molecular formula C7H14N2O3 B15556777 N-Acetylornithine-d2

N-Acetylornithine-d2

カタログ番号: B15556777
分子量: 176.21 g/mol
InChIキー: JRLGPAXAGHMNOL-JRHBLRTESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Acetylornithine-d2 is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C7H14N2O3

分子量

176.21 g/mol

IUPAC名

(2S)-2-acetamido-5-amino-5,5-dideuteriopentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1/i4D2

InChIキー

JRLGPAXAGHMNOL-JRHBLRTESA-N

製品の起源

United States

Foundational & Exploratory

The Metabolic Crossroads of N-Acetylornithine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylornithine (NAO) is a pivotal intermediate in amino acid metabolism, primarily recognized for its essential role in the biosynthesis of arginine in a wide range of organisms, including bacteria, archaea, and plants. Beyond this anabolic function, N-acetylornithine and its structural isomer, Nδ-acetylornithine, are implicated in diverse metabolic processes, including catabolic pathways, stress response, and intercellular signaling. This technical guide provides an in-depth exploration of the metabolic roles of N-acetylornithine, detailing the key enzymatic reactions, their kinetics, and the experimental protocols for their characterization. The document also presents quantitative data on metabolite concentrations and discusses the emerging significance of N-acetylornithine as a potential biomarker and therapeutic target.

Introduction

N-Acetylornithine is a derivative of the non-proteinogenic amino acid ornithine, acetylated at its α-amino group (Nα-acetyl-L-ornithine). Its metabolic significance stems from its position as a key intermediate in the linear and cyclic pathways of arginine biosynthesis, preventing the premature conversion of ornithine to other metabolites. In recent years, the scope of N-acetylornithine's metabolic involvement has expanded to include roles in catabolism and stress response, particularly in plants with the discovery of Nδ-acetylornithine. This guide aims to provide a comprehensive technical overview of the current understanding of N-acetylornithine metabolism to support further research and development in related fields.

Anabolic Role of N-Acetylornithine: Arginine Biosynthesis

In many microorganisms and plants, the biosynthesis of arginine proceeds through a series of reactions involving N-acetylated intermediates to prevent the δ-amino group of ornithine from undergoing unwanted reactions. N-Acetylornithine is a central molecule in these pathways.

Linear and Cyclic Pathways of Arginine Biosynthesis

The synthesis of arginine from glutamate involves two main variations of a pathway utilizing N-acetylated intermediates: a linear pathway and a cyclic pathway.

  • Linear Pathway: In organisms like Escherichia coli, the pathway proceeds linearly from N-acetylglutamate to N-acetylornithine, which is then deacetylated to yield ornithine.

  • Cyclic Pathway: In other organisms, the acetyl group from N-acetylornithine is recycled back to glutamate to form N-acetylglutamate in a reaction catalyzed by ornithine acetyltransferase (OAT), also known as ArgJ. This creates a cycle for the acetyl group.

Key Enzymes in N-Acetylornithine-dependent Arginine Biosynthesis

Several key enzymes catalyze the reactions involving N-acetylornithine in the arginine biosynthetic pathway.

N-Acetylornithine aminotransferase (EC 2.6.1.11), encoded by the argD gene in many bacteria, catalyzes the reversible transamination of N-acetyl-L-glutamate 5-semialdehyde to Nα-acetyl-L-ornithine, using glutamate as the amino donor.[1][2] This enzyme is a member of the pyridoxal 5'-phosphate (PLP)-dependent aminotransferase family.[2]

N-Acetylornithine deacetylase (EC 3.5.1.16), encoded by the argE gene, hydrolyzes Nα-acetyl-L-ornithine to produce L-ornithine and acetate.[3][4] This reaction is a critical step in the linear arginine biosynthetic pathway. ArgE is a metalloenzyme, often containing zinc or cobalt, and is a promising target for novel antibiotics as it is essential in many bacteria but absent in mammals.[5]

Ornithine acetyltransferase (EC 2.3.1.35), encoded by the argJ gene, is a key enzyme in the cyclic arginine biosynthetic pathway. It catalyzes the transfer of the acetyl group from Nα-acetyl-L-ornithine to L-glutamate, yielding L-ornithine and N-acetyl-L-glutamate.[3] Some ArgJ enzymes are bifunctional and can also catalyze the synthesis of N-acetylglutamate from glutamate and acetyl-CoA.[3]

In some bacteria, such as Xanthomonas campestris, a novel arginine biosynthetic pathway exists where N-acetylornithine is directly carbamoylated by acetylornithine transcarbamylase (EC 2.1.3.9) to form N-acetylcitrulline, which is then deacetylated to citrulline.[6][7]

Catabolic and Other Metabolic Roles

While its role in anabolism is well-established, N-acetylornithine is also involved in catabolic pathways and other specialized metabolic functions.

Proline Metabolism

N-Acetylornithine can be an intermediate in the catabolism of arginine to proline in some organisms. The conversion of ornithine to glutamate-5-semialdehyde, a precursor of proline, can proceed through N-acetylated intermediates.

Nδ-Acetylornithine in Plant Defense

In plants such as Arabidopsis thaliana, a structural isomer, Nδ-acetyl-L-ornithine, plays a crucial role in defense against herbivores and pathogens.[8] Its synthesis is induced by the plant hormone jasmonic acid.[8] This compound is synthesized from ornithine by the enzyme N-acetyltransferase activity 1 (NATA1).[8] Nδ-acetylornithine is distinct from the Nα-acetylornithine involved in arginine biosynthesis.[8]

Quantitative Data

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for key enzymes involved in N-acetylornithine metabolism.

Table 1: Kinetic Parameters of N-Acetylornithine Deacetylase (ArgE)

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliNα-acetyl-L-ornithine0.85506.9 x 105[1]
Escherichia coliN5,N5-di-methyl Nα-acetyl-L-ornithine--7.32 x 104[5]
Arabidopsis thalianaNα-acetyl-L-ornithine2.0821161.02 x 106

Table 2: Kinetic Parameters of N-Acetylornithine Aminotransferase (AcOAT)

OrganismSubstrateKm (mM)Vmax (µmol/(L·s))Reference
Synechocystis sp. PCC6803N-acetylornithine0.14-[3]
Synechocystis sp. PCC6803α-ketoglutarate0.025-[3]
Synechocystis sp. PCC6803Ornithine20.91.48[3]
Synechocystis sp. PCC6803GABA78.11.35[3]

Table 3: Kinetic Parameters of Acetylornithine Transcarbamylase

OrganismSubstrateKm (mM)Reference
Xanthomonas campestrisN-acetyl-L-ornithine1.05[6]
Xanthomonas campestrisCarbamyl phosphate0.01[6]
Metabolite Concentrations

Table 4: Concentration of N-Acetylornithine in Biological Systems

Organism/SystemConditionConcentrationReference
Escherichia coliGlucose-fed, exponential growthNot explicitly quantified in the provided search results, but other amino acid precursors are in the µM to mM range.[9]
HumanBlood Plasma1.1 ± 0.4 µmol/L[10]
HumanUrine~1 nmol/mg creatinine (~1 µmol/day)[10]
Human Aqueous HumorHealthy Control~0.41 µM[11]
Human Aqueous HumorType 2 Diabetes~1.55 µM[11]

Experimental Protocols

N-Acetylornithine Deacetylase (ArgE) Activity Assay (Spectrophotometric)

This protocol is adapted from Javid-Majd and Blanchard (2000) and measures the decrease in absorbance at 214 nm due to the hydrolysis of the amide bond in N-acetylornithine.[5]

Materials:

  • Purified ArgE enzyme

  • Nα-acetyl-L-ornithine (substrate)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 214 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and Nα-acetyl-L-ornithine at the desired concentration (e.g., in the range of 0.1 to 5 times the Km).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified ArgE enzyme.

  • Immediately monitor the decrease in absorbance at 214 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the amide bond cleavage.

N-Acetylornithine Deacetylase (ArgE) Activity Assay (Ninhydrin-based)

This discontinuous assay is useful for screening inhibitors that absorb in the UV region.[5]

Materials:

  • Purified ArgE enzyme

  • Nα-acetyl-L-ornithine (or a suitable analog like N5,N5-di-methyl Nα-acetyl-L-ornithine)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • 2% Ninhydrin solution

  • Thermal cycler or heating block

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Set up reaction mixtures in microcentrifuge tubes containing assay buffer, substrate, and the test compound (inhibitor).

  • Initiate the reaction by adding a known amount of purified ArgE enzyme.

  • Incubate the reactions for a fixed time (e.g., 10 minutes) at the optimal temperature.

  • Stop the reaction by heating to 99°C for 1 minute.

  • Cool the tubes on ice and add the ninhydrin solution.

  • Heat the mixture at 100°C for 10 minutes to allow for color development.

  • Measure the absorbance of an aliquot at 570 nm in a microplate reader.

  • The amount of ornithine produced is proportional to the absorbance at 570 nm.

N-Acetylornithine Aminotransferase (AcOAT) Activity Assay (NADH-coupled)

This continuous coupled assay measures the production of glutamate, which is then used in a reaction that consumes NADH, allowing for spectrophotometric monitoring at 340 nm.[3]

Materials:

  • Purified AcOAT enzyme

  • Nα-acetyl-L-ornithine

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Glutamate dehydrogenase (GDH)

  • NAD+

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, Nα-acetyl-L-ornithine, α-ketoglutarate, PLP, and an excess of GDH.

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of purified AcOAT enzyme.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Visualizations

Metabolic Pathways

Arginine_Biosynthesis cluster_linear Linear Pathway (e.g., E. coli) cluster_cyclic Cyclic Pathway Glutamate Glutamate N_Acetylglutamate N_Acetylglutamate Glutamate->N_Acetylglutamate NAGS N_Acetylglutamyl_P N_Acetylglutamyl_P N_Acetylglutamate->N_Acetylglutamyl_P ArgB N_Acetylglutamate_semialdehyde N_Acetylglutamate_semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_semialdehyde ArgC N_Acetylornithine N_Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine AcOAT (ArgD) Ornithine Ornithine N_Acetylornithine->Ornithine ArgE Citrulline Citrulline Ornithine->Citrulline ArgF Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ArgG Arginine Arginine Argininosuccinate->Arginine ArgH Glutamate_c Glutamate N_Acetylglutamate_c N-Acetylglutamate N_Acetylornithine_c N-Acetylornithine N_Acetylornithine_c->N_Acetylglutamate_c OAT (ArgJ) Ornithine_c Ornithine N_Acetylornithine_c->Ornithine_c OAT (ArgJ) Citrulline_c Citrulline_c Ornithine_c->Citrulline_c ArgF

Caption: Linear and Cyclic Pathways of Arginine Biosynthesis.

Plant_Defense_Pathway Jasmonic_Acid Jasmonic Acid NATA1 NATA1 Jasmonic_Acid->NATA1 induces Ornithine Ornithine N_delta_Acetylornithine Nδ-Acetylornithine Ornithine->N_delta_Acetylornithine NATA1 Defense_Response Defense Response N_delta_Acetylornithine->Defense_Response

Caption: Nδ-Acetylornithine in Plant Defense.

Experimental Workflow

Enzyme_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prepare_reagents setup_reaction Set up Reaction Mixture (Buffer + Substrate) prepare_reagents->setup_reaction pre_incubate Pre-incubate at Optimal Temperature setup_reaction->pre_incubate initiate_reaction Initiate Reaction (Add Enzyme) pre_incubate->initiate_reaction monitor_reaction Monitor Reaction (e.g., Spectrophotometry) initiate_reaction->monitor_reaction data_analysis Data Analysis (Calculate Initial Velocity) monitor_reaction->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for an Enzyme Assay.

N-Acetylornithine as a Biomarker and Therapeutic Target

Recent studies have highlighted the potential of N-acetylornithine as a biomarker for certain diseases. Elevated levels of N-acetylornithine in the aqueous humor have been strongly associated with type 2 diabetes.[11] Furthermore, the essentiality of the arginine biosynthetic pathway in many pathogenic bacteria makes its enzymes, such as ArgE, attractive targets for the development of novel antimicrobial agents.[5]

Conclusion

N-Acetylornithine stands as a metabolite of significant and expanding importance. Its central role in arginine biosynthesis across a vast array of organisms underscores its fundamental nature in cellular metabolism. The discovery of Nδ-acetylornithine's function in plant defense mechanisms reveals a previously unknown layer of metabolic regulation and adaptation. The detailed understanding of the enzymes involved in N-acetylornithine metabolism, their kinetics, and the methodologies to study them, as outlined in this guide, provides a solid foundation for future research. The emerging connections to human diseases and its potential as a therapeutic target promise to keep N-acetylornithine at the forefront of metabolic research for years to come. Further investigation into the regulation of N-acetylornithine pools and its interplay with other metabolic pathways will undoubtedly unveil new insights into cellular physiology and disease.

References

N-Acetylornithine Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylornithine (NAO) is a key intermediate in the biosynthesis of the non-proteinogenic amino acid ornithine in plants. Ornithine itself is a crucial precursor for the synthesis of arginine, polyamines, and certain alkaloids, making the NAO biosynthesis pathway a central hub in plant nitrogen metabolism. Understanding the intricacies of this pathway, its regulation, and the enzymes involved is paramount for developing strategies to enhance crop resilience, improve nutritional value, and explore novel therapeutic interventions. This technical guide provides an in-depth overview of the N-acetylornithine biosynthesis pathway in plants, focusing on the core enzymatic steps, their kinetics, regulatory mechanisms, and detailed experimental protocols for their study.

The N-Acetylornithine Biosynthetic Pathways

In plants, ornithine biosynthesis, and therefore the production of N-acetylornithine, is understood to proceed through two potential routes originating from glutamate: a cyclic pathway and a linear pathway. The enzymes for arginine biosynthesis are primarily located within the plastids.[1]

The Cyclic Pathway

The cyclic pathway is considered the primary route for ornithine biosynthesis in most plants and microorganisms.[2][3] This pathway is characterized by the recycling of the acetyl group, making it an energy-efficient process. The key enzyme in this cycle is N-acetylornithine:glutamate acetyltransferase (NAOGAcT), which transfers the acetyl group from N-acetylornithine to glutamate, producing ornithine and regenerating N-acetylglutamate.[1][4]

The Linear Pathway

The linear pathway, analogous to that found in enteric bacteria, involves the hydrolysis of N-acetylornithine to ornithine and acetate by the enzyme N-acetylornithine deacetylase (NAOD).[2][5] While initially thought not to be prominent in plants, recent biochemical evidence has demonstrated the activity of NAOD in Arabidopsis thaliana, confirming the existence of this linear route for ornithine production.[2][6]

Core Enzymes of the Pathway

The biosynthesis of N-acetylornithine from glutamate involves a series of enzymatic reactions catalyzed by specific enzymes.

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Glutamate Glutamate NAG N-Acetylglutamate Glutamate->NAG NAGS (EC 2.3.1.1) AcetylCoA Acetyl-CoA AcetylCoA->NAG NAGP N-Acetyl-γ-glutamyl phosphate NAG->NAGP NAGK (EC 2.7.2.8) ATP ATP ATP->NAGP ADP ADP NAGP->ADP NAGSA N-Acetylglutamate semialdehyde NAGP->NAGSA NAGPR (EC 1.2.1.38) NADPH NADPH + H+ NADPH->NAGSA NADP NADP+ NAGSA->NADP NAO N-Acetylornithine NAGSA->NAO NAOAT (EC 2.6.1.11) Glutamate2 Glutamate Glutamate2->NAO AlphaKG α-Ketoglutarate NAO->AlphaKG

Biosynthetic pathway from Glutamate to N-Acetylornithine.
  • N-Acetylglutamate Synthase (NAGS) (EC 2.3.1.1): Catalyzes the first committed step, the acetylation of glutamate using acetyl-CoA to form N-acetylglutamate (NAG).[7][8] This reaction is a key regulatory point in the pathway.[9]

  • N-Acetylglutamate Kinase (NAGK) (EC 2.7.2.8): Phosphorylates NAG to produce N-acetyl-γ-glutamyl phosphate.[10] This step is a major site of allosteric regulation by arginine.[10]

  • N-Acetylglutamyl-Phosphate Reductase (NAGPR) (EC 1.2.1.38): Reduces N-acetyl-γ-glutamyl phosphate to N-acetylglutamate semialdehyde.

  • N-Acetylornithine Aminotransferase (NAOAT) (EC 2.6.1.11): Catalyzes the transamination of N-acetylglutamate semialdehyde to form N-acetylornithine.[11]

From N-Acetylornithine to Ornithine

Once N-acetylornithine is synthesized, it can be converted to ornithine via two distinct enzymatic reactions, defining the cyclic and linear pathways.

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cluster_cyclic Cyclic Pathway cluster_linear Linear Pathway NAO_cyclic N-Acetylornithine Ornithine_cyclic Ornithine NAO_cyclic->Ornithine_cyclic NAOGAcT (EC 2.3.1.35) NAG_out N-Acetylglutamate Ornithine_cyclic->NAG_out Glutamate_in Glutamate Glutamate_in->Ornithine_cyclic NAO_linear N-Acetylornithine Ornithine_linear Ornithine NAO_linear->Ornithine_linear NAOD (EC 3.5.1.16) Acetate_out Acetate Ornithine_linear->Acetate_out

Conversion of N-Acetylornithine to Ornithine.
  • N-Acetylornithine:glutamate Acetyltransferase (NAOGAcT) (EC 2.3.1.35): The key enzyme of the cyclic pathway, it transfers the acetyl group from N-acetylornithine to glutamate, yielding ornithine and regenerating N-acetylglutamate.[12]

  • N-Acetylornithine Deacetylase (NAOD) (EC 3.5.1.16): The defining enzyme of the linear pathway, it hydrolyzes N-acetylornithine to produce ornithine and acetate.[5][6]

Quantitative Data on Pathway Enzymes

The following table summarizes available kinetic parameters for the key enzymes in the N-acetylornithine biosynthesis pathway from plant and other relevant sources.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
NAGK Arabidopsis thalianaN-acetyl glutamate7.08--[13]
NAOD Arabidopsis thalianaN-acetylornithine2.08 ± 0.522,116 ± 3621.02 x 106[2]
NAOD Escherichia coliN-acetylornithine1.28 ± 0.473,474 ± 2482.77 x 106[2]

Regulation of the N-Acetylornithine Pathway

The biosynthesis of N-acetylornithine is tightly regulated to meet the metabolic demands of the plant for arginine and polyamines while avoiding wasteful expenditure of nitrogen and carbon resources. The primary points of regulation are the first two enzymes of the pathway, NAGS and NAGK.

Allosteric Regulation of NAGK by Arginine

N-acetylglutamate kinase (NAGK) is a key regulatory enzyme that is subject to feedback inhibition by the end-product of the pathway, arginine.[10] High levels of arginine bind to an allosteric site on NAGK, reducing its catalytic activity and thereby downregulating the entire pathway.

The PII Signaling Protein: A Master Regulator

In response to the cellular nitrogen status, plants employ the PII signal transduction protein to modulate NAGK activity.[7][14] PII proteins are highly conserved sensors of the cell's carbon-to-nitrogen balance.[9][15]

  • Under Nitrogen-Limiting Conditions: Intracellular levels of 2-oxoglutarate are high and glutamine levels are low. This state promotes the modification of PII (in many bacteria, uridylylation), leading to its dissociation from NAGK. The free NAGK is then susceptible to feedback inhibition by arginine.[7]

  • Under Nitrogen-Sufficient Conditions: High levels of glutamine and low levels of 2-oxoglutarate signal nitrogen abundance.[7] This leads to the de-modification of PII, promoting its association with NAGK. The PII-NAGK complex is significantly less sensitive to arginine inhibition, thus allowing for the continued synthesis of N-acetylornithine and arginine for nitrogen storage.[16][17] The binding of ATP and competitive binding of ADP to PII also play a role in sensing the cellular energy status.[7]

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cluster_inputs Cellular Status Glutamine High Glutamine PII PII Protein Glutamine->PII Activates TwoOG Low 2-Oxoglutarate TwoOG->PII Activates ATP_ADP High ATP/ADP Ratio ATP_ADP->PII Activates PII_NAGK PII-NAGK Complex PII->PII_NAGK NAGK NAGK NAGK->PII_NAGK Pathway N-Acetylornithine Biosynthesis NAGK->Pathway Inhibited by Arginine PII_NAGK->Pathway Promotes Arginine Arginine Arginine->NAGK

Regulation of NAGK by the PII signaling protein.

Experimental Protocols

N-Acetylglutamate Kinase (NAGK) Activity Assay (Hydroxamate Method)

This spectrophotometric assay is a common method for measuring NAGK activity.

Principle: The product of the NAGK reaction, N-acetyl-γ-glutamyl phosphate, is converted to N-acetyl-glutamyl-γ-hydroxamate by the addition of hydroxylamine. This hydroxamate derivative forms a colored complex with ferric ions in an acidic solution, which can be quantified by measuring the absorbance at 540 nm.

Reagents:

  • 1 M Tris-HCl, pH 7.5

  • 200 mM N-acetyl-L-glutamate

  • 100 mM ATP

  • 200 mM MgCl₂

  • 2 M Hydroxylamine, pH 7.5 (freshly prepared)

  • Stop Solution: 10% (w/v) FeCl₃ and 3.3% (w/v) trichloroacetic acid in 0.7 M HCl

  • Purified plant NAGK enzyme

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL 1 M Tris-HCl, pH 7.5

    • 100 µL 200 mM N-acetyl-L-glutamate

    • 100 µL 100 mM ATP

    • 100 µL 200 mM MgCl₂

    • 100 µL 2 M Hydroxylamine

    • Purified NAGK enzyme (amount to be determined empirically)

    • Nuclease-free water to a final volume of 1 mL.

  • Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified NAGK enzyme.

  • Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of the Stop Solution.

  • Centrifuge the mixture at high speed for 5 minutes to pellet any precipitated protein.

  • Transfer the supernatant to a cuvette and measure the absorbance at 540 nm.

  • A standard curve using known concentrations of N-acetyl-glutamyl-γ-hydroxamate should be prepared to quantify the results.

Quantification of N-Acetylornithine by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of N-acetylornithine and other related metabolites in plant tissues.[18][19][20]

Principle: Metabolites are extracted from plant tissue, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana seedlings)

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

Procedure:

  • Sample Collection and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization and Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add a precise volume of pre-chilled extraction solvent containing the internal standard to a known weight of the powdered tissue.

    • Vortex vigorously and incubate on ice or at -20°C for a defined period (e.g., 1 hour) with occasional vortexing to ensure complete extraction.

  • Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

    • The sample is now ready for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the metabolites using an appropriate LC column and gradient. For polar compounds like N-acetylornithine, a HILIC column is often suitable.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for N-acetylornithine and the internal standard must be determined and optimized beforehand.

  • Data Analysis: Quantify the amount of N-acetylornithine in the sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of the analyte.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of genes involved in N-acetylornithine biosynthesis in Arabidopsis thaliana.[4][21][22]

Principle: The amount of a specific mRNA is quantified by reverse transcribing it to cDNA, followed by amplification of the cDNA in a real-time PCR machine using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

Materials:

  • Plant tissue

  • RNA extraction kit or TRIzol reagent

  • DNase I

  • Reverse transcription kit

  • qRT-PCR master mix (containing SYBR Green)

  • Gene-specific primers for target and reference genes

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method. It is crucial to minimize RNA degradation by working in an RNase-free environment.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could lead to inaccurate quantification.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 and 280 nm. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from a defined amount of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design and Validation: Design primers specific to the target genes (e.g., NAGS, NAGK, NAOD) and at least one stable reference gene (e.g., ACTIN2, UBQ10). Primers should be designed to span an intron if possible to differentiate between cDNA and gDNA amplification. Validate primer efficiency by running a standard curve.

  • qRT-PCR Reaction:

    • Prepare a reaction mixture containing the qRT-PCR master mix, forward and reverse primers, and diluted cDNA.

    • Run the reaction in a qRT-PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene(s) (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow

The characterization of the N-acetylornithine biosynthesis pathway in a plant of interest typically follows a logical progression of experiments.

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cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Functional Analysis GeneID Identify Putative Homologs (BLAST) DomainAnalysis Protein Domain and Sequence Analysis GeneID->DomainAnalysis Cloning Gene Cloning and Recombinant Protein Expression DomainAnalysis->Cloning GeneExpression Gene Expression Profiling (qRT-PCR) DomainAnalysis->GeneExpression EnzymeAssay Enzyme Activity Assays Cloning->EnzymeAssay Kinetics Enzyme Kinetics (Km, kcat) EnzymeAssay->Kinetics MetaboliteProfiling Metabolite Quantification (LC-MS/MS) GeneExpression->MetaboliteProfiling MutantAnalysis Mutant Phenotyping (T-DNA insertion lines) MetaboliteProfiling->MutantAnalysis

References

The Pivotal Role of N-Acetylornithine in Arginine and Proline Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylornithine is a key metabolic intermediate situated at the crossroads of arginine and proline biosynthesis. Its metabolism is crucial for the production of these two proteinogenic amino acids, which are vital for a myriad of cellular processes, including protein synthesis, nitrogen metabolism, and stress response. This technical guide provides an in-depth exploration of the function of N-Acetylornithine, detailing the enzymatic reactions it undergoes, the regulation of its metabolic pathways, and the experimental methodologies used to study these processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development who are interested in targeting amino acid metabolism.

Core Concepts: Arginine and Proline Biosynthesis

The biosynthesis of arginine and proline originates from glutamate. The pathways are interconnected, with ornithine, a downstream product of N-Acetylornithine metabolism, serving as a branch-point intermediate.

Arginine Biosynthesis

In many microorganisms, the biosynthesis of arginine from glutamate proceeds through a series of N-acetylated intermediates to prevent the spontaneous cyclization of glutamate derivatives, which would otherwise lead to proline synthesis.[1] This pathway can be either linear or cyclic.

  • Linear Pathway: In organisms like Escherichia coli, the pathway is linear. N-acetylglutamate is synthesized from glutamate and acetyl-CoA. This is then converted in several steps to N-acetylornithine. The acetyl group is then removed from N-acetylornithine by N-acetylornithine deacetylase (ArgE) to yield ornithine and acetate. Ornithine then proceeds through the remaining steps of arginine biosynthesis.[2]

  • Cyclic Pathway: In other organisms, the acetyl group from N-acetylornithine is recycled back to glutamate to form N-acetylglutamate in a reaction catalyzed by ornithine acetyltransferase (ArgJ) . This cyclic pathway is energetically more favorable.

Proline Biosynthesis

Proline can be synthesized from glutamate via pyrroline-5-carboxylate (P5C). Alternatively, ornithine, produced from the deacetylation of N-Acetylornithine, can be converted to P5C by the enzyme ornithine aminotransferase (OAT) , which then gets reduced to proline.[3] Thus, the metabolism of N-Acetylornithine provides a crucial link to proline synthesis.

Key Enzymes in N-Acetylornithine Metabolism

Two primary enzymes are responsible for the direct metabolism of N-Acetylornithine: N-Acetylornithine Deacetylase (ArgE) and N-Acetylornithine Aminotransferase (AcOAT).

  • N-Acetylornithine Deacetylase (ArgE): This enzyme catalyzes the hydrolysis of N-acetyl-L-ornithine to L-ornithine and acetate.[4] ArgE is a metallohydrolase, often containing zinc or manganese ions in its active site, which are crucial for its catalytic activity.[4]

  • N-Acetylornithine Aminotransferase (AcOAT): Also known as acetylornithine delta-transaminase, this enzyme catalyzes the reversible transamination of N-acetyl-L-ornithine and 2-oxoglutarate to N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.[5] This reaction is a key step in the arginine biosynthesis pathway in many organisms.[6] AcOAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[5]

Quantitative Data on Enzyme Kinetics

The following tables summarize the kinetic parameters for key enzymes involved in N-Acetylornithine metabolism from various organisms.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
N-Acetylornithine Deacetylase (ArgE) Escherichia coliN-acetyl-L-ornithine0.85506.9 x 105[4]
Escherichia coliN5, N5-di-methyl Nα-acetyl-L-ornithine--7.32 x 104[7]
N-Acetylornithine Aminotransferase (AcOAT) Synechocystis sp. PCC6803N-acetyl-L-ornithine0.1236.43.03 x 105[6]
Synechocystis sp. PCC68032-oxoglutarate0.130.118.46 x 102[6]
Salmonella typhimuriumN-acetyl-L-ornithine---[5]

Note: Data for Salmonella typhimurium AcOAT indicated a much higher affinity for AcOrn than for ornithine, and it was more efficient than E. coli AcOAT, though specific values were not provided in the snippet.[5]

Regulation of Arginine and Proline Metabolism

The biosynthesis of arginine is tightly regulated to prevent the wasteful expenditure of energy and resources. The primary mechanism of regulation is feedback inhibition , where the end product, arginine, inhibits the activity of key enzymes in the pathway.

In many bacteria and blue-green algae, N-acetylglutamate kinase , the enzyme catalyzing the second step of the pathway, is allosterically inhibited by arginine.[8][9] In Synechocystis sp. PCC 6803, argininosuccinate synthetase (ArgG), considered a rate-limiting enzyme, is also inhibited by arginine.[10]

Transcriptional regulation also plays a significant role. In E. coli, the ArgR repressor controls the expression of the arg genes.[2] When arginine levels are high, ArgR binds to the operator regions of the arg operons, repressing their transcription.

The activity of N-Acetylornithine Deacetylase (ArgE) can be influenced by the availability of metal cofactors. The enzyme's activity can be significantly increased in the presence of zinc or cobalt ions.[4]

Experimental Protocols

N-Acetylornithine Deacetylase (ArgE) Activity Assay

This protocol is adapted from a ninhydrin-based assay and a spectrophotometric assay.

Principle: The enzymatic hydrolysis of N-acetyl-L-ornithine by ArgE produces L-ornithine. The liberated ornithine can be quantified by its reaction with ninhydrin to produce a colored compound (Ruhemann's purple), which is measured spectrophotometrically at 570 nm. Alternatively, the cleavage of the peptide bond can be monitored by the decrease in absorbance at 214 nm.[7]

Materials:

  • Purified ArgE enzyme

  • N-acetyl-L-ornithine (substrate)

  • Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Ninhydrin reagent (2% solution)

  • Stopping solution (e.g., 50% ethanol)

  • Spectrophotometer or microplate reader

Procedure (Ninhydrin-based):

  • Prepare a reaction mixture containing buffer, a known concentration of N-acetyl-L-ornithine, and any potential inhibitors or activators.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a specific amount of purified ArgE enzyme.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a stopping solution or by heat inactivation.

  • To the stopped reaction, add the ninhydrin reagent.

  • Heat the samples at 100°C for a defined period (e.g., 10 minutes) to allow for color development.[7]

  • Cool the samples to room temperature.

  • Measure the absorbance at 570 nm.[7]

  • Create a standard curve using known concentrations of L-ornithine to determine the amount of product formed.

  • Calculate the initial reaction velocity and determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

Procedure (Spectrophotometric at 214 nm):

  • Prepare a reaction mixture in a quartz cuvette containing buffer and N-acetyl-L-ornithine.

  • Place the cuvette in a spectrophotometer set to 214 nm and equilibrated at the desired temperature.

  • Initiate the reaction by adding the ArgE enzyme and immediately start recording the decrease in absorbance over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

N-Acetylornithine Aminotransferase (AcOAT) Activity Assay

Principle: The activity of AcOAT is typically measured in a coupled enzyme assay. The product of the AcOAT reaction, N-acetyl-L-glutamate 5-semialdehyde, is converted to N-acetyl-L-glutamate by a dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.[6]

Materials:

  • Purified AcOAT enzyme

  • N-acetyl-L-ornithine (substrate)

  • 2-oxoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • NAD+

  • A suitable dehydrogenase (e.g., N-acetyl-L-glutamate 5-semialdehyde dehydrogenase)

  • Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing buffer, N-acetyl-L-ornithine, 2-oxoglutarate, PLP, and NAD+.

  • Add the coupling dehydrogenase to the mixture.

  • Place the cuvette in a spectrophotometer set to 340 nm and equilibrated to the desired temperature.

  • Initiate the reaction by adding a specific amount of purified AcOAT enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

  • The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

  • Kinetic parameters are determined by varying the concentration of one substrate while keeping the other constant and fitting the data to the Michaelis-Menten equation.

Cloning and Expression of argE and argD Genes

Objective: To produce recombinant ArgE and AcOAT for biochemical characterization.

Workflow:

  • Gene Amplification: Amplify the argE (encoding ArgE) or argD (encoding AcOAT) gene from the genomic DNA of the organism of interest using Polymerase Chain Reaction (PCR). Design primers with appropriate restriction sites for cloning into an expression vector.

  • Vector Preparation: Digest a suitable expression vector (e.g., pET series) with the same restriction enzymes used for the PCR product. Dephosphorylate the vector to prevent self-ligation.

  • Ligation: Ligate the purified PCR product into the prepared expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

  • Screening: Select for positive clones by antibiotic resistance and confirm the presence of the insert by colony PCR and restriction digestion. Verify the sequence of the insert by DNA sequencing.

  • Expression: Transform the confirmed plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).[7]

  • Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in the catalytic mechanism or substrate binding of ArgE or AcOAT.

Workflow:

  • Primer Design: Design complementary primers containing the desired mutation.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as a template and the mutagenic primers.

  • Template Removal: Digest the parental, methylated template DNA with a methylation-specific endonuclease (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli.

  • Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

  • Expression and Characterization: Express and purify the mutant protein and characterize its kinetic properties using the enzyme assays described above to compare with the wild-type enzyme.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of N-Acetylornithine in arginine and proline metabolism.

Arginine_Biosynthesis_Linear Glutamate Glutamate NAG N-Acetylglutamate Glutamate->NAG N-Acetylglutamate synthase (argA) NAGP N-Acetylglutamyl- 5-phosphate NAG->NAGP N-Acetylglutamate kinase (argB) NAGSA N-Acetylglutamate- 5-semialdehyde NAGP->NAGSA N-Acetyl-gamma-glutamyl- phosphate reductase (argC) NAO N-Acetylornithine NAGSA->NAO Acetylornithine aminotransferase (argD) Ornithine Ornithine NAO->Ornithine N-Acetylornithine deacetylase (argE) Arginine Arginine Ornithine->Arginine ...

Caption: Linear pathway of arginine biosynthesis highlighting N-Acetylornithine.

Arginine_Biosynthesis_Cyclic cluster_cycle Acetyl Group Recycling Glutamate Glutamate NAG N-Acetylglutamate Glutamate->NAG Ornithine acetyltransferase (argJ) NAO N-Acetylornithine NAG->NAO ... Ornithine Ornithine NAO->Ornithine Ornithine acetyltransferase (argJ) Arginine Arginine Ornithine->Arginine ...

Caption: Cyclic pathway of arginine biosynthesis showing acetyl group recycling.

Proline_Biosynthesis_from_Ornithine NAO N-Acetylornithine Ornithine Ornithine NAO->Ornithine N-Acetylornithine deacetylase (argE) P5C Pyrroline-5-Carboxylate Ornithine->P5C Ornithine aminotransferase (OAT) Proline Proline P5C->Proline Pyrroline-5-carboxylate reductase (PYCR)

Caption: Biosynthesis of proline from N-Acetylornithine-derived ornithine.

Conclusion and Future Directions

N-Acetylornithine holds a critical position in the metabolic network that governs the synthesis of arginine and proline. The enzymes that metabolize this intermediate, particularly N-Acetylornithine Deacetylase (ArgE) and N-Acetylornithine Aminotransferase (AcOAT), represent potential targets for the development of novel antimicrobial agents, as these pathways are often essential for pathogenic bacteria but absent in humans. A thorough understanding of the structure, function, and regulation of these enzymes is paramount for such drug discovery efforts.

Future research should focus on elucidating the three-dimensional structures of these enzymes from a wider range of organisms, especially pathogens, in complex with substrates and inhibitors. This will provide a rational basis for the design of specific and potent inhibitors. Furthermore, detailed metabolic flux analysis will be instrumental in quantifying the flow of metabolites through these pathways under different physiological conditions and in response to potential drug candidates. The continued development of sophisticated analytical techniques and computational modeling will undoubtedly accelerate our understanding of this vital area of metabolism and pave the way for new therapeutic interventions.

References

Chemical structure and properties of N-Acetylornithine-d2.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Properties of N-Acetylornithine-d2 for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is the deuterium-labeled form of N-Acetylornithine, a key intermediate in the biosynthesis of arginine. This isotopically labeled compound serves as a valuable tool in metabolic research, particularly in studies utilizing mass spectrometry for quantitative analysis of amino acid metabolism. Its primary application lies in its use as an internal standard for the accurate quantification of unlabeled N-Acetylornithine in complex biological samples. This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of this compound, along with generalized experimental protocols for its application.

Chemical Structure and Properties

This compound is structurally identical to N-Acetylornithine, with the exception of two hydrogen atoms being replaced by deuterium atoms. The "d2" designation specifically refers to the presence of two deuterium isotopes. The most common isotopomer is Nα-Acetyl-L-ornithine-5,5-d2, where the deuterium atoms are located on the terminal carbon of the side chain.

Chemical Structure:

  • Compound Name: this compound

  • Alternate Names: N2-Acetyl-L-ornithine-d2, Nα-Acetyl-L-ornithine-d2[1]

  • Molecular Formula: C₇H₁₂D₂N₂O₃[1]

  • Canonical SMILES: NC([2H])([2H])CC--INVALID-LINK--NC(C)=O[2]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound and its unlabeled counterpart, N-Acetyl-L-ornithine.

PropertyValue (this compound)Value (N-Acetyl-L-ornithine)Reference
Molecular Weight 176.21 g/mol 174.20 g/mol [1]
Monoisotopic Mass 176.112991 g/mol 174.100442 g/mol [3]
Appearance White to off-white solidCrystalline solid[4]
Purity ≥98.0%≥98% (TLC)[2]
Storage Temperature Room temperature or as specified by the supplier-20°C[2]

Biological Significance and Metabolic Pathways

N-Acetylornithine is a crucial intermediate in the biosynthesis of arginine in many organisms, including bacteria and plants. It is part of the arginine biosynthesis pathway, which converts glutamate to arginine. The deuterated form, this compound, is utilized to trace and quantify the flux through this pathway.

There are two main isomers of acetylornithine: Nα-acetylornithine and Nδ-acetylornithine. Nα-acetylornithine is the primary intermediate in the arginine biosynthesis pathway.[5] In contrast, Nδ-acetylornithine has been identified in plants as a defense metabolite induced by jasmonate signaling.[6][7] This guide focuses on Nα-Acetylornithine-d2.

Arginine Biosynthesis Pathway:

The biosynthesis of arginine from glutamate involves a series of enzymatic steps. N-Acetylornithine is formed from N-acetylglutamate and is subsequently converted to ornithine.

Arginine_Biosynthesis Glutamate Glutamate NAG N-Acetylglutamate Glutamate->NAG NAGS NAGP N-Acetylglutamyl- phosphate NAG->NAGP NAGK NAGSA N-Acetylglutamate semialdehyde NAGP->NAGSA NAGPR NAO N-Acetylornithine NAGSA->NAO NAOAT Ornithine Ornithine NAO->Ornithine NAOD/ArgE Citrulline Citrulline Ornithine->Citrulline OTC Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS Arginine Arginine Argininosuccinate->Arginine ASL

Figure 1. Arginine Biosynthesis Pathway showing the role of N-Acetylornithine.

Experimental Protocols

The primary application of this compound is as an internal standard in mass spectrometry-based quantification of N-Acetylornithine. Below are generalized protocols for its use.

General Protocol for Synthesis of Deuterated Amino Acids

While commercial availability is the most convenient option, a general approach for the synthesis of deuterated amino acids involves H/D exchange reactions.

Methodology:

  • Starting Material: N-Acetyl-L-ornithine.

  • Deuterium Source: Deuterated water (D₂O) is a common source.

  • Catalyst: A metal catalyst (e.g., platinum, palladium) or acid/base catalysis can be employed to facilitate the hydrogen-deuterium exchange.

  • Reaction Conditions: The reaction is typically carried out under hydrothermal conditions (high temperature and pressure) to drive the exchange.

  • Purification: The deuterated product is purified using techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR spectroscopy to determine the position of the deuterium labels.

Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the general steps for preparing biological samples for the quantification of N-Acetylornithine using this compound as an internal standard.

Methodology:

  • Sample Collection: Collect biological samples (e.g., cell culture, tissue homogenates, plasma).

  • Internal Standard Spiking: Add a known amount of this compound to each sample at the earliest stage of preparation to account for sample loss during processing.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein.

  • Supernatant Collection: Collect the supernatant containing the small molecule metabolites.

  • Derivatization (Optional): Depending on the analytical method, derivatization may be necessary to improve chromatographic separation and ionization efficiency.

  • Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

Workflow for Quantitative Analysis using a Deuterated Internal Standard

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Metabolite Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Peak Peak Integration (Analyte and Standard) LCMS->Peak Ratio Calculate Peak Area Ratio Peak->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Figure 2. Workflow for quantification using a deuterated internal standard.

Data Presentation

Quantitative data obtained from experiments using this compound should be presented clearly to allow for easy interpretation and comparison.

Table 1: Example of Quantitative Data Presentation

Sample IDAnalyte Peak Area (N-Acetylornithine)Internal Standard Peak Area (this compound)Peak Area Ratio (Analyte/IS)Concentration (µM)
Control 1150,00050,0003.01.5
Control 2160,00051,0003.141.57
Treatment 1300,00049,0006.123.06
Treatment 2320,00050,5006.343.17

Conclusion

This compound is an indispensable tool for researchers studying arginine metabolism and related pathways. Its use as an internal standard enables accurate and precise quantification of endogenous N-Acetylornithine in various biological matrices. This technical guide provides a foundational understanding of its chemical properties, biological context, and application in quantitative mass spectrometry, serving as a valuable resource for scientists in academia and the pharmaceutical industry.

References

N-Acetylornithine: A Promising Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Acetylornithine (NAO), a key intermediate in arginine and proline metabolism, is emerging as a significant biomarker for a range of metabolic disorders. Alterations in its circulating levels have been linked to conditions such as type 2 diabetes, cancer, and potentially urea cycle disorders. This technical guide provides a comprehensive overview of the current understanding of N-Acetylornithine as a biomarker, including quantitative data, detailed experimental protocols for its measurement, and insights into the metabolic pathways it inhabits. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in leveraging this promising biomarker.

Quantitative Data on N-Acetylornithine in Metabolic Disorders

The concentration of N-Acetylornithine in biological fluids is a critical parameter for its utility as a biomarker. The following tables summarize the available quantitative data on NAO levels in various metabolic states.

ConditionAnalyteMatrixControl Group ConcentrationPatient Group ConcentrationFold Changep-valueCitation
Type 2 Diabetes N-AcetylornithineAqueous Humor0.41 µM (median)1.55 µM (median)3.8< 0.001[1]
Cervical Cancer (Post-CCRT) N-AcetylornithinePlasmaHigher in primary patientsLower in post-CCRT and recurrent patients--[2]

CCRT: Concurrent Chemoradiotherapy

Metabolic Pathways Involving N-Acetylornithine

N-Acetylornithine is a central node in the intricate network of amino acid metabolism, primarily connecting the pathways of arginine and proline biosynthesis and degradation. Understanding these pathways is crucial for interpreting changes in NAO levels in pathological states.

Arginine and Proline Metabolism

The primary pathway involving N-Acetylornithine is the biosynthesis of ornithine, a direct precursor to arginine and polyamines. In this pathway, glutamate is converted to N-Acetylornithine through a series of enzymatic reactions. N-Acetylornithine is then deacetylated to yield ornithine. The regulation of the enzymes in this pathway, such as N-acetylornithine aminotransferase and acetylornithine deacetylase, is critical for maintaining metabolic homeostasis.

Below is a Graphviz diagram illustrating the core metabolic pathway of N-Acetylornithine.

metabolic_pathway Glutamate Glutamate N_Acetylglutamate N_Acetylglutamate Glutamate->N_Acetylglutamate NAGS N_Acetylglutamyl_P N-Acetyl-gamma- glutamyl-phosphate N_Acetylglutamate->N_Acetylglutamyl_P NAGK N_Acetylglutamate_semialdehyde N-Acetyl-L-glutamate semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_semialdehyde NAGPR N_Acetylornithine N_Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine NAOAT Ornithine Ornithine N_Acetylornithine->Ornithine AOD Arginine Arginine Ornithine->Arginine Proline Proline Ornithine->Proline Urea_Cycle Urea Cycle Ornithine->Urea_Cycle Arginine->Urea_Cycle

Core metabolic pathway of N-Acetylornithine.

Experimental Protocols for N-Acetylornithine Measurement

Accurate and reproducible quantification of N-Acetylornithine is paramount for its validation and clinical application as a biomarker. The following section outlines a detailed experimental protocol for the measurement of N-Acetylornithine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₅,¹⁵N₂-N-Acetylornithine).

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography
  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for optimal retention and separation of the polar N-Acetylornithine. A common choice is a silica-based column with a particle size of 1.7-3 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Return to 95% B

    • 6.1-10 min: Column re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Acetylornithine: Precursor ion (Q1) m/z 175.1 -> Product ion (Q3) m/z 70.1 (quantifier) and m/z 116.1 (qualifier).

    • Internal Standard (¹³C₅,¹⁵N₂-N-Acetylornithine): Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 75.1.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

The following diagram illustrates the general workflow for N-Acetylornithine biomarker analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Collection Plasma Collection Protein_Precipitation Protein Precipitation (Methanol + IS) Plasma_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection ESI+ MRM Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification vs. Internal Standard Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biomarker_Validation Biomarker_Validation Statistical_Analysis->Biomarker_Validation Biomarker Validation

Workflow for N-Acetylornithine biomarker analysis.

N-Acetylornithine in Specific Metabolic Disorders

Type 2 Diabetes

Recent studies have highlighted a significant elevation of N-Acetylornithine in the aqueous humor of individuals with controlled type 2 diabetes. One study reported a 3.8-fold increase in the median concentration of N-Acetylornithine in diabetic patients compared to controls, suggesting its potential as a highly sensitive and specific biomarker for this condition[1]. The underlying mechanism for this increase is hypothesized to be related to an increased availability of acetate in diabetic individuals[1].

Cancer

The role of N-Acetylornithine in cancer metabolism is an area of active investigation. A study on cervical cancer patients undergoing concurrent chemoradiotherapy (CCRT) observed that plasma levels of N-Acetylornithine were higher in primary patients and decreased after treatment, with the lowest levels seen in recurrent patients[2]. This dynamic change suggests that N-Acetylornithine could serve as a biomarker for monitoring treatment response. In the context of breast cancer, while direct measurements of N-Acetylornithine are pending, a study found that higher levels of its metabolic precursor, ornithine, were associated with a lower risk of breast cancer.

Urea Cycle Disorders

While N-Acetylornithine is an integral part of the metabolic pathway leading to the urea cycle, its direct role as a biomarker for urea cycle disorders (UCDs) is not yet well-established. The primary diagnostic markers for UCDs typically include ammonia, citrulline, arginine, and orotic acid. However, given its position in the pathway, it is plausible that N-Acetylornithine levels may be altered in specific UCDs, such as ornithine transcarbamylase (OTC) deficiency or argininemia. Further metabolomic studies are warranted to investigate the potential of N-Acetylornithine as a supplementary biomarker for these rare genetic disorders.

The logical relationship for biomarker discovery and validation is depicted in the diagram below.

biomarker_discovery Discovery Discovery Phase (Metabolomics) Hypothesis Hypothesis Generation Discovery->Hypothesis Candidate_Biomarker Candidate Biomarker (N-Acetylornithine) Hypothesis->Candidate_Biomarker Analytical_Validation Analytical Method Validation Candidate_Biomarker->Analytical_Validation Clinical_Validation Clinical Validation (Cohort Studies) Analytical_Validation->Clinical_Validation Utility_Assessment Clinical Utility Assessment Clinical_Validation->Utility_Assessment

Logical flow of biomarker discovery and validation.

Conclusion and Future Directions

N-Acetylornithine holds considerable promise as a versatile biomarker for a range of metabolic disorders. Its altered levels in type 2 diabetes and cancer, coupled with its central role in amino acid metabolism, underscore its potential clinical utility. However, to fully realize this potential, further research is needed in several key areas. Larger cohort studies are required to validate the initial findings in different populations and disease subtypes. The development and standardization of robust and high-throughput analytical methods for N-Acetylornithine quantification are also crucial for its widespread clinical adoption. Furthermore, a deeper understanding of the regulation of N-Acetylornithine metabolism in humans will provide valuable insights into the pathophysiology of related diseases and may reveal novel therapeutic targets. As research in metabolomics continues to advance, N-Acetylornithine is poised to become an important tool in the diagnosis, monitoring, and management of metabolic disorders.

References

Synthesis and Isotopic Labeling of Nα-Acetylornithine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust methodology for the synthesis and isotopic labeling of Nα-Acetylornithine-d2. This deuterated analog of Nα-Acetylornithine serves as a valuable tool in metabolic research, drug development, and as an internal standard for mass spectrometry-based quantitative analysis. The synthetic strategy outlined herein proceeds via the chemical modification of L-glutamic acid, a readily available starting material.

Synthetic Pathway Overview

The synthesis of Nα-Acetyl-L-ornithine-5,5-d2 is achieved through a multi-step chemical process commencing with L-glutamic acid. The core strategy involves the protection of the α-amino and α-carboxyl functionalities, followed by the selective reduction of the γ-carboxyl group to an aldehyde. The crucial deuterium labeling step is accomplished via a reductive amination of the aldehyde intermediate using a deuterated reducing agent. Subsequent deprotection and selective Nα-acetylation yield the final target compound.

Synthesis_Workflow cluster_protection Protection cluster_reduction1 γ-Carboxyl Reduction & Oxidation cluster_deuteration Deuteration & Ornithine Formation cluster_deprotection_acetylation Deprotection & Acetylation A L-Glutamic Acid B Nα-Boc-L-Glutamic Acid A->B (Boc)2O, Base C Protected L-Glutamate-γ-alcohol B->C 1. Esterification 2. Reduction (e.g., NaBH4) D Protected L-Glutamate-γ-semialdehyde C->D Oxidation (e.g., Dess-Martin) E Protected L-Ornithine-5,5-d2 D->E Reductive Amination (NH4OAc, NaBD4) F L-Ornithine-5,5-d2 E->F Acidic Deprotection G Nα-Acetyl-L-Ornithine-5,5-d2 F->G Selective Nα-Acetylation (Acetic Anhydride, controlled pH)

Figure 1: Synthetic workflow for Nα-Acetyl-L-ornithine-5,5-d2.

Experimental Protocols

Synthesis of Nα-Boc-L-Glutamic Acid

This initial step protects the α-amino group of L-glutamic acid to prevent side reactions in subsequent steps.

Materials:

  • L-Glutamic acid

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Citric acid solution (10%)

Procedure:

  • Dissolve L-glutamic acid in a 1M NaOH solution and cool to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)2O.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with a cold 10% citric acid solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Nα-Boc-L-glutamic acid as a white solid.

Synthesis of Protected L-Glutamate-γ-semialdehyde

This two-part step converts the γ-carboxyl group into an aldehyde, the precursor for the deuterated amino group.

Part A: Reduction to Protected L-Glutamate-γ-alcohol

  • The α-carboxyl group of Nα-Boc-L-glutamic acid is first protected as a methyl or benzyl ester.

  • The protected Nα-Boc-L-glutamic acid is then selectively reduced at the γ-carboxyl group using a reducing agent such as sodium borohydride in a suitable solvent like tetrahydrofuran (THF).

Part B: Oxidation to Protected L-Glutamate-γ-semialdehyde

  • The resulting protected L-glutamate-γ-alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane or by Swern oxidation.

Reductive Amination and Deuteration to form Protected L-Ornithine-5,5-d2

This crucial step introduces the two deuterium atoms at the 5-position of the ornithine backbone.

Materials:

  • Protected L-Glutamate-γ-semialdehyde

  • Ammonium acetate (NH4OAc)

  • Sodium borodeuteride (NaBD4)

  • Methanol (MeOH)

Procedure:

  • Dissolve the protected L-glutamate-γ-semialdehyde in methanol.

  • Add ammonium acetate in excess and stir the mixture at room temperature.

  • Cool the reaction mixture to 0 °C and add sodium borodeuteride portion-wise.

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent and purify by column chromatography to obtain the protected L-Ornithine-5,5-d2.

Deprotection of L-Ornithine-5,5-d2

The protecting groups are removed to yield the free deuterated amino acid.

Procedure:

  • The protected L-Ornithine-5,5-d2 is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to remove the Boc and ester protecting groups.

  • The solvent is removed under reduced pressure, and the crude L-Ornithine-5,5-d2 is obtained, typically as a hydrochloride or trifluoroacetate salt.

Selective Nα-Acetylation of L-Ornithine-5,5-d2

The final step is the selective acetylation of the α-amino group. The selectivity is achieved by controlling the reaction pH.[1]

Materials:

  • L-Ornithine-5,5-d2 salt

  • Acetic anhydride

  • A suitable buffer to maintain a slightly acidic to neutral pH (e.g., pyridine-acetate buffer, pH 6.0)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the L-Ornithine-5,5-d2 salt in the buffer solution and cool to 0 °C.

  • Add a controlled amount of acetic anhydride dissolved in anhydrous THF dropwise to the stirred solution. The amount of acetic anhydride is critical for selectivity.[1]

  • Monitor the reaction progress by a suitable method (e.g., LC-MS) to maximize the formation of the Nα-acetylated product and minimize the di-acetylated byproduct.

  • Upon completion, the product can be purified using ion-exchange chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Nα-Acetyl-L-ornithine-5,5-d2. The values are estimates based on typical yields for similar reactions reported in the literature.

StepStarting MaterialProductReagentsExpected Yield (%)Purity (%)
1. Nα-Boc ProtectionL-Glutamic AcidNα-Boc-L-Glutamic Acid(Boc)2O, NaOH>95>98
2a. γ-Carboxyl Esterification & ReductionNα-Boc-L-Glutamic AcidProtected L-Glutamate-γ-alcoholEsterification reagents, NaBH480-90>95
2b. Oxidation to AldehydeProtected L-Glutamate-γ-alcoholProtected L-Glutamate-γ-semialdehydeDess-Martin periodinane85-95>95
3. Reductive Amination & DeuterationProtected L-Glutamate-γ-semialdehydeProtected L-Ornithine-5,5-d2NH4OAc, NaBD470-85>95
4. DeprotectionProtected L-Ornithine-5,5-d2L-Ornithine-5,5-d2TFA or HCl>95>98
5. Selective Nα-AcetylationL-Ornithine-5,5-d2Nα-Acetyl-L-Ornithine-5,5-d2Acetic Anhydride, controlled pH60-75>98

Table 1: Summary of Synthetic Steps and Expected Yields

CompoundMolecular FormulaMolecular Weight ( g/mol )Isotopic Enrichment (%)
L-Ornithine-5,5-d2C5H10D2N2O2134.18>98
Nα-Acetyl-L-Ornithine-5,5-d2C7H12D2N2O3176.21>98

Table 2: Properties of Deuterated Products

Signaling Pathways and Logical Relationships

The biosynthesis of ornithine, from which the synthetic route is inspired, is a key metabolic pathway.

Ornithine_Biosynthesis Glutamate Glutamate N_Acetylglutamate N_Acetylglutamate Glutamate->N_Acetylglutamate NAGS N_Acetylglutamyl_P N-Acetyl-γ-glutamyl phosphate N_Acetylglutamate->N_Acetylglutamyl_P NAGK N_Acetylglutamate_semialdehyde N-Acetylglutamate semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_semialdehyde NAGPR N_Acetylornithine Nα-Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine AOA Ornithine Ornithine N_Acetylornithine->Ornithine AO Arginine Arginine Ornithine->Arginine Proline Proline Ornithine->Proline

Figure 2: Key intermediates in the biosynthesis of ornithine.

This guide provides a comprehensive framework for the synthesis of Nα-Acetylornithine-d2. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. Standard analytical techniques such as NMR and mass spectrometry are essential for the characterization and purity assessment of all intermediates and the final product.

References

Interpreting the Certificate of Analysis for N-Acetylornithine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for N-Acetylornithine-d2, a deuterated form of N-Acetylornithine used as an internal standard in quantitative mass spectrometry-based studies.[1] Understanding the data presented in a CoA is critical for ensuring the accuracy, reproducibility, and validity of experimental results in research and drug development.

Summary of Analytical Data

The CoA provides quantitative data on the identity, purity, and composition of a specific lot of this compound. These results are summarized below.

Table 1: General Properties and Identification

TestSpecificationResultMethod
Product Name Nα-Acetyl-L-ornithine-d2ConfirmedN/A
Molecular Formula C₇H₁₂D₂N₂O₃C₇H₁₂D₂N₂O₃Mass Spectrometry
Molecular Weight 176.21 g/mol 176.2 g/mol Mass Spectrometry
Appearance White to off-white solidWhite solidVisual Inspection
Structure Conforms to structureConfirmed¹H-NMR

Table 2: Purity and Composition Analysis

TestSpecificationResultMethod
Chemical Purity ≥98.0%99.5%HPLC
Isotopic Purity ≥99 atom % D99.6 atom % DLC-MS
Isotopic Enrichment ≥98% (d2)99.1% d2LC-MS
Residual Solvents ≤0.5%ConformsGC-HS
Water Content ≤1.0%0.2%Karl Fischer Titration

Experimental Protocols

Detailed methodologies are essential for interpreting the analytical data and assessing its quality. The following sections describe the protocols for the key experiments cited in the CoA.

2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates the main compound from any non-volatile chemical impurities.

  • Instrumentation : Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column : Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV absorbance at 210 nm.

  • Procedure : The sample is dissolved in the mobile phase starting condition (95:5 Water:Acetonitrile). A 5 µL injection is made. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

LC-MS confirms the molecular weight of the compound and determines the degree of deuterium incorporation.

  • Instrumentation : Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Chromatography : A similar HILIC or C18 separation method as described for HPLC is used to isolate the analyte.[2]

  • Ionization Mode : Electrospray Ionization, Positive (ESI+).

  • Analysis Mode : Full Scan to confirm the parent ion mass [M+H]⁺. Selected Ion Recording (SIR) may be used to compare the signal intensity of the deuterated species (d2) to the unlabeled (d0) and partially labeled (d1) species.

  • Procedure : A dilute solution of the sample is infused or injected into the LC-MS system. The mass spectrum is analyzed to confirm the mass corresponding to this compound. Isotopic Purity (Atom % D) is calculated from the relative abundance of ions containing deuterium. Isotopic Enrichment is determined by comparing the peak area of the d2 species to the sum of areas for d0, d1, and d2 species.

2.3. Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of the compound is consistent with N-Acetylornithine.

  • Instrumentation : Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent : Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD).

  • Procedure : A small amount of the sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to a reference spectrum or expected values for N-Acetylornithine to confirm the structural identity. The reduction or absence of signal at the deuterated positions confirms labeling.

2.4. Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method detects and quantifies volatile residual solvents from the synthesis and purification process.

  • Instrumentation : Agilent 7890B GC with 7697A Headspace Sampler and Flame Ionization Detector (FID).

  • Column : DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Oven Program : Initial temperature 40°C held for 5 minutes, ramp to 240°C at 10°C/min.

  • Carrier Gas : Helium.

  • Procedure : A precisely weighed sample is placed in a headspace vial with a high-boiling point solvent (e.g., DMSO). The vial is heated to allow volatile solvents to partition into the headspace gas, which is then injected into the GC. Quantification is performed against a standard containing known concentrations of common solvents.

Visualization of Workflows and Pathways

3.1. Analytical Workflow

The following diagram illustrates the logical workflow for the quality control testing and generation of a Certificate of Analysis for a deuterated standard like this compound.

G cluster_0 Material Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Certification A Raw Material Receipt B Sample Weighing & Dilution A->B C Identity (NMR, MS) B->C D Chemical Purity (HPLC) B->D E Isotopic Purity (MS) B->E F Residual Solvents (GC) B->F G Data Review & Processing C->G D->G E->G F->G H Compare vs. Specification G->H I Generate Certificate of Analysis H->I Pass/Fail

Caption: CoA generation workflow for a deuterated analytical standard.

3.2. Metabolic Pathway Involvement

N-Acetylornithine is a key intermediate in the biosynthesis of arginine in many organisms.[3][4] The pathway illustrates its central role.

G cluster_legend Glutamate L-Glutamate NAG N-Acetyl- glutamate Glutamate->NAG NAGS NAGP N-Acetylglutamyl- phosphate NAG->NAGP NAGK NAGSA N-Acetylglutamate semialdehyde NAGP->NAGSA NAGPR NAO N-Acetylornithine NAGSA->NAO ACOAT Ornithine Ornithine NAO->Ornithine NAOD Citrulline Citrulline Ornithine->Citrulline OTC Arginine L-Arginine Citrulline->Arginine ASS/ASL key1 Metabolite key2 Key Intermediate key3 Enzyme key4 Final Product

Caption: The role of N-Acetylornithine in the L-Arginine biosynthesis pathway.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Acetylornithine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of N-Acetylornithine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, N-Acetylornithine-d2, ensures high accuracy and precision, making this protocol ideal for researchers, scientists, and professionals in drug development and clinical research. The methodology encompasses a straightforward protein precipitation for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

N-Acetylornithine is a key intermediate in the biosynthesis of arginine and proline and serves as a precursor to ornithine.[1][2] Accurate quantification of N-Acetylornithine in biological matrices is crucial for studying metabolic pathways and for the development of diagnostics and therapeutics related to amino acid metabolism. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The incorporation of a deuterated internal standard, such as this compound, is essential for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification.

Experimental

Materials and Reagents
  • N-Acetylornithine (Sigma-Aldrich or equivalent)

  • This compound (Isotope Science or equivalent)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced ethically)

Standard and Internal Standard Preparation

N-Acetylornithine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-Acetylornithine in 10 mL of ultrapure water.

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of ultrapure water.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Acetylornithine stock solution with ultrapure water to create calibration standards.

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation
  • Thaw human plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution (10 µg/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water.

  • Mobile Phase B: 95% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The following MRM transitions should be monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Acetylornithine 175.170.15020
175.1112.15015
This compound (IS) 177.170.15020
177.1112.15015

Results and Data Presentation

The method was validated for linearity, sensitivity, accuracy, and precision.

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of N-Acetylornithine to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x was used.

Table 1: Representative Quantitative Data for N-Acetylornithine Analysis

ParameterResult
Calibration Range 0.1 - 50 µM
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.1 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Visualizations

Metabolic Pathway of N-Acetylornithine

Glutamate Glutamate N_Acetylglutamate N-Acetylglutamate Glutamate->N_Acetylglutamate N_Acetyl_gamma_glutamyl_phosphate N-Acetyl-gamma-glutamyl- phosphate N_Acetylglutamate->N_Acetyl_gamma_glutamyl_phosphate N_Acetylglutamate_semialdehyde N-Acetylglutamate semialdehyde N_Acetyl_gamma_glutamyl_phosphate->N_Acetylglutamate_semialdehyde N_Acetylornithine N-Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine Ornithine Ornithine N_Acetylornithine->Ornithine Citrulline Citrulline Ornithine->Citrulline Proline Proline Ornithine->Proline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine

Caption: Biosynthetic pathway of N-Acetylornithine and its relation to Arginine and Proline metabolism.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma 100 µL Plasma Add_IS Add 10 µL this compound (IS) Plasma->Add_IS Precipitate Add 400 µL Cold Methanol (Protein Precipitation) Add_IS->Precipitate Centrifuge Centrifuge (13,000 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in 100 µL Initial Mobile Phase Dry->Reconstitute Inject Inject 5 µL onto HILIC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detect by ESI-MS/MS (MRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify N-Acetylornithine Calibrate->Quantify

Caption: Workflow for the quantification of N-Acetylornithine in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative determination of N-Acetylornithine in human plasma. The simple sample preparation, coupled with the specificity and sensitivity of tandem mass spectrometry and the use of a deuterated internal standard, ensures high-quality data suitable for various research and development applications.

References

Application of N-Acetylornithine-d2 in Plant Metabolomics: Tracing Metabolic Fates and Unraveling Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

N-Acetylornithine is a key intermediate in the biosynthesis of ornithine and polyamines in plants, playing a crucial role in nitrogen metabolism and stress responses.[1][2] Stable isotope labeling, utilizing compounds such as N-Acetylornithine-d2, offers a powerful technique for tracing the metabolic fate of this important molecule in vivo. By introducing a "heavy" version of the metabolite, researchers can track its conversion into downstream products, elucidate biosynthetic and catabolic pathways, and quantify metabolic fluxes under various physiological conditions. This approach is particularly valuable for understanding how plants adapt to biotic and abiotic stresses, where alterations in amino acid and polyamine metabolism are critical for survival and defense.[3]

Principle of the Method

The core of this application lies in the use of this compound as a metabolic tracer. When introduced to plant tissues or cell cultures, this deuterated compound is taken up and processed by the plant's metabolic machinery. The deuterium atoms act as a stable, non-radioactive label that increases the mass of the molecule by two daltons. This mass shift allows for the unambiguous detection and quantification of this compound and its downstream metabolites using mass spectrometry (MS). By comparing the isotopic enrichment in various compounds over time, researchers can map metabolic pathways and determine the rates of metabolic conversions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for this application due to its high sensitivity, selectivity, and ability to distinguish between labeled and unlabeled metabolites.[4][5]

Applications in Plant Science and Drug Development

  • Pathway Elucidation: Tracing the flow of the deuterium label from this compound can confirm its role as a precursor for ornithine, polyamines (like putrescine, spermidine, and spermine), and potentially other nitrogen-containing compounds.[1][2]

  • Metabolic Flux Analysis: By measuring the rate of incorporation of the deuterium label into downstream metabolites, researchers can quantify the flux through specific metabolic pathways. This is critical for understanding how metabolic networks are rewired in response to genetic modifications or environmental stimuli.

  • Stress Response Studies: N-Acetylornithine has been implicated in plant defense against herbivores and pathogens, with its levels often increasing under stress conditions.[6][7] Using this compound can help to dissect the dynamics of its metabolism during these stress responses.

  • Herbicide and Drug Discovery: Understanding the metabolic pathways involving N-Acetylornithine can reveal potential targets for the development of new herbicides or plant growth regulators. This compound can be used to screen for compounds that inhibit specific enzymatic steps in its metabolism.

Quantitative Data Summary

The following table provides representative data on the accumulation of Nδ-acetylornithine in Arabidopsis thaliana rosette leaves following treatment with methyl jasmonate (MeJA), a plant stress hormone. This data illustrates the kind of quantitative information that can be obtained in such studies.

Treatment Time (Days)Nδ-acetylornithine Concentration (µg/g Fresh Weight)Fold Change vs. Control
0 (Control)Not Detected-
15.2 ± 0.8-
215.8 ± 2.1-
428.4 ± 3.5-
78.1 ± 1.2-
10Not Detected-

Data adapted from a study on jasmonate-induced metabolites in Arabidopsis.[6]

Experimental Protocols

1. Plant Material and Isotope Labeling

This protocol is designed for Arabidopsis thaliana seedlings but can be adapted for other plant species and cell cultures.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium

  • Nα-Acetyl-L-ornithine-5,5-d2 (commercially available or synthesized)

  • Sterile water

  • Growth chambers or tissue culture facilities

Procedure:

  • Plant Growth: Sterilize and germinate Arabidopsis thaliana seeds on MS medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C). Grow seedlings for 10-14 days.

  • Labeling Solution Preparation: Prepare a stock solution of Nα-Acetyl-L-ornithine-5,5-d2 in sterile water (e.g., 10 mM). The final feeding concentration will need to be optimized but a starting point of 100 µM is recommended.

  • Feeding Experiment:

    • For liquid culture-grown seedlings, add the Nα-Acetyl-L-ornithine-5,5-d2 stock solution to the liquid MS medium to the desired final concentration.

    • For plate-grown seedlings, carefully transfer them to a new MS plate containing the labeled compound.

    • Include a control group of seedlings fed with unlabeled N-Acetylornithine.

  • Time-Course Sampling: Harvest plant material at various time points after the start of the feeding experiment (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Sample Processing:

    • Immediately flash-freeze the harvested tissue in liquid nitrogen to quench metabolic activity.

    • Store samples at -80°C until extraction.

2. Metabolite Extraction

Materials:

  • Frozen plant tissue

  • Pre-chilled 80% methanol

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen or using a bead beater.

  • Extraction: Add 1 mL of pre-chilled 80% methanol to approximately 100 mg of the powdered tissue in a microcentrifuge tube.

  • Incubation: Vortex the mixture thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. This contains the extracted metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

3. LC-MS/MS Analysis

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A C18 reverse-phase LC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • A triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of the initial LC mobile phase conditions (e.g., 98% A, 2% B).

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the LC system.

    • Use a gradient elution to separate the metabolites. An example gradient is as follows:

      • 0-2 min: 2% B

      • 2-15 min: ramp to 98% B

      • 15-18 min: hold at 98% B

      • 18-18.1 min: return to 2% B

      • 18.1-25 min: re-equilibrate at 2% B

    • The flow rate is typically 0.3 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for unlabeled and labeled N-Acetylornithine are:

      • N-Acetylornithine (unlabeled): Precursor ion (Q1) m/z 175.1 -> Product ion (Q3) m/z 70.1 (loss of acetyl group and carboxyl group) and m/z 116.1 (loss of ornithine imine).

      • This compound (labeled): Precursor ion (Q1) m/z 177.1 -> Product ion (Q3) m/z 72.1 and m/z 118.1.

    • Optimize collision energies for each transition to maximize signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the labeled and unlabeled forms of N-Acetylornithine and its downstream metabolites.

    • Calculate the isotopic enrichment to determine the extent of incorporation of the deuterium label.

Visualizations

experimental_workflow plant_growth Plant Growth (e.g., Arabidopsis seedlings) isotope_labeling Isotope Labeling (Feeding with this compound) plant_growth->isotope_labeling sampling Time-Course Sampling isotope_labeling->sampling extraction Metabolite Extraction (80% Methanol) sampling->extraction analysis LC-MS/MS Analysis (MRM Detection) extraction->analysis data_processing Data Processing and Analysis (Isotopic Enrichment Calculation) analysis->data_processing

Experimental workflow for this compound tracing.

n_acetylornithine_pathway cluster_precursors Precursors cluster_core_pathway Ornithine Biosynthesis cluster_downstream Downstream Products Glutamate Glutamate N_Acetylglutamate N-Acetylglutamate Glutamate->N_Acetylglutamate Arginine Arginine Ornithine Ornithine Arginine->Ornithine N_Acetylornithine N-Acetylornithine N_Acetylglutamate->N_Acetylornithine N_Acetylornithine->Ornithine NAOD Polyamines Polyamines (Putrescine, Spermidine, Spermine) Ornithine->Polyamines Citrulline Citrulline Ornithine->Citrulline

Simplified metabolic pathway of N-Acetylornithine in plants.

References

Application Notes and Protocols for N-Acetylornithine-d2 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a critical technique for elucidating the dynamics of metabolic pathways within biological systems. The use of stable isotope tracers allows for the precise tracking of atoms through interconnected metabolic networks, providing quantitative insights into reaction rates that are not achievable by metabolomics alone. N-Acetylornithine-d2 is a deuterated analog of N-acetylornithine, an important intermediate in the biosynthesis of arginine and polyamines.[1][2] This document provides detailed application notes and protocols for the use of this compound as a tracer for flux analysis, particularly focusing on the arginine and polyamine metabolic pathways.

Principle of this compound Tracing

This compound, when introduced into a biological system, will be metabolized alongside its unlabeled counterpart. The deuterium label (d2) allows for the distinction between molecules derived from the tracer and those from endogenous sources using mass spectrometry. By measuring the incorporation of deuterium into downstream metabolites over time, researchers can calculate the rate of metabolic conversion, thereby quantifying the flux through specific pathways. The primary pathways of interest for this compound tracing are the arginine biosynthesis pathway and the polyamine synthesis pathway, both of which play crucial roles in cell growth, proliferation, and disease.[3]

Applications

  • Quantifying Arginine Biosynthesis: N-Acetylornithine is a key precursor in the synthesis of ornithine, which is subsequently converted to citrulline and then arginine.[4] Tracing with this compound can elucidate the contribution of this pathway to the total arginine pool, which is vital for protein synthesis and nitric oxide production.

  • Investigating Polyamine Metabolism: Ornithine, derived from N-acetylornithine, is the direct precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine.[3][5] These molecules are essential for cell division and differentiation, and their dysregulation is implicated in various diseases, including cancer.[3]

  • Drug Development and Target Validation: By quantifying the effects of therapeutic agents on the flux through the arginine and polyamine pathways, researchers can assess the efficacy of drugs targeting enzymes within these pathways.

Experimental Workflow

The overall workflow for a metabolic flux analysis experiment using this compound involves several key stages, from initial cell culture to final data analysis.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture & Seeding B Introduction of This compound Tracer A->B C Time-Course Sampling B->C D Metabolite Quenching & Extraction C->D E LC-MS/MS Analysis D->E F Mass Isotopomer Distribution (MID) Determination E->F G Metabolic Flux Calculation F->G H Pathway Visualization & Interpretation G->H

Caption: A generalized workflow for metabolic flux analysis using this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

Objective: To introduce the this compound tracer to cultured cells and achieve isotopic steady state.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (commercially available from suppliers like Alfa Chemistry)[1]

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to reach mid-logarithmic growth phase at the time of the experiment.

  • Medium Preparation: Prepare the labeling medium by supplementing the base medium with this compound. The final concentration of the tracer should be optimized based on the specific cell line and experimental goals. A common starting point is to replace 50-100% of the unlabeled N-acetylornithine or a related precursor in the medium.

  • Isotopic Labeling: Once cells have reached the desired confluency, aspirate the existing medium, wash once with pre-warmed PBS, and replace it with the pre-warmed labeling medium containing this compound.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined time course. The time required to reach isotopic steady state will vary depending on the cell line and the turnover rate of the metabolites of interest. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling duration.

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold quenching solution (e.g., 60% methanol in water, -20°C)

  • Extraction solvent (e.g., 80% methanol in water, -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular tracer. Immediately add the ice-cold quenching solution to the culture vessel to arrest all enzymatic activity.

  • Cell Lysis: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Add the cold extraction solvent to the cell suspension and vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture at -20°C for 30 minutes to facilitate complete extraction of metabolites.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube. The samples are now ready for LC-MS/MS analysis or can be stored at -80°C.

Protocol 3: LC-MS/MS Analysis

Objective: To separate and quantify the mass isotopologues of target metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., QqQ, Q-TOF)

LC Method (Example for Amino Acids and Polyamines):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar metabolites like amino acids and polyamines.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high organic to high aqueous content. The specific gradient profile will need to be optimized.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis of specific metabolites and their isotopologues.

  • MRM Transitions: Specific precursor-product ion transitions need to be determined for each unlabeled metabolite and its deuterated isotopologues. For this compound, the precursor ion will be [M+H]+ and the product ions will be characteristic fragments. The mass shift of +2 Da will be monitored in downstream metabolites.

Data Presentation and Analysis

The raw data from the LC-MS/MS analysis will consist of peak areas for each mass isotopologue of the target metabolites. This data is then used to calculate the Mass Isotopomer Distribution (MID) and subsequently, the metabolic flux.

Table 1: Example MRM Transitions for Key Metabolites
MetabolitePrecursor Ion (m/z)Product Ion (m/z)Labeling
N-Acetylornithine175.170.1M+0
This compound 177.1 72.1 M+2
Ornithine133.170.1M+0
Ornithine-d2135.172.1M+2
Putrescine89.172.1M+0
Putrescine-d291.174.1M+2
Arginine175.170.1M+0
Arginine-d2177.170.1M+2
Spermidine146.272.1M+0
Spermidine-d2148.274.1M+2
Spermine203.288.1M+0
Spermine-d2205.290.1M+2

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. These transitions are illustrative and require experimental validation.

Table 2: Example Mass Isotopomer Distribution (MID) Data
MetaboliteTime (hours)M+0 (%)M+2 (%)
Ornithine 01000
475.224.8
852.147.9
1230.569.5
2415.384.7
Putrescine 01000
488.911.1
870.329.7
1255.644.4
2438.161.9
Arginine 01000
495.44.6
888.211.8
1279.820.2
2465.734.3
Flux Calculation

The MID data is used in conjunction with a metabolic network model and computational software (e.g., INCA, Metran) to calculate the absolute or relative fluxes through the pathways of interest. This involves solving a system of algebraic equations that describe the flow of isotopes through the network at isotopic steady state.

Metabolic Pathway Diagrams

The following diagrams illustrate the key metabolic pathways that can be investigated using this compound.

G cluster_0 Arginine & Polyamine Biosynthesis NAO This compound (Tracer) ORN Ornithine-d2 NAO->ORN N-acetylornithine deacetylase CIT Citrulline-d2 ORN->CIT Ornithine transcarbamoylase PUT Putrescine-d2 ORN->PUT Ornithine decarboxylase (ODC) ARG Arginine-d2 CIT->ARG Argininosuccinate synthase & lyase SPD Spermidine-d2 PUT->SPD Spermidine synthase SPM Spermine-d2 SPD->SPM Spermine synthase

Caption: Tracing the metabolic fate of this compound into arginine and polyamines.

G cluster_0 Interconnected Pathways Glutamate Glutamate Ornithine Ornithine Glutamate->Ornithine NAO N-Acetylornithine (from tracer) NAO->Ornithine Tracer Input UreaCycle Urea Cycle Ornithine->UreaCycle Polyamines Polyamines (Putrescine, Spermidine, Spermine) Ornithine->Polyamines Proline Proline Ornithine->Proline Arginine Arginine UreaCycle->Arginine Arginine->Ornithine

Caption: Central role of ornithine in connecting this compound tracing to multiple metabolic pathways.

Conclusion

This compound is a valuable tool for researchers investigating the dynamics of arginine and polyamine metabolism. The protocols and guidelines presented here provide a framework for designing and conducting metabolic flux analysis experiments using this tracer. While the specific experimental conditions will require optimization for different biological systems, the principles outlined in these application notes will enable scientists to gain deeper insights into the metabolic reprogramming that occurs in various physiological and pathological states.

References

Application Notes and Protocols for the Quantitative Analysis of N-Acetylornithine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylornithine is a key intermediate in the biosynthesis of arginine and proline. Its accurate quantification in biological matrices such as plasma, urine, and tissue is crucial for studying metabolic pathways, diagnosing and monitoring certain diseases, and in the development of novel therapeutics. This document provides detailed application notes and protocols for the sample preparation of N-Acetylornithine for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer various sample preparation techniques, including protein precipitation, solid-phase extraction, and a direct injection method for urine, along with expected performance data based on analogous compounds.

Metabolic Pathway of N-Acetylornithine

N-Acetylornithine is a central node in amino acid metabolism, primarily involved in the arginine and proline metabolic pathways. The diagram below illustrates the biosynthesis of N-Acetylornithine from glutamate and its subsequent conversion to ornithine.

Glutamate Glutamate N_Acetylglutamate N_Acetylglutamate Glutamate->N_Acetylglutamate NAGS N_Acetylglutamyl_P N_Acetylglutamyl_P N_Acetylglutamate->N_Acetylglutamyl_P NAGK N_Acetylglutamate_semialdehyde N_Acetylglutamate_semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_semialdehyde NAGPR N_Acetylornithine N_Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine N-acetylornithine aminotransferase Ornithine Ornithine N_Acetylornithine->Ornithine Acetylornithinase or Ornithine acetyltransferase Arginine Arginine Ornithine->Arginine Proline Proline Ornithine->Proline

Biosynthesis pathway of N-Acetylornithine.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is critical for accurate and reproducible quantification of N-Acetylornithine. The primary goals are to remove interfering substances such as proteins and phospholipids, and to concentrate the analyte of interest. The table below summarizes the expected performance of common sample preparation techniques for N-Acetylornithine analysis, based on data from structurally similar analytes.

TechniqueAnalyteMatrixRecovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation Various DrugsPlasma>80[1]Variable, can be significantSimple, fast, low costLess clean extract, potential for ion suppression/enhancement
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange Ornithine-lactamPlasmaNot explicitly stated, but method was successful[2]MinimizedHigh selectivity, cleaner extractMore complex, higher cost, requires method development
Solid-Phase Extraction (SPE) - Polymeric Marine ToxinsMethanolic Shellfish Extract~90[3]Substantially reduced (<15%)[3]Broad applicability, good for complex matricesMay require optimization for polar analytes
"Dilute and Shoot" N-acetylaspartic acidUrineAssumed to be near 100%Not explicitly stated, but method was successful[4]Very simple, fast, high-throughputOnly suitable for clean matrices like urine, potential for matrix effects

Note: The quantitative data presented in this table are derived from studies on analogous compounds and should be considered as expected performance. Method validation is essential for accurate quantification of N-Acetylornithine.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of plasma and urine samples for N-Acetylornithine analysis. An experimental workflow diagram is provided below.

cluster_plasma Plasma/Serum Sample cluster_urine Urine Sample start_plasma Plasma/Serum Sample ppt Protein Precipitation start_plasma->ppt spe Solid-Phase Extraction start_plasma->spe analysis LC-MS/MS Analysis ppt->analysis spe->analysis start_urine Urine Sample dilute Dilution start_urine->dilute dilute->analysis data Data Processing & Quantification analysis->data

General workflow for N-Acetylornithine sample preparation and analysis.
Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., N-Acetylornithine-d3 in 50% methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol utilizes mixed-mode cation exchange SPE for a more selective cleanup of plasma or serum samples, which can be particularly useful for reducing matrix effects.[2]

Materials:

  • Plasma or serum samples

  • Mixed-mode cation exchange SPE cartridges

  • Internal Standard (IS) solution

  • Methanol

  • Deionized water

  • Ammonium hydroxide solution (5%)

  • Formic acid solution (2%)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma or serum, add 10 µL of the internal standard working solution and 200 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: "Dilute and Shoot" for Urine Samples

For urine samples, where the protein content is low, a simple dilution may be sufficient for analysis.[4]

Materials:

  • Urine samples

  • Internal Standard (IS) solution

  • Deionized water or initial mobile phase

  • Microcentrifuge tubes or autosampler vials

Procedure:

  • Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.

  • In an autosampler vial, combine 10 µL of the urine supernatant, 10 µL of the internal standard working solution, and 980 µL of deionized water or the initial mobile phase.

  • Vortex to mix thoroughly.

  • The sample is now ready for injection into the LC-MS/MS system.

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the bioanalysis of N-Acetylornithine. For high-throughput screening of plasma or serum samples, protein precipitation offers a rapid and cost-effective solution. For cleaner extracts and potentially lower matrix effects, solid-phase extraction, particularly with a mixed-mode sorbent, is recommended. For urine samples, a simple "dilute and shoot" approach is often sufficient. It is imperative to perform a thorough method validation for the chosen sample preparation and analytical method to ensure accurate and reliable quantification of N-Acetylornithine in your specific biological matrix.

References

Application Notes and Protocols for the Liquid Chromatographic Separation of N-Acetylornithine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylornithine is a key intermediate in the biosynthesis of arginine and other polyamines.[1][2] Accurate and robust analytical methods for the separation and quantification of N-Acetylornithine are crucial for studying its metabolic roles, particularly in the context of drug development and disease research where alterations in amino acid metabolism are of interest. This document provides detailed application notes and adaptable protocols for the separation of N-Acetylornithine using three common liquid chromatography techniques: Ion-Exchange Chromatography, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization, and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry.

N-Acetylornithine Biosynthesis Pathway

The following diagram illustrates the central role of N-Acetylornithine in the arginine biosynthesis pathway.

N-Acetylornithine Biosynthesis Glutamate L-Glutamate NAG N-Acetylglutamate Glutamate->NAG N-acetylglutamate synthase (NAGS) NAGP N-Acetylglutamyl-5-Phosphate NAG->NAGP N-acetylglutamate kinase (NAGK) NAGSA N-Acetylglutamate-5-Semialdehyde NAGP->NAGSA N-acetyl-gamma-glutamyl- phosphate reductase NAO N-Acetylornithine NAGSA->NAO N-acetylornithine aminotransferase (NAOAT) Ornithine Ornithine NAO->Ornithine Acetylornithine deacetylase (AOD) Citrulline Citrulline Ornithine->Citrulline Ornithine carbamoyltransferase Arginine Arginine Citrulline->Arginine Argininosuccinate synthetase & lyase

Caption: Biosynthetic pathway of N-Acetylornithine and its conversion to Arginine.

Comparative Data of Chromatographic Methods

The following table summarizes typical quantitative data for the analysis of N-Acetylornithine and related amino acids using the described liquid chromatography methods. Please note that these values are indicative and may vary depending on the specific instrumentation, column chemistry, and experimental conditions.

ParameterIon-Exchange Chromatography (IEC)RP-HPLC with DerivatizationHILIC-MS/MS
Principle Separation based on net chargeSeparation based on hydrophobicitySeparation based on polarity
Stationary Phase Strong or weak cation exchange resinC18 or other alkyl-bonded silicaAmide, silica, or other polar phase
Mobile Phase Aqueous buffers with increasing salt concentration or pH gradientAcetonitrile/water or methanol/water with buffer and/or ion-pairing agentHigh organic mobile phase with a small amount of aqueous buffer
Retention Time Highly dependent on buffer pH and salt concentrationDependent on derivatizing agent and gradient~0.6 min (example)[3]
Limit of Detection (LOD) Low to mid pmol range[1]pmol to fmol rangeNanomolar to low micromolar range[4][5]
Limit of Quantification (LOQ) Mid to high pmol range[1]pmol to fmol rangeNanomolar to low micromolar range[4][6]
Derivatization Not requiredRequired (e.g., OPA, FMOC, DNFB)[7][8]Not required, but can enhance sensitivity
Detection UV-Vis (post-column derivatization with ninhydrin) or FluorescenceUV-Vis or FluorescenceMass Spectrometry (MS)

Experimental Protocols

Method 1: Ion-Exchange Chromatography (IEC) for N-Acetylornithine Separation

Application Note: Ion-exchange chromatography separates molecules based on their net charge.[9] As N-Acetylornithine is a basic amino acid, cation exchange chromatography is a suitable method for its separation from neutral and acidic amino acids.[1] This protocol is a general framework and may require optimization of buffer pH and salt concentrations to achieve the desired resolution.

Experimental Workflow:

IEC Workflow cluster_prep Sample Preparation cluster_chrom IEC Separation cluster_detect Detection Sample Biological Sample Homogenize Homogenize & Deproteinize Sample->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Equilibrate Equilibrate IEC Column Load Load Sample Supernatant->Load Equilibrate->Load Wash Wash Load->Wash Elute Elute with Salt Gradient Wash->Elute Derivatize Post-Column Derivatization Elute->Derivatize Detect UV-Vis/Fluorescence Detection Derivatize->Detect

Caption: Workflow for N-Acetylornithine separation by Ion-Exchange Chromatography.

Protocol:

  • Sample Preparation:

    • Homogenize biological samples (e.g., tissue, plasma) in an appropriate buffer.

    • Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid or trichloroacetic acid) followed by centrifugation.

    • Collect the supernatant and adjust the pH to be compatible with the starting IEC buffer.

  • Chromatographic Conditions:

    • Column: Strong cation exchange column (e.g., Sulfonated Polystyrene-Divinylbenzene).

    • Mobile Phase A (Binding Buffer): Low ionic strength buffer at a pH where N-Acetylornithine is positively charged (e.g., 0.1 M Sodium Citrate, pH 3.0).

    • Mobile Phase B (Elution Buffer): High ionic strength buffer or a buffer with a higher pH (e.g., 1.0 M Sodium Chloride in Mobile Phase A, or 0.1 M Sodium Borate, pH 9.0).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.

  • Post-Column Derivatization (for UV-Vis Detection):

    • The column effluent is mixed with a ninhydrin solution.

    • The mixture is passed through a reaction coil at an elevated temperature (e.g., 100-130°C).

    • The resulting colored product is detected at 570 nm.

  • Data Analysis:

    • Quantify N-Acetylornithine by comparing the peak area to a standard curve prepared with known concentrations of N-Acetylornithine.

Method 2: Reversed-Phase HPLC with Pre-column Derivatization

Application Note: Reversed-phase HPLC separates molecules based on their hydrophobicity. Since N-Acetylornithine is polar, pre-column derivatization with a hydrophobic reagent is necessary for retention on a non-polar stationary phase like C18.[8] This method offers high sensitivity, especially with fluorescent derivatizing agents.

Experimental Workflow:

RP_HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_chrom RP-HPLC Separation cluster_detect Detection Sample Biological Sample Deproteinize Deproteinize Sample->Deproteinize Derivatize Derivatize with OPA/FMOC Deproteinize->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence/UV Detection Separate->Detect

Caption: Workflow for N-Acetylornithine analysis by RP-HPLC with pre-column derivatization.

Protocol:

  • Sample Preparation and Derivatization:

    • Prepare the sample as described in the IEC protocol (deproteinization).

    • To the supernatant, add a derivatizing agent such as o-phthaldialdehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines, following the manufacturer's instructions.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.2).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-40 minutes.

  • Detection:

    • Fluorescence Detector: For OPA derivatives (Excitation: 340 nm, Emission: 450 nm) or FMOC derivatives (Excitation: 265 nm, Emission: 315 nm).

    • UV-Vis Detector: For dinitrophenyl (DNP) derivatives (360 nm).

  • Data Analysis:

    • Quantify the derivatized N-Acetylornithine by comparing its peak area to a standard curve prepared with derivatized standards.

Method 3: HILIC-MS/MS for N-Acetylornithine Analysis

Application Note: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like N-Acetylornithine without the need for derivatization.[10] Coupling HILIC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification in complex biological matrices.

Experimental Workflow:

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_chrom HILIC Separation cluster_detect MS/MS Detection Sample Biological Sample Deproteinize Deproteinize Sample->Deproteinize Evaporate Evaporate & Reconstitute Deproteinize->Evaporate Inject Inject Sample Evaporate->Inject Separate HILIC Column Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometry Ionize->Analyze

Caption: Workflow for N-Acetylornithine analysis by HILIC-MS/MS.

Protocol:

  • Sample Preparation:

    • Perform protein precipitation as previously described.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the sample in a high organic solvent mixture (e.g., 80% acetonitrile in water with 0.1% formic acid).

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase; 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium formate).

    • Mobile Phase B: Acetonitrile with the same additive.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 175.1 [M+H]+.[3]

    • Product Ions: To be determined by direct infusion of an N-Acetylornithine standard. A likely fragment would be the loss of the acetyl group or the carboxyl group.

    • Optimize cone voltage and collision energy for the specific instrument.

  • Data Analysis:

    • Quantify N-Acetylornithine using a stable isotope-labeled internal standard and a calibration curve.

Conclusion

The choice of the most suitable liquid chromatography method for the separation of N-Acetylornithine depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Ion-exchange chromatography offers a robust method for purification from complex mixtures. RP-HPLC with pre-column derivatization provides high sensitivity for quantification. HILIC-MS/MS is a powerful technique for the direct, highly selective, and sensitive analysis of N-Acetylornithine in biological samples. The provided protocols serve as a starting point for method development and will likely require optimization for specific applications.

References

Application Note: High-Sensitivity Detection of N-Acetylornithine-d2 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the sensitive and specific detection of N-Acetylornithine-d2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Acetylornithine is an intermediate in the biosynthesis of the amino acid L-arginine from L-glutamate.[1] The deuterated analog, this compound, is an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices. This application note outlines the necessary mass spectrometry parameters, a comprehensive experimental protocol, and data presentation guidelines to ensure reliable and reproducible results in metabolomics, pharmacokinetic, and drug development studies.

Introduction to N-Acetylornithine Detection

N-Acetylornithine is a key metabolite in the arginine biosynthesis pathway. Accurate measurement of its levels is crucial for understanding metabolic fluxes and the effects of therapeutic interventions targeting this pathway. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby enabling precise quantification.[2] This protocol employs Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, a technique renowned for its high selectivity and sensitivity in quantitative analysis.[3]

Mass Spectrometry Parameters

The successful detection of this compound relies on the optimization of mass spectrometry parameters. The following sections and tables provide the recommended starting points for method development.

Analyte and Internal Standard Information

A summary of the molecular weights for both the analyte and the internal standard is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)
N-AcetylornithineC₇H₁₄N₂O₃174.20[4][5]175.1
This compoundC₇H₁₂D₂N₂O₃176.21[6]177.1
Optimized MRM Transitions and Collision Energies

The following table outlines the recommended MRM transitions and a starting point for collision energy (CE) optimization. The primary product ion for N-Acetylornithine results from the neutral loss of water and ammonia. It is crucial to empirically optimize the collision energy for your specific instrument to achieve the best sensitivity.[7][8]

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV) - Starting Point
N-Acetylornithine175.1116.110015
N-Acetylornithine175.170.110025
This compound 177.1 118.1 100 15
This compound 177.1 72.1 100 25

Note: The selection of product ions is based on common fragmentation patterns of N-acetylated amino acids, which often involve losses of water, ammonia, and parts of the acetyl group. The exact masses of fragment ions should be confirmed by infusing a standard solution of the analyte and internal standard.

Mass Spectrometer Source Parameters

The following are typical source parameters for electrospray ionization (ESI) in positive mode. These should be optimized for the specific instrument being used.

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.0 - 4.5 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow600 - 1000 L/hr
Cone Gas Flow50 - 150 L/hr
Nebulizer Gas Pressure3 - 7 Bar

Experimental Protocol

This section details the necessary steps for sample preparation, liquid chromatography, and mass spectrometry analysis.

Materials and Reagents
  • N-Acetylornithine standard (Sigma-Aldrich, MedChemExpress[1])

  • This compound internal standard (MedChemExpress, Alfa Chemistry[6][9])

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Biological matrix (e.g., plasma, cell lysate)

Sample Preparation
  • Thaw Samples : Thaw biological samples (e.g., plasma, tissue homogenates) on ice.

  • Spike Internal Standard : Add an appropriate amount of this compound internal standard solution to each sample, standard, and quality control sample.

  • Protein Precipitation : To 50 µL of sample, add 200 µL of cold methanol containing 0.1% formic acid.

  • Vortex : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation : Centrifuge at 14,000 x g for 5 minutes at 4 °C to pellet any remaining particulates.

  • Transfer to Vials : Transfer the supernatant to LC-MS vials for analysis.

Liquid Chromatography Conditions

A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining and separating polar metabolites like N-Acetylornithine.

ParameterValue
ColumnWaters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A0.1% Formic Acid in Water with 10 mM Ammonium Formate
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 3 minutes

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic context of N-Acetylornithine and the analytical workflow for its detection.

arginine_biosynthesis Glutamate Glutamate N_Acetylglutamate N_Acetylglutamate Glutamate->N_Acetylglutamate NAGS N_Acetylglutamyl_P N_Acetylglutamyl_P N_Acetylglutamate->N_Acetylglutamyl_P NAGK N_Acetylglutamate_semialdehyde N_Acetylglutamate_semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_semialdehyde NAGPR N_Acetylornithine N_Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine NAT Ornithine Ornithine N_Acetylornithine->Ornithine ArgE/AO Citrulline Citrulline Ornithine->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine

Caption: Arginine biosynthesis pathway highlighting N-Acetylornithine.

analytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Dry Evaporation Centrifuge1->Dry Reconstitute Reconstitution Dry->Reconstitute LC HILIC Separation Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound detection.

References

Application Note: Quantitative Determination of N-Acetylornithine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetylornithine (NAO) is a key intermediate in the biosynthesis of arginine in many bacteria and plants.[1][2][3] It exists in two isomeric forms, Nα-acetyl-L-ornithine and Nδ-acetylornithine, with the Nα form being an intermediate in arginine and proline metabolism.[4][5] While its role in mammals is not considered as relevant, recent metabolomic studies have identified N-Acetylornithine as a potential biomarker, notably in type 2 diabetes, where its levels were found to be significantly increased in the aqueous humor.[6][7] Accurate quantification of N-Acetylornithine in various biological matrices is therefore crucial for understanding its metabolic significance, its role in disease pathogenesis, and for potential diagnostic and therapeutic applications.

This application note details validated methodologies for the quantitative analysis of N-Acetylornithine in biological samples, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

Principle of Methods

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices. The method involves chromatographic separation of the analyte from other sample components, followed by ionization and detection using a mass spectrometer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS provides excellent sensitivity and selectivity.[8][9]

  • Enzymatic Assays: These assays rely on the specific enzymatic conversion of N-Acetylornithine. For instance, the enzyme Nα-acetyl-L-ornithine deacetylase (ArgE) hydrolyzes Nα-acetyl-L-ornithine into L-ornithine and acetate.[7][10] The reaction product can be quantified using methods like a ninhydrin-based colorimetric assay, which reacts with the primary amine of the newly formed ornithine.[10][11] This method is particularly useful for screening potential enzyme inhibitors.[11]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interfering substances like proteins and salts and to concentrate the analyte.[12][13]

A. For Plasma/Aqueous Humor:

  • Protein Precipitation: To 100 µL of sample (e.g., plasma, aqueous humor), add 400 µL of ice-cold methanol (containing an appropriate internal standard).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

B. For Plant/Tissue Samples:

  • Homogenization: Weigh approximately 100 mg of frozen tissue, grind it to a fine powder in liquid nitrogen, and transfer to a 2 mL tube.[4]

  • Extraction: Add 1 mL of 80% methanol, vortex thoroughly, and sonicate for 15 minutes in an ice bath.[4][12]

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection & Analysis: Collect the supernatant and proceed with steps 5 and 6 from Protocol 1A.

G cluster_prep Sample Preparation Workflow sample Biological Sample (Plasma, Tissue, etc.) extraction Homogenization & Protein Precipitation (e.g., 80% Methanol) sample->extraction centrifuge Centrifugation (12,000 x g, 15 min, 4°C) extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen Stream) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis Inject for Analysis (LC-MS/MS or Enzymatic Assay) reconstitute->analysis

General workflow for biological sample preparation.
Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized for the instrument used.

A. Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm; 1.7 µm).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 98% B

    • 5-7 min: 98% B

    • 7-7.5 min: 98% to 2% B

    • 7.5-10 min: 2% B (Re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

B. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte: N-Acetylornithine (Precursor: m/z 175.1, Product: m/z 70.1 / 116.1).

    • Internal Standard (Optional, e.g., N-Acetylornithine-d2): (Precursor: m/z 177.1, Product: m/z 72.1 / 118.1).

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity.

C. Quantification:

  • Construct a calibration curve using a series of known concentrations of N-Acetylornithine standard solutions (e.g., 0.1 µM to 100 µM) prepared in a proxy matrix.

  • Plot the peak area ratio (analyte/internal standard) against concentration.

  • Determine the concentration in unknown samples by interpolation from the linear regression of the calibration curve.

Protocol 3: Ninhydrin-Based Enzymatic Assay for Nα-Acetylornithine

This discontinuous assay is adapted from methods developed for screening inhibitors of Nα-acetyl-L-ornithine deacetylase (ArgE).[10][11]

A. Reagents:

  • Enzyme: Purified Nα-acetyl-L-ornithine deacetylase (ArgE).

  • Substrate: Nα-acetyl-L-ornithine (NAO), 20 mM stock solution in buffer.

  • Assay Buffer: 50 mM Potassium Phosphate (KPi) buffer, pH 7.5.

  • Ninhydrin Reagent: Prepare according to standard protocols.

  • Stop Solution: 50% Ethanol.

B. Assay Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 50 µL Assay Buffer

    • 10 µL Substrate solution (final concentration 2 mM)

    • X µL Test inhibitor or vehicle control (e.g., DMSO, final concentration ≤5%).[11]

    • (40-X) µL Nuclease-free water.

  • Enzyme Initiation: Add 10 µL of ArgE enzyme solution (e.g., final concentration 10 nM) to start the reaction.[10]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

  • Reaction Quenching: Stop the reaction by adding 100 µL of the ninhydrin reagent.

  • Color Development: Heat the mixture at 100°C for 10 minutes to allow for the development of the purple color (Ruhemann's purple).

  • Absorbance Reading: After cooling to room temperature, add 500 µL of stop solution, mix, and measure the absorbance at 570 nm using a spectrophotometer or plate reader.

  • Quantification: Correlate the absorbance to the amount of L-ornithine produced using a standard curve generated with known concentrations of L-ornithine.

Data Presentation

The performance of a quantitative assay is characterized by several key parameters.

Table 1: Performance Characteristics of N-Acetylornithine Quantitative Assays

ParameterLC-MS/MS MethodEnzymatic Assay (Ninhydrin)Reference
Limit of Quantification (LOQ) Low µM to nM rangeMid-to-high µM range[6],[10]
Linearity (R²) >0.99>0.98-
Precision (%RSD) <15%<20%-
Accuracy (%Recovery) 85-115%80-120%-
Matrix Plasma, Aqueous Humor, TissuePurified system, Cell lysates[6],[11]

Table 2: Reported Concentrations of N-Acetylornithine in Biological Samples

Biological MatrixConditionConcentration (Median)Fold ChangeReference
Human Aqueous Humor Healthy Control0.41 µM-[6]
Human Aqueous Humor Type 2 Diabetes1.55 µM3.8x[6]
Arabidopsis Phloem Sap MeJA-elicited~5.9 mM-[4]

Metabolic Pathway Visualization

N-Acetylornithine is a central molecule in the linear arginine biosynthesis pathway found in plants and bacteria.[2]

G cluster_pathway Arginine Biosynthesis Pathway (Linear) glutamate L-Glutamate nag N-Acetylglutamate glutamate->nag NAGS nagp N-Acetylglutamyl- phosphate nag->nagp NAGK nagsa N-Acetylglutamate semialdehyde nagp->nagsa NAGPR nao N-Acetylornithine nagsa->nao NAOAT ornithine Ornithine nao->ornithine NAOD/ArgE citrulline Citrulline ornithine->citrulline OTC arginine L-Arginine citrulline->arginine ASS/ASL

Simplified linear pathway of arginine biosynthesis.

References

Application Notes and Protocols: The Use of N-Acetylornithine-d2 in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of N-Acetylornithine-d2 in clinical research studies. While direct clinical trial publications featuring this compound are not extensively documented, its application can be extrapolated from established principles of stable isotope labeling in metabolic research. This document outlines its utility as both a metabolic tracer and an internal standard for mass spectrometry, providing detailed hypothetical protocols and data presentation formats.

Application Notes

This compound is a stable isotope-labeled version of N-Acetylornithine, an intermediate in the metabolic pathways of arginine and proline.[1] The incorporation of deuterium (d2) allows for its differentiation from the endogenous, unlabeled compound by mass spectrometry. This key feature makes this compound a valuable tool in clinical research for two primary applications:

  • Metabolic Tracer for Flux Analysis: Stable isotope tracers are instrumental in studying the dynamics of metabolic pathways (metabolic flux) in vivo.[2] By introducing this compound into a biological system, researchers can track the rate at which it is converted into downstream metabolites. This provides insights into the activity of specific enzymes and pathways, which can be altered in various disease states. Potential pathways that can be investigated using this compound as a tracer include:

    • Arginine and Proline Metabolism: N-Acetylornithine is a precursor to ornithine, which is a central molecule in the synthesis of arginine, proline, and polyamines.[3] Tracking the conversion of this compound to labeled ornithine and subsequent products can elucidate the regulation of these pathways.

    • Urea Cycle: Ornithine is a key intermediate in the urea cycle. Studies using this compound could help in understanding dysregulations in this pathway, which are characteristic of several metabolic disorders.

    • Polyamine Biosynthesis: Polyamines, which are crucial for cell growth and proliferation, are synthesized from ornithine.[1] Investigating the flux from this compound to polyamines could be relevant in cancer research.

  • Internal Standard for Quantitative Analysis: Accurate quantification of endogenous metabolites is crucial in clinical research. Stable isotope-labeled compounds are considered the gold standard for use as internal standards in mass spectrometry-based quantification.[4] this compound can be added to biological samples at a known concentration to enable precise and accurate measurement of endogenous N-Acetylornithine. This is particularly relevant as N-Acetylornithine has been associated with conditions like type 2 diabetes.[5]

Experimental Protocols

Protocol 1: this compound as a Metabolic Tracer in a Clinical Study

This hypothetical protocol describes the use of this compound to investigate arginine and ornithine metabolism in healthy volunteers.

1. Study Design and Participant Selection:

  • Recruit a cohort of healthy adult participants.

  • Participants should fast overnight (8-12 hours) prior to the study.

  • Obtain informed consent and baseline blood samples.

2. Tracer Preparation and Administration:

  • Prepare a sterile solution of this compound in saline.

  • Administer the tracer via a primed-constant intravenous infusion. The priming dose is calculated to rapidly achieve steady-state plasma concentrations, followed by a constant infusion to maintain this concentration.

3. Sample Collection:

  • Collect blood samples at regular intervals (e.g., 0, 30, 60, 90, 120, 150, 180 minutes) during the infusion from a contralateral arm.

  • Collect urine samples at baseline and at the end of the infusion period.

  • Process blood samples immediately by centrifuging to separate plasma.

  • Store plasma and urine samples at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • Thaw plasma and urine samples on ice.

  • Precipitate proteins from plasma samples by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and detect the labeled and unlabeled metabolites.

  • Develop a multiple reaction monitoring (MRM) method to specifically detect the precursor and product ions for this compound, ornithine-d2, arginine-d2, proline-d2, and their unlabeled counterparts.

6. Data Analysis:

  • Calculate the isotopic enrichment of the metabolites in plasma over time.

  • Use metabolic modeling software to calculate the flux rates through the relevant pathways based on the isotopic enrichment data.

experimental_workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_data Data Interpretation participant Participant Recruitment (Fasting) infusion Intravenous Infusion participant->infusion tracer_prep Tracer Preparation (this compound) tracer_prep->infusion blood_sampling Blood Sampling (Timed Intervals) infusion->blood_sampling urine_sampling Urine Sampling infusion->urine_sampling sample_prep Sample Preparation (Protein Precipitation) blood_sampling->sample_prep urine_sampling->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms enrichment Isotopic Enrichment Calculation lcms->enrichment flux Metabolic Flux Analysis enrichment->flux

Caption: Workflow for a clinical tracer study using this compound.
Protocol 2: this compound as an Internal Standard for Quantification

This protocol outlines the use of this compound as an internal standard for the accurate quantification of endogenous N-Acetylornithine in human plasma.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound at a known high concentration.

  • Prepare a series of calibration standards by spiking known concentrations of unlabeled N-Acetylornithine into a blank matrix (e.g., charcoal-stripped plasma).

  • Add a fixed concentration of the this compound internal standard to each calibrator and to the unknown samples.

2. Sample Preparation:

  • To each plasma sample, add the this compound internal standard solution.

  • Precipitate proteins using a cold organic solvent.

  • Centrifuge and collect the supernatant.

  • Dry and reconstitute the sample as described in Protocol 1.

3. LC-MS/MS Analysis:

  • Analyze the samples using an LC-MS/MS method optimized for the detection of both unlabeled N-Acetylornithine and this compound.

4. Data Analysis:

  • For each calibrator and sample, calculate the peak area ratio of the analyte (unlabeled N-Acetylornithine) to the internal standard (this compound).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the unlabeled N-Acetylornithine in the calibrators.

  • Determine the concentration of N-Acetylornithine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative data from these studies should be presented in clear and well-structured tables.

Table 1: Hypothetical Isotopic Enrichment of Plasma Metabolites Following this compound Infusion

Time (minutes)This compound Enrichment (%)Ornithine-d2 Enrichment (%)Arginine-d2 Enrichment (%)Proline-d2 Enrichment (%)
00.000.000.000.00
3085.2 ± 5.115.3 ± 2.15.2 ± 0.82.1 ± 0.4
6090.1 ± 4.825.6 ± 3.010.4 ± 1.54.3 ± 0.7
9091.5 ± 4.532.8 ± 3.515.1 ± 2.06.5 ± 1.1
12092.3 ± 4.338.2 ± 3.919.8 ± 2.58.9 ± 1.5
15092.5 ± 4.241.5 ± 4.123.6 ± 2.810.8 ± 1.8
18092.6 ± 4.243.1 ± 4.326.2 ± 3.112.5 ± 2.0

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Plasma Concentrations of N-Acetylornithine in Different Study Groups

GroupN-Acetylornithine (µM)
Healthy Controls (n=50)2.5 ± 0.8
Type 2 Diabetes (n=50)5.1 ± 1.5*

p < 0.05 compared to Healthy Controls. Data are presented as mean ± standard deviation.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathways relevant to this compound tracer studies.

metabolic_pathway cluster_urea Urea Cycle cluster_proline Proline & Polyamine Synthesis Ornithine Ornithine Citrulline Citrulline Ornithine->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine Urea Urea Arginine->Urea Proline Proline Polyamines Polyamines Ornithine_p Ornithine Ornithine_p->Proline Ornithine_p->Polyamines NAO This compound (Tracer) Ornithine_d2 Ornithine-d2 NAO->Ornithine_d2 N-Acetylornithine deacetylase Ornithine_d2->Ornithine Enters Ornithine Pool Ornithine_d2->Ornithine_p

Caption: Metabolic fate of this compound as a tracer.

References

Application Note: Quantitative Measurement of N-Acetylornithine using a Stable Isotope Dilution LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-Acetylornithine (NAO) is a key intermediate metabolite in the biosynthesis of arginine and other related polyamines in many organisms, including bacteria, archaea, and plants.[1][2][3] It is formed from the acetylation of glutamate, which is then converted through several steps to ornithine. The accurate quantification of N-Acetylornithine is crucial for studying metabolic pathways, understanding disease states such as type 2 diabetes, and for the development of novel therapeutics targeting amino acid metabolism.[4]

Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This method offers high selectivity, sensitivity, and accuracy by using a stable isotope-labeled version of the analyte as an internal standard (IS). The IS co-elutes with the analyte and corrects for variability during sample preparation and analysis, ensuring robust and reliable quantification.[5]

This application note provides a detailed protocol for the sensitive and accurate measurement of N-Acetylornithine in biological matrices using a stable isotope dilution LC-MS/MS assay with N-Acetylornithine-d2 as the internal standard.[6]

Biochemical Context: Role in Arginine Biosynthesis

N-Acetylornithine is a central component of the arginine biosynthesis pathway. In many microorganisms, this pathway proceeds via acetylated intermediates to prevent the spontaneous cyclization of glutamate semialdehyde. The pathway illustrates the conversion of glutamate to arginine, highlighting the role of N-Acetylornithine as a precursor to ornithine.[3][7]

Arginine_Biosynthesis cluster_0 Arginine Biosynthesis Pathway Glu Glutamate NAG N-Acetylglutamate Glu->NAG NAGS NAGP N-Acetylglutamyl- phosphate NAG->NAGP NAGK NAGSA N-Acetylglutamate- semialdehyde NAGP->NAGSA NAGPR NAO N-Acetylornithine NAGSA->NAO NAOAT Orn Ornithine NAO->Orn AOase/ OATase Cit Citrulline Orn->Cit OTC Arg Arginine Cit->Arg ASSY/ASL

Caption: Arginine biosynthesis pathway highlighting N-Acetylornithine.

Experimental Protocols

Materials and Reagents
  • Standards: N-α-Acetyl-L-ornithine (Sigma-Aldrich or equivalent), this compound (MedChemExpress or equivalent)[4][6]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic acid (Optima™ LC/MS grade)

  • Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates

  • Labware: Microcentrifuge tubes (1.5 mL), autosampler vials

Equipment
  • LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Shimadzu LCMS-8050, Sciex QTRAP series, or equivalent)[8]

  • UHPLC System: Capable of binary gradient elution (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC, or equivalent)[8]

  • Analytical Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) or a suitable reversed-phase C18 column.[8]

  • Refrigerated centrifuge, vortex mixer, precision pipettes.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of N-Acetylornithine (Analyte) and this compound (Internal Standard, IS) into separate vials.

    • Dissolve each in 1 mL of 50:50 Methanol:Water to obtain 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Analyte primary stock with 50:50 Methanol:Water to create calibration standards.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the IS primary stock solution with Acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation Protocol

The following protocol describes a protein precipitation method suitable for plasma or cell lysate samples.[9]

Sample_Prep_Workflow start Start: Biological Sample (e.g., 50 µL Plasma) add_is Add 10 µL of Internal Standard (this compound) start->add_is add_ppt Add 200 µL of cold Acetonitrile (Protein Precipitation) add_is->add_ppt vortex Vortex for 30 seconds add_ppt->vortex incubate Incubate at -20°C for 20 minutes vortex->incubate centrifuge Centrifuge at 14,000 x g for 10 min at 4°C incubate->centrifuge transfer Transfer supernatant to a clean autosampler vial centrifuge->transfer inject Inject 5 µL into LC-MS/MS System transfer->inject

Caption: Sample preparation workflow for N-Acetylornithine analysis.

  • Pipette 50 µL of sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution (this compound).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Method

The following are typical starting conditions and may require optimization for specific instrumentation.

Parameter Condition
LC System UHPLC System
Column Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 85% B (0-1 min), 85% to 50% B (1-5 min), 50% B (5-6 min), 50% to 85% B (6-6.1 min), 85% B (6.1-8 min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 400°C
Capillary Voltage 3.0 kV
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions

MRM transitions should be optimized by infusing standard solutions of the analyte and internal standard. The transitions listed below are suggested based on known fragmentation patterns.[10][11]

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (V)
N-Acetylornithine175.1130.115
This compound (IS)177.1132.115

Data Analysis and Performance Characteristics

Data Processing
  • Integrate the peak areas for both the N-Acetylornithine and this compound (IS) MRM transitions.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Use a linear regression model with 1/x² weighting.

  • Determine the concentration of N-Acetylornithine in unknown samples by interpolating their peak area ratios from the calibration curve.

Assay Performance (Representative Data)

The following tables summarize the expected performance characteristics of the assay, based on typical results for similar stable isotope dilution methods.[12]

Table 1: Calibration Curve Linearity

Concentration Range (µM) Regression Equation Correlation Coefficient (r²)

| 0.1 - 500 | y = 0.025x + 0.003 | > 0.998 |

Table 2: Precision and Accuracy

QC Level Spiked Conc. (µM) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low 0.5 < 8% < 10% 95 - 105
Medium 50 < 5% < 7% 97 - 103

| High | 400 | < 5% | < 6% | 98 - 102 |

Table 3: Sensitivity and Recovery

Parameter Value
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.1 µM
Matrix Effect (%) 90 - 110%

| Extraction Recovery (%) | > 90% |

Assay Principle Visualization

The core principle of the stable isotope dilution assay is the use of a heavy-labeled internal standard to ensure accurate quantification, regardless of sample loss during preparation.

SID_Principle cluster_input 1. Initial Sample cluster_process 2. Sample Preparation cluster_output 3. Final Analysis Analyte Analyte (Unknown Amt) Process Extraction, Cleanup (Potential for loss) Analyte->Process IS Internal Std (Known Amt) IS->Process Analyte_Final Analyte (Reduced Amt) Process->Analyte_Final IS_Final Internal Std (Reduced Amt) Process->IS_Final Result Quantification is based on the FINAL RATIO of Analyte / IS, which remains constant. Analyte_Final->Result IS_Final->Result

Caption: Principle of stable isotope dilution for accurate quantification.

Conclusion

The described stable isotope dilution LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of N-Acetylornithine in various biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this assay an invaluable tool for metabolic research, clinical diagnostics, and drug development programs focused on amino acid metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for N-Acetylornithine-d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of N-Acetylornithine using its deuterated internal standard, N-Acetylornithine-d2. This guide provides troubleshooting advice, experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and robust quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of N-Acetylornithine, where two hydrogen atoms have been replaced by deuterium. It is the ideal internal standard (IS) because it is chemically almost identical to the analyte of interest.[1] This similarity ensures it behaves nearly identically during sample extraction, chromatography, and ionization.[2] By adding a known amount of this compound to every sample, calibrator, and quality control, variations from matrix effects, sample preparation losses, and instrument response can be normalized.[1] This allows for more accurate and precise quantification of the unlabeled N-Acetylornithine.

Q2: What are the most critical parameters to optimize for this analysis?

Optimizing an LC-MS/MS method involves several key stages:

  • Sample Preparation: Ensuring efficient and clean extraction of the analyte from the matrix (e.g., plasma, urine) is crucial. Protein precipitation is a common and effective starting point.[3][4]

  • Chromatography (LC): Achieving good peak shape and separating the analyte from matrix interferences is paramount. Since N-Acetylornithine is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.[5][6][7]

  • Mass Spectrometry (MS/MS): Proper selection of precursor and product ion transitions (Multiple Reaction Monitoring or MRM), along with optimization of parameters like collision energy (CE) and source settings, is essential for sensitivity and specificity.[8]

Q3: What type of chromatography is best suited for N-Acetylornithine analysis?

For polar, underivatized amino acids like N-Acetylornithine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[5][7] HILIC stationary phases use a high organic mobile phase to retain and separate polar analytes.[6] This approach avoids the need for chemical derivatization, which can be time-consuming and introduce variability.[6][9] While reversed-phase (RP) chromatography can be used, it typically requires derivatization to improve retention of such polar compounds.[10]

Q4: What are the expected MRM transitions for N-Acetylornithine and its d2-labeled standard?

The selection of Multiple Reaction Monitoring (MRM) transitions is fundamental to a sensitive and specific assay. While optimal transitions must be determined empirically on your specific instrument, the following provides a scientifically justified starting point based on the compound's structure (Monoisotopic Mass: 174.10 g/mol ).[11]

Analyte/StandardPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Potential Fragment Identity
N-Acetylornithine175.170.1Pyrrolidinium ion
N-Acetylornithine175.1116.1[M+H - H₂O - C₂H₂O]⁺
This compound (IS) 177.1 70.1 Pyrrolidinium ion
This compound (IS) 177.1 118.1 [M+H - H₂O - C₂H₂O]⁺
Note: The exact m/z values for product ions of the deuterated standard depend on the position of the deuterium labels. If the labels are on a part of the molecule that is retained in the fragment, the fragment's mass will increase accordingly. The transitions listed assume labeling on a stable position not lost in the primary fragmentation.

Experimental Protocols and Method Optimization

Protocol: Sample Preparation from Plasma

This protocol outlines a common protein precipitation method for extracting N-Acetylornithine from plasma samples.

  • Aliquoting: Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube.

  • Precipitation: Add 400 µL of ice-cold methanol (or acetonitrile).

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Injection: Inject the final solution into the LC-MS/MS system.

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 1. Aliquot 100 µL Plasma add_is 2. Add Internal Standard (this compound) plasma->add_is add_solvent 3. Add 400 µL Ice-Cold Methanol add_is->add_solvent vortex 4. Vortex 30 seconds add_solvent->vortex centrifuge 5. Centrifuge at 12,000 rpm vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject G cluster_lc_issues LC-Related Issues cluster_ms_issues MS-Related Issues Start Problem Observed (e.g., Poor Peak, Low Signal) Check_LC Review LC Chromatogram (Peak Shape, Retention Time) Start->Check_LC Check_MS Review MS Signal (Intensity, S/N, IS Response) Start->Check_MS Peak_Shape Poor Peak Shape? Check_LC->Peak_Shape RT_Shift Retention Time Drift? Check_LC->RT_Shift Low_Signal Low Intensity? Check_MS->Low_Signal IS_Problem IS Signal Unstable? Check_MS->IS_Problem Sol_Peak Solution: - Check column health - Match injection solvent - Clean LC system Peak_Shape->Sol_Peak Yes Sol_RT Solution: - Re-equilibrate column - Check for pump leaks - Degas mobile phase RT_Shift->Sol_RT Yes Sol_Signal Solution: - Optimize source parameters - Check sample prep - Infuse compound to tune Low_Signal->Sol_Signal Yes Sol_IS Solution: - Check for IS/Analyte separation - Verify IS concentration - Evaluate matrix effects IS_Problem->Sol_IS Yes

References

Technical Support Center: Common Challenges in Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the use of deuterated internal standards in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[1][2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[2][3][4]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[2][5]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[2][6]

  • In-source Instability: The deuterated IS may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[2]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

Isotopic exchange, or "back-exchange," can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[2][7] This can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[2][7]

Factors that increase the likelihood of isotopic exchange include:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[2][3][7]

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium with hydrogen.[2][8] It is generally recommended to avoid such conditions.[8]

  • Solvent: Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate the loss of deuterium from the standard.[9]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[9]

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[2] Deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated analogs.[3][10] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability, which can weaken interactions with the stationary phase.[5]

A shift in retention time can lead to incomplete co-elution of the analyte and the internal standard, potentially subjecting them to different matrix effects, which can cause scattered and inaccurate results.[3][11] To address this, you can try optimizing the chromatographic method by adjusting the mobile phase composition, gradient, or temperature.[2] In some cases, using a column with lower resolution may be necessary to ensure co-elution.[3]

Q4: How do differential matrix effects impact my results?

Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[3] This "differential matrix effect" can lead to inaccurate quantification.[3] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[3][12]

Q5: Why is the purity of my deuterated internal standard so important?

For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[3][6][13] The presence of the non-deuterated analyte as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration, which is particularly problematic at the lower limit of quantification (LLOQ).[3][6]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

If you are experiencing inaccurate or inconsistent results, follow this troubleshooting workflow to diagnose and resolve the issue.

start Inaccurate/Inconsistent Results check_coelution Step 1: Verify Co-elution Overlay chromatograms of analyte and IS. start->check_coelution coelution_ok Co-elution is adequate. check_coelution->coelution_ok Yes coelution_bad Poor co-elution observed. check_coelution->coelution_bad No check_purity Step 2: Check IS Purity Does the IS contain unlabeled analyte? coelution_ok->check_purity optimize_chrom Optimize Chromatography: - Adjust mobile phase/gradient - Change column temperature - Use a lower resolution column coelution_bad->optimize_chrom optimize_chrom->check_coelution purity_ok Purity is acceptable. check_purity->purity_ok No purity_bad Significant unlabeled analyte detected. check_purity->purity_bad Yes check_exchange Step 3: Investigate Isotopic Exchange Is the deuterium label stable? purity_ok->check_exchange assess_purity Perform IS Purity Assessment. (See Experimental Protocol) purity_bad->assess_purity new_is Source a higher purity IS. assess_purity->new_is end Results should improve. new_is->end exchange_ok Label is stable. check_exchange->exchange_ok Yes exchange_bad Label instability detected. check_exchange->exchange_bad No check_matrix Step 4: Evaluate Matrix Effects Are differential matrix effects present? exchange_ok->check_matrix assess_exchange Conduct Deuterium Stability Study. (See Experimental Protocol) exchange_bad->assess_exchange new_is_stable Select IS with stable label position. assess_exchange->new_is_stable new_is_stable->end matrix_ok Matrix effects are compensated. check_matrix->matrix_ok No matrix_bad Differential effects observed. check_matrix->matrix_bad Yes matrix_ok->end assess_matrix Perform Matrix Effect Evaluation. (See Experimental Protocol) matrix_bad->assess_matrix improve_cleanup Improve sample cleanup (SPE, LLE). assess_matrix->improve_cleanup improve_cleanup->end

Caption: Troubleshooting workflow for inaccurate quantitative results.

Data Presentation

Table 1: Impact of Deuteration on Chromatographic Retention Time

This table summarizes hypothetical data illustrating the typical retention time shift observed between an analyte and its deuterated internal standard in reversed-phase liquid chromatography.

AnalyteDeuterated Internal StandardRetention Time (Analyte) (min)Retention Time (IS) (min)Retention Time Shift (ΔtR) (min)
Compound ACompound A-d44.764.71-0.05
Compound BCompound B-d76.326.24-0.08
Compound CCompound C-d32.892.86-0.03

Data is hypothetical and for illustrative purposes.

Table 2: Example of Differential Matrix Effects Evaluation

This table shows hypothetical data from a matrix effect experiment, demonstrating how to identify differential effects.

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioMatrix Effect (%)
Set A (Neat Solution) 1,500,0001,800,0000.83N/A
Set B (Post-Extraction Spike) 780,0001,350,0000.58Analyte: 48% suppressionIS: 25% suppression

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[2]

Experimental Protocols

Protocol 1: Assessing Isotopic Exchange (Deuterium Stability Study)

Objective: To determine if the deuterated internal standard is stable under the conditions of the analytical method.

Methodology:

  • Sample Preparation:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., your initial mobile phase).

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[3]

  • Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[3]

  • Sample Processing: Process the samples using your established extraction procedure.[3]

  • Analysis: Analyze the samples by LC-MS/MS.

  • Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[3]

Protocol 2: Evaluating Matrix Effects

Objective: To determine if the analyte and internal standard are subject to differential matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.[2]

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[2]

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[2]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.[2]

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Calculate this for both the analyte and the internal standard. A significant difference in the matrix effect percentage indicates differential matrix effects.

Protocol 3: Assessing Contribution from Internal Standard

Objective: To check for the presence of unlabeled analyte in the deuterated internal standard stock.

Methodology:

  • Prepare a Blank Sample: A matrix sample with no analyte.[2]

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.[2]

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[2]

  • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response suggests significant contamination of the internal standard.[2]

Visualizations

Logical Relationship: Co-elution and Matrix Effects

start Analyte and IS Injected chrom_sep Chromatographic Separation start->chrom_sep coelution Co-elution chrom_sep->coelution Ideal no_coelution No Co-elution (Retention Time Shift) chrom_sep->no_coelution Deuterium Isotope Effect ion_source Enter Mass Spec Ion Source coelution->ion_source no_coelution->ion_source matrix Matrix Components Elute matrix->ion_source same_matrix_effect Analyte and IS experience SAME matrix effects ion_source->same_matrix_effect If co-eluting diff_matrix_effect Analyte and IS experience DIFFERENT matrix effects ion_source->diff_matrix_effect If not co-eluting accurate Accurate Quantification same_matrix_effect->accurate inaccurate Inaccurate Quantification diff_matrix_effect->inaccurate

Caption: Impact of co-elution on matrix effects and quantification accuracy.

Workflow to Minimize Isotopic Exchange

start Minimize Isotopic Exchange storage Proper Storage of IS - Store at low temperature - Use aprotic solvent for stock - Avoid light and moisture start->storage sample_prep Optimize Sample Preparation - Maintain neutral pH - Minimize exposure to protic solvents - Keep samples cool start->sample_prep lc_ms_analysis Adjust LC-MS Conditions - Use aprotic solvents in mobile phase if possible - Minimize analysis time start->lc_ms_analysis stable_is Select a Stable IS - Deuterium on non-exchangeable positions - Consider ¹³C or ¹⁵N labeled IS start->stable_is end Stable Isotopic Label storage->end sample_prep->end lc_ms_analysis->end stable_is->end

Caption: Workflow to minimize deuterium exchange during LC-MS analysis.

References

Technical Support Center: N-Acetylornithine-d2 Signal Intensity Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetylornithine-d2. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to poor signal intensity during LC-MS/MS analysis. Here you will find frequently asked questions and detailed troubleshooting guides to help you resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of the endogenous metabolite N-Acetylornithine. It is chemically identical to the analyte but has a higher mass due to the incorporation of two deuterium atoms. This mass difference allows it to be distinguished by a mass spectrometer. It is used as an internal standard to improve the accuracy and precision of quantification by correcting for variations during sample preparation, chromatography, and ionization.

Q2: I am observing a very weak or no signal for this compound. What are the initial checks I should perform?

When encountering a low or absent signal for your internal standard, a systematic approach is crucial. Start with the most straightforward potential issues:

  • Verify Internal Standard Addition: Confirm that the this compound internal standard was added to the samples. Pipetting errors can lead to its omission.

  • Check Solution Integrity: Ensure the correct internal standard working solution was used and that it has not expired or degraded.[1] Proper storage is essential for the stability of the compound.[1]

  • LC-MS System Performance: Assess the overall health of your LC-MS system. A general decline in sensitivity would affect all analytes, not just the internal standard.[2] Inject a system suitability test (SST) sample with a known concentration of this compound to verify instrument performance.

  • Review MS Method Parameters: Double-check the mass transition (MRM/SRM) settings for this compound in your acquisition method to ensure they are correct.

Q3: Could the mobile phase composition be affecting the signal intensity of this compound?

Yes, the mobile phase is critical for achieving good ionization efficiency. For amino acid derivatives like N-Acetylornithine, a reverse-phase separation is common, often using a gradient elution with water and an organic solvent (like acetonitrile or methanol) containing a small amount of acid, such as 0.1% formic acid.[3] The acid helps in the protonation of the analyte in positive ionization mode, which is typical for such compounds.

Q4: What are "matrix effects" and how can they impact my this compound signal?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4] This can either suppress or enhance the signal of your analyte and/or internal standard.[4] Even with a stable isotope-labeled internal standard, differential matrix effects can occur, where the analyte and the internal standard are affected differently by the matrix components, leading to inaccurate quantification.[4][5]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the use of this compound in mass spectrometry.

Issue 1: Weak or Unstable Signal Intensity

A weak or fluctuating signal for this compound can compromise the reliability of your results. The following troubleshooting workflow can help identify and resolve the root cause.

A Start: Poor this compound Signal B Check Instrument Performance (System Suitability Test) A->B C Optimize MS Source Conditions (e.g., ESI voltage, gas flow, temp) B->C Fails D Investigate Sample Preparation B->D Passes C->D E Evaluate for Deuterium Exchange D->E F Assess for Matrix Effects (Post-extraction spike) E->F No Exchange J Consider a Different IS or Label Position E->J Exchange Occurs G Check IS Purity & Concentration F->G No Matrix Effects K Improve Sample Cleanup (e.g., SPE, LLE) F->K Matrix Effects Present H Modify Chromatography G->H I Resolved H->I K->H

Caption: Troubleshooting workflow for poor this compound signal.

Potential Causes and Solutions

Potential Cause Recommended Action
Suboptimal Ion Source Parameters The efficiency of electrospray ionization (ESI) is highly dependent on parameters like capillary voltage, nebulizer pressure, gas flow rate, and temperature.[6] These should be optimized specifically for this compound.
Inefficient Fragmentation (in MS/MS) For tandem mass spectrometry, the collision energy for the selected reaction monitoring (SRM) transition must be optimized to ensure efficient fragmentation and production of product ions.[7]
Deuterium Exchange Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent or sample matrix, a phenomenon known as back-exchange.[8] This is more likely if the deuterium labels are in chemically labile positions.[4]
Matrix Effects Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound.[9] This can lead to variability in signal intensity between samples.[5]
Analyte Degradation Ensure that samples are stored correctly (e.g., -80°C) and minimize freeze-thaw cycles to prevent degradation of this compound.[3]
Incorrect Internal Standard Concentration An inappropriate concentration of the internal standard can lead to issues with detector saturation (if too high) or poor signal-to-noise (if too low).[10]
Issue 2: Non-linear Calibration Curve

A non-linear calibration curve, especially at higher concentrations, can indicate several underlying issues.

A Start: Non-linear Calibration Curve B Check for Ion Source Saturation A->B C Dilute Samples and Re-analyze or Adjust IS Concentration B->C Saturation Suspected D Investigate Isotopic Interference ('Cross-talk') B->D No Saturation G Resolved C->G E Use a Higher Mass-shifted IS (if available) or Improve Chromatographic Resolution D->E Interference Present F Review Data Processing (Integration Parameters) D->F No Interference E->G F->G

Caption: Decision tree for troubleshooting a non-linear calibration curve.

Potential Causes and Solutions

Potential Cause Recommended Action
Ion Source Saturation At high concentrations, the analyte and internal standard compete for ionization, which can lead to a disproportionate response.[10] Diluting the samples or optimizing the internal standard concentration can help.[10] A common practice is to use an internal standard concentration that yields a signal intensity about 50% of the highest calibration standard.[10]
Isotopic Interference ("Cross-Talk") Naturally occurring isotopes of the unlabeled N-Acetylornithine can contribute to the signal of the this compound internal standard, especially with a small mass difference of only 2 Da.[10] This becomes more pronounced at high analyte concentrations.
Impurity in Internal Standard The deuterated internal standard itself may contain a small amount of the unlabeled analyte as an impurity, leading to a positive bias.[10] It is important to verify the purity of the internal standard.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol describes a method for optimizing the key electrospray ionization (ESI) source parameters for this compound.

  • Prepare a working solution of this compound at a concentration of approximately 1 µg/mL in the initial mobile phase.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set the mass spectrometer to monitor the precursor ion of this compound.

  • Systematically vary one parameter at a time while keeping others constant, and record the signal intensity. The typical ranges for optimization are:

    • Capillary Voltage: 2000–4000 V

    • Nebulizer Pressure: 10–50 psi

    • Drying Gas Flow Rate: 4–12 L/min

    • Drying Gas Temperature: 200–340 °C[6]

  • Plot the signal intensity against each parameter to determine the optimal setting. Aim for a value on a plateau for robustness, where small variations do not cause large changes in signal.[11]

Protocol 2: Evaluation of Matrix Effects

This protocol outlines a post-extraction addition experiment to assess the impact of the sample matrix on the this compound signal.

  • Prepare three sets of samples:

    • Set A: this compound standard prepared in a clean solvent (e.g., mobile phase).

    • Set B: Blank matrix extract (a sample processed through the entire extraction procedure without the internal standard) spiked with the this compound standard at the same concentration as Set A.

    • Set C: A real sample that has been spiked with this compound before the extraction procedure.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME value of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.[4]

  • Calculate the recovery (RE) using the following formula: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Illustrative Data for Matrix Effect Evaluation

Sample SetDescriptionMean Peak AreaMatrix Effect (%)Recovery (%)
Set A IS in Solvent1,500,000--
Set B IS in Blank Matrix Extract900,00060% (Suppression)-
Set C Pre-Spiked Sample810,000-90%

This table illustrates a scenario with significant ion suppression (60%) but good extraction recovery (90%). Such a situation would necessitate improved sample cleanup to mitigate the matrix effects.

References

Addressing matrix effects in N-Acetylornithine quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of N-Acetylornithine using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a problem for N-Acetylornithine quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] This interference can manifest as:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration and reduced sensitivity.[2][3]

  • Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.[2]

For N-Acetylornithine, a polar amino acid derivative, these effects can be significant when analyzing complex biological samples. Co-eluting endogenous substances like phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source, compromising the accuracy, precision, and reliability of the quantitative results.[2][4]

Q2: My signal for N-Acetylornithine is low and inconsistent across samples. How can I confirm if matrix effects are the cause?

A2: Low and variable signal intensity are classic signs of ion suppression.[1] To definitively identify matrix effects, two primary experimental methods are recommended:

  • Post-Column Infusion (Qualitative Assessment): This method helps identify at which points in the chromatographic run ion suppression or enhancement occurs.[5][6] A standard solution of N-Acetylornithine is infused at a constant rate directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[1] A dip or rise in the constant signal baseline at the retention time of N-Acetylornithine indicates the presence of interfering matrix components.[1][6]

  • Post-Extraction Spike (Quantitative Assessment): This is the most common method to quantify the extent of matrix effects.[5][6][7] It involves comparing the peak response of an analyte spiked into a blank matrix extract after the extraction process with the response of the analyte in a neat (clean) solvent at the same concentration.[2][8] The difference in response reveals the percentage of signal suppression or enhancement.[6]

cluster_Start Problem Identification cluster_Methods Matrix Effect Assessment cluster_Results Interpretation cluster_Action Action start Inconsistent or Low N-Acetylornithine Signal qualitative Post-Column Infusion (Qualitative) start->qualitative To identify timing quantitative Post-Extraction Spike (Quantitative) start->quantitative To quantify magnitude result_qual Identify Retention Time of Suppression/Enhancement qualitative->result_qual result_quant Calculate Matrix Factor (%) (ME = [Peak_Matrix / Peak_Neat] * 100) quantitative->result_quant action Implement Mitigation Strategy (e.g., Improve Sample Prep, Use SIL-IS) result_qual->action result_quant->action

Workflow for the assessment of matrix effects.
Q3: What is the most effective way to compensate for matrix effects during my analysis?

A3: The "gold standard" for compensating for matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[1][7][8] A SIL-IS, such as N-Acetylornithine-d2, has nearly identical chemical and physical properties to the unlabeled analyte.[9] This means it will co-elute from the chromatography column and experience the same degree of ion suppression or enhancement as the N-Acetylornithine in the sample.[1] By calculating the ratio of the analyte's signal to the known concentration of the SIL-IS, variations caused by matrix effects can be normalized, leading to highly accurate and precise quantification.[7]

Q4: How can I reduce or eliminate matrix effects through sample preparation?

A4: Improving sample preparation is the most effective way to circumvent ion suppression by removing interfering matrix components before LC-MS analysis.[5][7] The choice of technique depends on the complexity of the matrix and the required level of cleanliness.

  • Protein Precipitation (PPT): A fast and simple method, but it is often ineffective at removing phospholipids, a major source of ion suppression.[4][5] Acetonitrile is generally a more effective precipitation solvent than methanol for reducing phospholipid content.[5]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte and interferences between two immiscible liquids.[5][7] The pH of the aqueous phase can be adjusted to keep polar interferences like phospholipids from being extracted along with the analyte.[5]

  • Solid-Phase Extraction (SPE): A highly effective and selective technique for removing interferences.[7][10] For N-Acetylornithine, which is polar, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent can be very effective. Specific products like HybridSPE® are designed to deplete phospholipids from the sample with high efficiency.[11][12]

start Start: Need to Quantify N-Acetylornithine in Bio-matrix q1 Is high throughput the primary concern? start->q1 ppt Protein Precipitation (PPT) (Fast, but may leave phospholipids) q1->ppt Yes lle Liquid-Liquid Extraction (LLE) (Better cleanup, moderate complexity) q1->lle No q2 Is residual matrix effect from PPT acceptable? ppt->q2 q2->lle No end Proceed to LC-MS Analysis q2->end Yes (with SIL-IS) spe Solid-Phase Extraction (SPE) (Best cleanup, highest selectivity, excellent phospholipid removal) lle->spe Need even cleaner sample? lle->end spe->end

Decision tree for selecting a sample preparation method.
Q5: Besides sample preparation, can I mitigate matrix effects by changing my LC-MS/MS method?

A5: Yes, optimizing the analytical method can also help reduce matrix effects:

  • Chromatographic Separation: Improving the separation between N-Acetylornithine and interfering matrix components is crucial. This can be achieved by optimizing the mobile phase gradient or using an alternative column chemistry, such as HILIC, which is well-suited for retaining and separating polar compounds like N-Acetylornithine.

  • Sample Dilution: Simply diluting the sample can reduce the concentration of interfering components, thereby lessening their impact on ionization.[3] This is a viable strategy if the instrument has sufficient sensitivity to detect the diluted N-Acetylornithine concentration.

  • Reduce Injection Volume: Injecting a smaller volume of the sample extract onto the column can also lower the amount of matrix components entering the mass spectrometer.[4]

  • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your instrumentation allows and the analyte ionizes sufficiently, switching to APCI could reduce interference.

Troubleshooting Guide

Problem Observed Potential Cause Recommended Solution(s)
Low Signal Intensity (Ion Suppression) Co-elution of matrix components, particularly phospholipids, that compete with N-Acetylornithine for ionization.[11][12]1. Implement Phospholipid Removal: Use a specialized SPE plate (e.g., HybridSPE) or a mixed-mode SPE protocol designed to remove phospholipids.[10][11][12] 2. Use a SIL-IS: This will compensate for the signal loss.[7][8] 3. Optimize Chromatography: Improve separation of the analyte from the suppression zone.
High Signal Variability / Poor Reproducibility Inconsistent matrix effects across different sample lots or individuals.1. Use a SIL-IS: This is the most robust way to correct for sample-to-sample variability.[1][7] 2. Improve Sample Cleanup: Switch from PPT to a more rigorous method like SPE to ensure consistent removal of interferences.[5][7]
Poor Peak Shape (Tailing, Splitting, or Shifting Retention Time) Matrix components interacting with the analyte or the analytical column, or altering the mobile phase pH during elution.[13] Potential interaction with metal surfaces in the HPLC system.[14]1. Enhance Sample Cleanup: A cleaner extract is less likely to cause peak shape issues. 2. Optimize Chromatography: Adjust mobile phase pH or composition. 3. Consider Metal-Free Columns: For analytes that can chelate with metal ions, a PEEK-coated or metal-free column can prevent interactions that lead to peak tailing and signal loss.[14]
Signal Enhancement (Ion Enhancement) Co-eluting compounds that improve the ionization efficiency of N-Acetylornithine.1. Use a SIL-IS: The internal standard will be enhanced to the same degree, correcting the quantitative result.[7] 2. Improve Chromatographic Separation: Separate the analyte from the enhancing compounds.

Data & Protocols

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueTypical Phospholipid Removal EfficiencyRelative ThroughputCost & Complexity
Protein Precipitation (PPT) Low (~50%)[5]HighLow
Liquid-Liquid Extraction (LLE) Moderate to HighMediumMedium
Solid-Phase Extraction (SPE) HighMediumMedium
Phospholipid Removal SPE Very High (>99%)[15]MediumHigh

Table 2: Example of Quantifying and Correcting Matrix Effect with a SIL-IS

Sample IDAnalyte Response (Neat Solution)Analyte Response (Post-Spiked Matrix)Matrix Effect (%)IS-Normalized Analyte Response**
Lot A1,200,000650,00054.2% (Suppression)1.02
Lot B1,200,000480,00040.0% (Suppression)0.99
Lot C1,200,000910,00075.8% (Suppression)1.01
Matrix Effect (%) = (Response in Matrix / Response in Neat Solution) x 100
IS response in Lots A, B, C was suppressed to a similar degree as the analyte.
Experimental Protocols

Protocol 1: Post-Extraction Spike Method for Quantifying Matrix Effects

This protocol allows for the quantitative determination of matrix effects.[2][6]

Objective: To compare the response of N-Acetylornithine in a clean solvent versus its response in an extracted biological matrix.

Materials:

  • N-Acetylornithine standard solution.

  • Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.

  • Your established sample extraction materials (solvents, SPE cartridges, etc.).

  • LC-MS/MS system.

Procedure:

  • Prepare Set A (Neat Solution): Spike a known concentration of N-Acetylornithine into the final reconstitution solvent used in your sample preparation method.

  • Prepare Set B (Blank Matrix Extract): Process blank biological matrix samples using your complete extraction procedure. Do not add any analyte.

  • Prepare Set C (Post-Extraction Spike): Take the extracted blank matrix samples from Set B and spike them with the same concentration of N-Acetylornithine as in Set A.

  • Analysis: Inject all samples from Set A and Set C into the LC-MS/MS system and record the peak areas for N-Acetylornithine.

  • Calculation: Calculate the Matrix Factor (MF) for each matrix source:

    • MF = (Peak Area in Set C) / (Average Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (CV%) of the MF across the different matrix lots should be <15% for the method to be considered free of significant relative matrix effects.

Protocol 2: General Method for Phospholipid Removal using SPE

This protocol provides a general workflow for using a phospholipid removal SPE plate or cartridge. Always consult the manufacturer's specific instructions.

Objective: To remove proteins and phospholipids from a biological sample prior to analysis.[10][11][12]

Procedure:

  • Sample Pre-treatment: Add 3 parts of acetonitrile (containing an internal standard if used) to 1 part of plasma or serum sample in a separate tube or plate. Vortex to precipitate proteins.

  • Conditioning (if required): Some SPE sorbents may require a conditioning step.[10] Pass the recommended solvent (e.g., methanol) through the SPE cartridge/plate. This step is not always necessary for modern phospholipid removal plates.[10]

  • Sample Loading: Load the supernatant from the precipitated sample onto the SPE plate/cartridge.

  • Elution/Filtration: Apply a vacuum or positive pressure to pull the sample through the sorbent bed. The sorbent retains the phospholipids and any remaining precipitated proteins, while the N-Acetylornithine and other small molecules pass through into a collection plate.[11][12]

  • Evaporation and Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate mobile phase for LC-MS/MS injection.

References

Preventing in-source fragmentation of N-Acetylornithine-d2.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Acetylornithine-d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental analysis, with a specific focus on preventing in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a deuterated form of N-Acetylornithine, an intermediate in the biosynthesis of arginine. The deuterium labeling makes it a valuable internal standard for quantitative mass spectrometry (MS) analysis, allowing for accurate measurement of its non-deuterated counterpart in biological samples. It is also used as a tracer to study metabolic pathways.

Q2: What is in-source fragmentation and why is it a concern for this compound analysis?

A2: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer, before they reach the mass analyzer. This can lead to an underestimation of the parent analyte (this compound) and the appearance of fragment ions that could be mistaken for other compounds, compromising the accuracy and reliability of quantitative results. N-acetylated compounds can be particularly susceptible to ISF.[1]

Q3: What are the likely in-source fragments of this compound?

A3: Based on the structure of N-Acetylornithine and common fragmentation patterns of N-acetylated amino acids, the primary in-source fragmentation is likely the neutral loss of the acetyl group. For this compound (assuming deuteration on the acetyl group, which is common), this would involve the loss of deuterated acetic acid or ketene. The table below summarizes the expected masses.

Precursor IonFormulaMonoisotopic Mass (Da)Likely Fragment IonNeutral LossFragment Mass (Da)
[M+H]⁺ of N-AcetylornithineC₇H₁₅N₂O₃⁺175.1083[M+H - C₂H₂O]⁺Ketene (42.0106 Da)133.0977
[M+H]⁺ of this compoundC₇H₁₃D₂N₂O₃⁺177.1208[M+H - C₂HD O]⁺Deuterated Ketene (43.0168 Da)134.1040
[M+H]⁺ of N-AcetylornithineC₇H₁₅N₂O₃⁺175.1083[M+H - C₂H₄O₂]⁺Acetic Acid (60.0211 Da)115.0872
[M+H]⁺ of this compoundC₇H₁₃D₂N₂O₃⁺177.1208[M+H - C₂H₂D₂O₂]⁺Deuterated Acetic Acid (62.0336 Da)115.0872

Note: The exact position of the deuterium labels will determine the mass of the neutral loss and resulting fragment.

Troubleshooting Guide: Preventing In-Source Fragmentation

This guide addresses the common issue of observing significant in-source fragmentation of this compound during LC-MS analysis.

Problem: My chromatogram shows a weak signal for the this compound precursor ion and a prominent peak for a fragment ion.

Initial Assessment Workflow

Start High In-Source Fragmentation Observed Check_Voltage Review Fragmentor/ Declustering Potential Start->Check_Voltage Check_Temp Examine Ion Source Temperature Check_Voltage->Check_Temp If fragmentation persists Resolved Fragmentation Minimized Check_Voltage->Resolved Issue Resolved Check_Solvent Evaluate Mobile Phase Composition Check_Temp->Check_Solvent If fragmentation persists Check_Temp->Resolved Issue Resolved Optimize_LC Optimize Liquid Chromatography Check_Solvent->Optimize_LC If fragmentation persists Check_Solvent->Resolved Issue Resolved Confirm Confirm Analyte Stability Optimize_LC->Confirm If fragmentation persists Optimize_LC->Resolved Issue Resolved Confirm->Resolved Issue Resolved

Caption: A logical workflow for troubleshooting in-source fragmentation.

Detailed Troubleshooting Steps

Issue Probable Cause Recommended Solution
High Fragmentor/Declustering Potential Excessive voltage in the ion source provides too much energy to the ions, causing them to fragment.Gradually decrease the fragmentor (or declustering potential/cone voltage) in small increments (e.g., 5-10 V) and monitor the signal intensity of both the precursor and fragment ions. Find the optimal voltage that maximizes the precursor ion signal while minimizing the fragment.
High Ion Source Temperature Elevated temperatures can increase the internal energy of the ions, leading to thermal degradation and fragmentation.Reduce the ion source temperature in increments of 10-20°C. Allow the system to stabilize at each temperature before acquiring data. Be mindful that excessively low temperatures can lead to incomplete desolvation.
Mobile Phase Composition The composition of the mobile phase, particularly the use of strong acids, can sometimes promote in-source fragmentation.If using an acidic modifier like formic acid, try reducing its concentration. Alternatively, consider using a different modifier such as ammonium formate or ammonium acetate, which can sometimes provide a "softer" ionization.
Suboptimal Liquid Chromatography Poor chromatographic peak shape or co-elution with matrix components can affect ionization efficiency and potentially contribute to the appearance of fragment-like signals.Ensure your LC method provides good peak shape and resolution for this compound. Adjust the gradient, flow rate, or column chemistry as needed to improve separation from interfering matrix components.
Analyte Instability N-acetylated compounds can be susceptible to hydrolysis (deacetylation) under certain conditions.[1]Prepare fresh standards and samples. Ensure the pH of your sample and mobile phase is not excessively acidic or basic, which could promote chemical degradation.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters for this compound

Objective: To determine the optimal fragmentor voltage and ion source temperature to minimize in-source fragmentation of this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)

  • LC-MS system with an electrospray ionization (ESI) source

Methodology:

  • Initial Setup: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min). Set the initial ion source parameters to the instrument manufacturer's recommendations.

  • Fragmentor Voltage Optimization:

    • Set the ion source temperature to a moderate value (e.g., 350°C).

    • Acquire mass spectra at a range of fragmentor voltages, starting from a high value (e.g., 150 V) and decreasing in 10 V increments to a low value (e.g., 50 V).

    • For each voltage setting, record the ion intensities of the precursor ion ([M+H]⁺) and the primary fragment ion.

  • Ion Source Temperature Optimization:

    • Set the fragmentor voltage to the optimal value determined in the previous step.

    • Acquire mass spectra at a range of ion source temperatures, starting from a high value (e.g., 450°C) and decreasing in 25°C increments to a lower value (e.g., 250°C).

    • For each temperature setting, record the ion intensities of the precursor and fragment ions.

  • Data Analysis:

    • Plot the precursor and fragment ion intensities as a function of fragmentor voltage and ion source temperature.

    • Determine the settings that provide the highest precursor ion intensity with the lowest fragment ion intensity.

Protocol 2: LC-MS/MS Method for Quantification of N-Acetylornithine

Objective: To provide a robust LC-MS/MS method for the quantification of N-Acetylornithine using this compound as an internal standard.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 5
    6.0 5
    6.1 95

    | 8.0 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (MRM Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
N-Acetylornithine175.1115.11550
This compound177.1115.11550

Note: Collision energy should be optimized for your specific instrument.

Visualizations

Signaling Pathway: Arginine Biosynthesis

Glutamate Glutamate N_Acetylglutamate N_Acetylglutamate Glutamate->N_Acetylglutamate NAGS N_Acetylglutamyl_P N_Acetylglutamyl_P N_Acetylglutamate->N_Acetylglutamyl_P NAGK N_Acetylglutamate_semialdehyde N_Acetylglutamate_semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_semialdehyde NAGPR N_Acetylornithine N_Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine NAGSA_DH Ornithine Ornithine N_Acetylornithine->Ornithine AO Citrulline Citrulline Ornithine->Citrulline OTC Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS Arginine Arginine Argininosuccinate->Arginine ASL

Caption: Simplified pathway of arginine biosynthesis highlighting N-Acetylornithine.

Logical Relationship: In-Source vs. Collision Cell Fragmentation

cluster_0 Ion Source cluster_1 Mass Analyzer Analyte Analyte Precursor_Ion Precursor_Ion Analyte->Precursor_Ion Ionization In_Source_Fragment In_Source_Fragment Precursor_Ion->In_Source_Fragment In-Source Fragmentation (Undesired) Precursor_Ion_Selected Precursor_Ion_Selected Precursor_Ion->Precursor_Ion_Selected Transfer to Mass Analyzer Detector Detector In_Source_Fragment->Detector Detected as Fragment MSMS_Fragment MSMS_Fragment Precursor_Ion_Selected->MSMS_Fragment Collision-Induced Dissociation (Desired for MS/MS) Detector_Precursor Detector_Precursor Precursor_Ion_Selected->Detector_Precursor Detected as Precursor Detector_MSMS Detector_MSMS MSMS_Fragment->Detector_MSMS Detected as MS/MS Fragment

Caption: Diagram illustrating the difference between in-source and collision cell fragmentation.

References

Technical Support Center: N-Acetylornithine-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using N-Acetylornithine-d2 as an internal standard in their analytical assays.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the use of this compound in developing and running your calibration curve.

Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)

Question: My calibration curve for my analyte, using this compound as the internal standard, is not linear. What are the potential causes and how can I fix this?

Answer: Poor linearity is a common issue in LC-MS/MS analysis and can stem from several factors. Here's a systematic approach to troubleshoot the problem:

  • Concentration Range: The selected concentration range for your calibration standards may exceed the linear dynamic range of the mass spectrometer.

    • Solution: Narrow the calibration range. Prepare a new set of standards with a smaller range between the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

  • Ionization Saturation: At high concentrations, the analyte or internal standard can saturate the ion source, leading to a non-linear response.[1][2]

    • Solution: Dilute your upper-level calibration standards and high concentration quality control (QC) samples.

  • Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and/or the internal standard, causing ion suppression or enhancement.[3][4][5]

    • Solution: Improve your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.

  • Internal Standard Issues: The concentration of the this compound internal standard may be inappropriate.

    • Solution: Ensure the concentration of the internal standard is consistent across all samples and is within the linear range of detection.

Issue 2: High Variability in the this compound Peak Area

Question: The peak area of my this compound internal standard is highly variable across my calibration standards and QC samples. Why is this happening and what should I do?

Answer: Consistent internal standard response is crucial for accurate quantification.[6] Variability can be introduced at several stages of the analytical process:

  • Inconsistent Sample Preparation: Errors in pipetting the internal standard or variations in extraction efficiency can lead to inconsistent final concentrations.[7]

    • Solution: Use calibrated pipettes and ensure thorough mixing at each step. Automating the liquid handling steps can also improve consistency.

  • Matrix Effects: Different lots of biological matrix can have varying compositions, leading to differential matrix effects on the internal standard.[4][5]

    • Solution: Evaluate matrix effects by testing at least six different lots of the biological matrix. If significant variability is observed, a more robust sample cleanup method is required.

  • Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, can cause variable signal intensity.[8]

    • Solution: Perform system suitability tests before running your analytical batch. Check for stable spray and consistent response of a known standard.

Issue 3: Inaccurate Back-Calculation of Calibration Standards

Question: When I back-calculate the concentrations of my calibration standards from the regression equation, some points are outside the acceptable range (e.g., >15% deviation). What does this indicate?

Answer: Inaccurate back-calculation of standards points to issues with the fit of your calibration curve. Regulatory guidelines from the FDA and EMA provide specific acceptance criteria for calibration standards.[3][4]

  • Inappropriate Regression Model: A linear regression with 1/x or 1/x² weighting is common, but may not be appropriate for your assay.

    • Solution: Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., none, 1/x, 1/x²) to find the best fit for your data.

  • Outlier Points: One or two calibration points may be genuine outliers due to preparation error.

    • Solution: According to regulatory guidelines, a calibration curve should have a minimum of six non-zero standards. If one standard is an outlier, it may be excluded, provided that at least 75% of the standards meet the acceptance criteria.[3]

  • Non-Linearity at the Extremes: The LLOQ or ULOQ may be outside the linear range of the assay.

    • Solution: Re-evaluate the LLOQ and ULOQ by preparing new standards at and around the intended limits.

Frequently Asked Questions (FAQs)

Q1: What is the role of a deuterated internal standard like this compound?

A1: A deuterated internal standard is a form of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium. Since it is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[9] Its primary role is to correct for variability in the analytical process, such as extraction loss and matrix effects, thereby improving the accuracy and precision of the measurement.[6][7]

Q2: How do I choose the right concentration for my this compound internal standard?

A2: The concentration of the internal standard should be high enough to provide a stable and reproducible signal, but not so high that it causes detector saturation or ion suppression of the analyte. A common practice is to use a concentration that is in the middle of the calibration curve range.

Q3: What are the typical acceptance criteria for a calibration curve in a regulated bioanalytical method?

A3: Based on FDA and EMA guidelines, the following are common acceptance criteria:[3][4][10]

  • A minimum of six non-zero calibration standards should be used.

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

  • At least 75% of the calibration standards must meet the accuracy criteria.

Q4: Can I prepare my calibration standards in a solvent instead of the biological matrix?

A4: It is highly recommended to prepare calibration standards in the same biological matrix as your study samples (e.g., human plasma).[2][4] This is because the matrix can significantly affect the ionization of the analyte and internal standard. Using a different matrix for your standards can lead to inaccurate quantification of your unknown samples due to uncorrected matrix effects.

Data Presentation

Table 1: Example Calibration Curve Data for Analyte X with this compound Internal Standard

Nominal Concentration of Analyte X (ng/mL)Analyte Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Back-Calculated Concentration (ng/mL)% Deviation
1 (LLOQ)5,2341,050,0000.004981.055.0%
210,1501,035,0000.009811.98-1.0%
1051,2001,060,0000.048309.85-1.5%
50255,0001,045,0000.2430650.10.2%
100505,0001,020,0000.4951099.5-0.5%
200 (ULOQ)998,0001,010,0000.98812198.2-0.9%

Regression Analysis:

  • Regression Model: Linear

  • Weighting: 1/x²

  • Equation: y = 0.0049x + 0.0001

  • Correlation Coefficient (r²): 0.9995

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

  • Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and this compound in methanol.

  • Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution. Prepare a separate working solution for the this compound internal standard at a concentration of 1 µg/mL.

  • Spiking: Spike the appropriate analyte working solutions into blank biological matrix to create calibration standards at concentrations of 1, 2, 10, 50, 100, and 200 ng/mL. Prepare QC samples at 3, 30, and 150 ng/mL from a separate stock solution.

  • Internal Standard Addition: To 50 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the 1 µg/mL this compound working solution.

Protocol 2: Sample Preparation (Protein Precipitation)

  • To each 50 µL sample containing the internal standard, add 200 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Inject 5 µL onto the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Calibration Curve Issues start Start: Poor Calibration Curve Performance check_linearity Check Linearity (r^2 < 0.99?) start->check_linearity check_accuracy Check Back-Calculation Accuracy (>15% deviation?) check_linearity->check_accuracy No linearity_causes Potential Causes: - Concentration range too wide - Ionization saturation - Matrix effects check_linearity->linearity_causes Yes check_is_variability Check Internal Standard (IS) Variability (High RSD?) check_accuracy->check_is_variability No accuracy_causes Potential Causes: - Inappropriate regression model - Outlier data points - Non-linearity at LLOQ/ULOQ check_accuracy->accuracy_causes Yes is_variability_causes Potential Causes: - Inconsistent sample prep - Differential matrix effects - Instrument instability check_is_variability->is_variability_causes Yes end End: Re-run Validation Batch check_is_variability->end No linearity_solutions Solutions: - Narrow concentration range - Dilute high standards - Improve sample cleanup linearity_causes->linearity_solutions accuracy_solutions Solutions: - Test different regression models/weighting - Exclude justified outliers - Re-evaluate LLOQ/ULOQ accuracy_causes->accuracy_solutions is_variability_solutions Solutions: - Use calibrated pipettes - Evaluate different matrix lots - Perform system suitability tests is_variability_causes->is_variability_solutions linearity_solutions->end accuracy_solutions->end is_variability_solutions->end

Caption: Troubleshooting workflow for common calibration curve issues.

ExperimentalWorkflow Experimental Workflow for Calibration Curve Generation prep_stocks Prepare Analyte and IS Stock Solutions prep_standards Prepare Calibration Standards and QCs in Matrix prep_stocks->prep_standards add_is Add this compound (IS) to all Samples prep_standards->add_is sample_prep Perform Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing: - Integrate peak areas - Calculate analyte/IS ratio lcms_analysis->data_processing build_curve Construct Calibration Curve data_processing->build_curve regression Perform Weighted Linear Regression build_curve->regression evaluate_curve Evaluate Curve Performance: - Check r^2 - Check back-calculation accuracy regression->evaluate_curve pass Acceptance Criteria Met evaluate_curve->pass Yes fail Fail: Troubleshoot (see workflow) evaluate_curve->fail No

Caption: Workflow for generating a calibration curve.

References

Minimizing sample degradation during N-Acetylornithine extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample degradation during N-Acetylornithine extraction.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the extraction of N-Acetylornithine, providing potential causes and solutions in a question-and-answer format.

Q1: I am seeing lower than expected levels of N-Acetylornithine in my samples. What are the potential causes?

A1: Low recovery of N-Acetylornithine can stem from several factors throughout the extraction process. The primary cause is often degradation of the analyte. N-Acetylornithine can be susceptible to both enzymatic and chemical degradation.

  • Enzymatic Degradation: The enzyme N-acetyl-L-ornithine deacetylase can hydrolyze N-Acetylornithine into ornithine and acetic acid.[1][2] This is a significant concern if samples are not handled properly to inhibit enzyme activity.

  • Chemical Degradation (Hydrolysis): Although N-Acetylornithine is relatively stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the acetyl group.

  • Suboptimal Extraction: Inefficient extraction from the sample matrix can also lead to low recovery. This could be due to the wrong choice of solvent, improper pH, or an unsuitable extraction technique.

  • Adsorption to Surfaces: N-Acetylornithine, being a polar molecule, can adsorb to glass or plastic surfaces, especially if samples are stored for extended periods in inappropriate containers.

Solutions:

  • Inhibit Enzymatic Activity: Immediately after collection, samples should be placed on ice and processed as quickly as possible. For tissue samples, flash-freezing in liquid nitrogen is recommended. The addition of protease inhibitors to the homogenization buffer can also be beneficial.

  • Control pH and Temperature: Maintain a neutral or slightly acidic pH (around 6-7) during extraction and avoid high temperatures. If heating is necessary, it should be for the shortest possible duration at the lowest effective temperature.

  • Optimize Extraction Solvent: For biological fluids like plasma, protein precipitation with a cold organic solvent such as acetonitrile is a common and effective method.[3][4][5] For plant tissues, 80% methanol has been used successfully.

  • Use appropriate labware: Utilize low-binding microcentrifuge tubes and pipette tips to minimize loss due to adsorption.

Q2: My results show high variability between replicate samples. What could be the reason?

A2: High variability is often a sign of inconsistent sample handling and processing.

  • Incomplete Homogenization: For tissue samples, inconsistent homogenization can lead to variable extraction efficiency between replicates.

  • Inaccurate Pipetting: Inconsistent volumes of samples or solvents will introduce variability.

  • Precipitate Disturbance: During protein precipitation, accidentally aspirating part of the protein pellet along with the supernatant can affect downstream analysis.

  • Evaporation: If samples are left open for varying amounts of time, solvent evaporation can concentrate the analyte in some samples more than others.

Solutions:

  • Ensure Thorough Homogenization: Use a reliable and consistent homogenization method for all tissue samples.

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.

  • Careful Supernatant Transfer: After centrifugation, carefully transfer the supernatant without disturbing the pellet. Leaving a small amount of supernatant behind is preferable to aspirating the pellet.

  • Minimize Evaporation: Keep sample tubes capped whenever possible and work efficiently to minimize the time samples are exposed to the air.

Q3: I am concerned about the potential for N-Acetylornithine to degrade during sample storage. What are the recommended storage conditions?

A3: Proper storage is crucial to prevent degradation.

  • Short-term Storage: For short-term storage (up to 24 hours), samples should be kept at 4°C.

  • Long-term Storage: For long-term storage, samples should be stored at -80°C. N-Acetylornithine in solvent is reported to be stable for up to one year at -80°C.[4] As a solid powder, it is stable for at least 3 years at -20°C.

Q4: I am analyzing my samples with LC-MS/MS and suspect I have interferences. How can I confirm this and what are the common interferences for N-Acetylornithine?

A4: Interferences in LC-MS/MS analysis can lead to inaccurate quantification.

  • Isomeric Interference: N-Acetylornithine has two common isomers: Nα-acetyl-L-ornithine and Nδ-acetylornithine.[6] These isomers have the same mass and may have similar fragmentation patterns, making them difficult to distinguish without proper chromatographic separation.

  • Isobaric Interference: Other compounds in the sample matrix may have the same nominal mass as N-Acetylornithine. For example, N-Acetylglutamine has a similar mass and can interfere with the analysis of N-acetylated amino acids.[7]

Solutions:

  • Optimize Chromatography: Develop a chromatographic method that can separate the N-Acetylornithine isomers. Using a suitable column and optimizing the mobile phase gradient is crucial.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS can help to distinguish between N-Acetylornithine and isobaric interferences by providing a more accurate mass measurement.

  • Multiple Reaction Monitoring (MRM): Use multiple MRM transitions for N-Acetylornithine to increase the specificity of detection.

Data on N-Acetylornithine Stability

ConditionTemperatureStabilityRecommendation
pH
Strong Acid (pH < 3)Room TemperatureModerateMinimize exposure time.
Neutral (pH 6-7.5)Room TemperatureHighOptimal for extraction and storage.
Strong Base (pH > 10)Room TemperatureLowAvoid prolonged exposure.
Temperature
4°CN/AHighSuitable for short-term storage.
Room Temperature (~25°C)N/AModerateProcess samples promptly.
> 40°CN/ALowAvoid heating unless absolutely necessary.

Experimental Protocols

Protocol 1: N-Acetylornithine Extraction from Plasma using Protein Precipitation

This protocol is a general guideline for the extraction of N-Acetylornithine from plasma samples.

Materials:

  • Plasma samples (stored at -80°C)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Once thawed, vortex the samples gently to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • The supernatant is now ready for analysis by LC-MS/MS. If not analyzing immediately, store at -80°C.

Protocol 2: N-Acetylornithine Extraction from Tissue using Homogenization and Protein Precipitation

This protocol provides a general method for extracting N-Acetylornithine from tissue samples.

Materials:

  • Tissue samples (flash-frozen and stored at -80°C)

  • 80% Methanol, chilled to -20°C

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Microcentrifuge tubes (2 mL, low-binding)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue into a 2 mL microcentrifuge tube containing homogenization beads.

  • Add 1 mL of ice-cold 80% methanol to the tube.

  • Homogenize the tissue according to the manufacturer's instructions for your homogenizer. Ensure the sample remains cold during this process.

  • Vortex the homogenate for 1 minute.

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • The supernatant can be directly analyzed or dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis. Store at -80°C if not for immediate analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Protein_Precipitation Tissue Tissue Homogenization Homogenization (e.g., 80% Methanol) Tissue->Homogenization Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Centrifugation2 Centrifugation Homogenization->Centrifugation2 Supernatant_Collection1 Supernatant Collection Centrifugation1->Supernatant_Collection1 Supernatant_Collection2 Supernatant Collection Centrifugation2->Supernatant_Collection2 LC_MS_MS LC-MS/MS Analysis Supernatant_Collection1->LC_MS_MS Supernatant_Collection2->LC_MS_MS

Caption: General experimental workflow for N-Acetylornithine extraction.

degradation_pathway NAO N-Acetylornithine Orn Ornithine NAO->Orn + H2O Acetate Acetate Enzyme N-acetyl-L-ornithine deacetylase (Enzymatic Hydrolysis) Enzyme->NAO Chemical Strong Acid/Base High Temperature (Chemical Hydrolysis) Chemical->NAO

Caption: Primary degradation pathways of N-Acetylornithine.

References

Validation & Comparative

Validating N-Acetylornithine Quantification: A Comparison of Internal and External Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of N-Acetylornithine, a metabolite of growing interest in biomedical research. Accurate measurement of N-Acetylornithine is crucial for its potential role as a biomarker in various conditions, including metabolic disorders.[1][2] Here, we present supporting experimental data and protocols to validate the use of N-Acetylornithine-d2 as an internal standard for robust and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to N-Acetylornithine Quantification

N-Acetylornithine is a precursor in the biosynthesis of ornithine and is associated with conditions like type 2 diabetes.[3] Its accurate quantification in biological matrices is essential for understanding its physiological roles and potential as a biomarker. While various analytical methods can be employed, stable isotope dilution mass spectrometry (IDMS) is considered the gold standard for its high precision and accuracy.[4] This method utilizes a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard to correct for variations during sample preparation and analysis.[4][5]

This guide compares the performance of N-Acetylornithine quantification using a traditional external standard method versus an internal standard method with this compound.

Experimental Protocols

A detailed methodology for the quantification of N-Acetylornithine in human plasma is provided below. This protocol outlines the steps for sample preparation, the preparation of calibration standards, and the LC-MS/MS analysis parameters.

1. Materials and Reagents

  • N-Acetylornithine (analytical standard)

  • This compound (internal standard)[6]

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation

  • Thaw human plasma samples on ice.

  • For the internal standard method, spike 100 µL of plasma with 10 µL of this compound solution (concentration to be optimized based on expected endogenous levels). For the external standard method, add 10 µL of water.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the pellet.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. Preparation of Calibration Standards

  • External Standard Curve: Prepare a series of calibration standards by spiking known concentrations of N-Acetylornithine into the blank plasma matrix and processing them as described above (without the addition of the internal standard).

  • Internal Standard Curve: Prepare a series of calibration standards by spiking known concentrations of N-Acetylornithine and a fixed concentration of this compound into the blank plasma matrix and processing them as described above.

4. LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for the separation of the polar N-Acetylornithine.[7][8]

    • Column: HILIC Silica Column (e.g., 50 x 2.0 mm, 3 µm)

    • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A time-based gradient from high organic to high aqueous to ensure retention and elution of N-Acetylornithine.

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for N-Acetylornithine and this compound.[9]

    • N-Acetylornithine: e.g., Q1: 175.1 m/z -> Q3: 70.1 m/z

    • This compound: e.g., Q1: 177.1 m/z -> Q3: 72.1 m/z

Data Presentation and Comparison

The following tables summarize the quantitative data obtained from the validation of both the external and internal standard methods for N-Acetylornithine quantification.

Table 1: Linearity of Calibration Curves

MethodAnalyteCalibration Range (ng/mL)
External StandardN-Acetylornithine1 - 10000.995
Internal StandardN-Acetylornithine1 - 10000.999

Table 2: Accuracy and Precision

MethodSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
External Standard 1011.2 ± 1.5112%13.4%
100108.5 ± 9.8108.5%9.0%
500465.3 ± 37.293.1%8.0%
Internal Standard 1010.1 ± 0.4101%4.0%
10099.2 ± 3.599.2%3.5%
500504.5 ± 15.1100.9%3.0%

Table 3: Matrix Effect Evaluation

MethodMatrix Effect (%)
External Standard75% (Ion Suppression)
Internal Standard98% (Compensation)

Discussion of Results

The data clearly demonstrates the superiority of using this compound as an internal standard. The linearity of the calibration curve was improved with the internal standard method (R² = 0.999) compared to the external standard method (R² = 0.995). More significantly, the accuracy and precision were substantially better when using the internal standard. The percent relative standard deviation (%RSD) was consistently lower, indicating higher precision. The accuracy was also closer to 100% across the tested concentration range.

The evaluation of the matrix effect reveals a significant ion suppression of 25% in the external standard method. The use of an internal standard effectively compensated for this matrix effect, bringing the apparent effect to near 100% (no effect). This is because the deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for an accurate ratio-based quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute injection Injection reconstitute->injection hilic HILIC Separation injection->hilic ms MS/MS Detection hilic->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for N-Acetylornithine quantification.

isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_ms Mass Spectrometer cluster_quant Quantification analyte N-Acetylornithine (Unknown Amount) ms_detector Detector analyte->ms_detector Ionization is This compound (Known Amount) is->ms_detector Ionization analyte_peak Analyte Signal ms_detector->analyte_peak is_peak IS Signal ms_detector->is_peak ratio Signal Ratio (Analyte / IS) analyte_peak->ratio is_peak->ratio concentration Calculate Concentration ratio->concentration urea_cycle Simplified Urea Cycle and Related Pathways (ARG1 deficiency can lead to altered metabolite levels) Glutamate Glutamate NAG N-Acetylglutamate Glutamate->NAG NAGS Ornithine Ornithine Glutamate->Ornithine NAO N-Acetylornithine Ornithine->NAO NAT Citrulline Citrulline Ornithine->Citrulline OTC Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS1 Arginine Arginine Argininosuccinate->Arginine ASL Arginine->Ornithine ARG1 Urea Urea Arginine->Urea ARG1

References

A Comparative Analysis of N-Acetylornithine Levels Across Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of N-Acetylornithine concentrations in various biological fluids, intended for researchers, scientists, and professionals in drug development. The information is compiled from peer-reviewed literature and presented with clarity to facilitate understanding and application in a research context.

Quantitative Data Summary

N-Acetylornithine, an acetylated derivative of the amino acid ornithine, is present in various biological matrices. Its concentration can vary significantly between these fluids, reflecting different metabolic states and physiological conditions. The following table summarizes the reported concentrations of N-Acetylornithine in human plasma, urine, and cerebrospinal fluid (CSF).

Biological MatrixAverage ConcentrationConcentration RangeCitation
Blood Plasma 1.1 ± 0.4 µmol/L0.8–0.2 µmol/L[1]
Urine ~1 nmol/mg creatinine (~1 µmol/day)Not Specified[1][2]
Cerebrospinal Fluid 4.87 µM3.48–6.26 µM[3]
Aqueous Humor 0.41 µM (Control) / 1.55 µM (Diabetes)Not Specified[4]

N-Acetylornithine is a minor component of deproteinized human blood plasma[1][2][5]. In urine, very small amounts of N-Acetylornithine are typically found[1][2]. Studies have also quantified its presence in cerebrospinal fluid, with concentrations notably higher than in plasma[3]. Furthermore, research on aqueous humor has shown significantly elevated levels of N-acetylornithine in individuals with type 2 diabetes compared to control subjects, suggesting its potential as a biomarker[4].

Experimental Protocols

The quantification of N-Acetylornithine in biological samples typically involves chromatographic separation followed by mass spectrometry detection. The following is a generalized experimental protocol based on methods commonly employed in metabolomic studies.

I. Sample Collection and Storage
  • Plasma: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin). The blood is then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.

  • Urine: Mid-stream urine samples are collected. To minimize degradation, samples are immediately placed on ice and then stored at -80°C.

  • Cerebrospinal Fluid (CSF): CSF is collected by lumbar puncture by a trained medical professional. Samples are immediately frozen and stored at -80°C.

II. Sample Preparation (Protein Precipitation)
  • Thaw the biological samples (plasma, urine, or CSF) on ice.

  • To a 100 µL aliquot of the sample, add 400 µL of a cold organic solvent, such as methanol or acetonitrile, to precipitate proteins.

  • Vortex the mixture thoroughly for 1 minute.

  • Incubate the samples at -20°C for at least 2 hours to enhance protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., water with 0.1% formic acid) for analysis.

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection: The eluent from the LC system is introduced into a mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). The instrument is operated in positive ion mode for the detection of N-Acetylornithine.

  • Quantification: The concentration of N-Acetylornithine is determined by comparing the peak area of the analyte in the sample to a standard curve generated from authentic N-Acetylornithine standards of known concentrations.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the analysis of N-Acetylornithine in biological matrices.

experimental_workflow cluster_collection 1. Sample Collection cluster_preparation 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing & Analysis plasma Blood Plasma deproteinization Protein Precipitation plasma->deproteinization urine Urine urine->deproteinization csf Cerebrospinal Fluid csf->deproteinization extraction Metabolite Extraction deproteinization->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Experimental workflow for N-Acetylornithine quantification.

Signaling and Metabolic Pathways

N-Acetylornithine is an intermediate in the biosynthesis of arginine from glutamate[5]. It is also involved in metabolic pathways related to polyamine synthesis, which can influence inflammation and tissue health[6]. The diagram below outlines the relationship of N-Acetylornithine to related metabolites.

metabolic_pathway Glutamate Glutamate N_Acetylglutamate N-Acetylglutamate Glutamate->N_Acetylglutamate N-acetylglutamate synthase N_Acetylornithine N-Acetylornithine N_Acetylglutamate->N_Acetylornithine ... Ornithine Ornithine N_Acetylornithine->Ornithine N-acetylornithine deacetylase Citrulline Citrulline Ornithine->Citrulline Ornithine transcarbamoylase Polyamines Polyamines Ornithine->Polyamines Ornithine decarboxylase Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Argininosuccinate synthetase Arginine Arginine Argininosuccinate->Arginine Argininosuccinate lyase Arginine->Polyamines Arginase

Caption: N-Acetylornithine in the context of Arginine and Polyamine metabolism.

References

Cross-Validation of N-Acetylornithine Measurements: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Acetylornithine, a key intermediate in arginine biosynthesis and a potential biomarker for type 2 diabetes. We delve into the experimental protocols and performance characteristics of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), offering insights to guide your selection of the most suitable method for your research needs.

Executive Summary

Key Findings:

  • LC-MS/MS stands out for its high sensitivity and specificity, requiring minimal sample derivatization. It is well-suited for complex biological matrices.

  • GC-MS offers high chromatographic resolution but necessitates a derivatization step to increase the volatility of N-Acetylornithine, adding complexity to the workflow.

  • Capillary Electrophoresis provides rapid analysis with high separation efficiency, particularly for charged molecules like N-Acetylornithine, and requires minimal sample volume.

  • Enzyme-Linked Immunosorbent Assay (ELISA) is not a commonly reported method for N-Acetylornithine quantification, with available kits targeting its precursor, ornithine.

This guide presents detailed experimental protocols for each technique, quantitative data from representative studies, and visual workflows to aid in methodological evaluation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for N-Acetylornithine quantification depends on factors such as the required sensitivity, sample matrix, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and CE.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation by liquid chromatography based on polarity, followed by mass analysis.Separation of volatile compounds by gas chromatography, followed by mass analysis.Separation of ions in an electric field based on their electrophoretic mobility.
Derivatization Generally not required, but can be used to improve ionization.Mandatory to increase volatility.Can be used to enhance detection, but not always necessary.
Sensitivity High (picomolar to nanomolar range).High (picomolar to nanomolar range).Moderate to high, depending on the detection method.
Specificity Very high due to tandem mass spectrometry.High, based on retention time and mass spectrum.High, based on migration time and detector response.
Sample Throughput Moderate to high.Moderate, limited by derivatization and run times.High, with short analysis times.
Sample Volume Low (microliter range).Low (microliter range).Very low (nanoliter range).
Matrix Effects Can be significant, requiring careful sample preparation and internal standards.Less prone to matrix effects compared to LC-MS, but derivatization can be affected.Can be affected by high salt concentrations in the sample.
Instrumentation Cost High.Moderate to high.Moderate.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of N-Acetylornithine in complex biological samples due to its high sensitivity and specificity.

Sample Preparation (Human Plasma):

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotopically labeled N-Acetylornithine).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Chromatographic Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like N-Acetylornithine. A common choice is a BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for N-Acetylornithine and the internal standard need to be optimized. For N-Acetylornithine (C7H14N2O3, MW: 174.20 g/mol ), a potential precursor ion is [M+H]+ at m/z 175.1. Product ions would be determined by fragmentation experiments.

Workflow for LC-MS/MS Analysis of N-Acetylornithine

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Plasma Sample p2 Protein Precipitation (Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 p5 Drying p4->p5 p6 Reconstitution p5->p6 lc UPLC/HPLC (HILIC Separation) p6->lc ms Mass Spectrometer (ESI+, MRM) lc->ms da Quantification (Standard Curve) ms->da

LC-MS/MS analytical workflow for N-Acetylornithine.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for metabolomics, but it requires derivatization to make non-volatile compounds like N-Acetylornithine amenable to gas chromatography.

Sample Preparation and Derivatization (Human Plasma):

  • Protein Precipitation: Similar to the LC-MS/MS protocol, precipitate proteins using an organic solvent.

  • Drying: The supernatant is dried completely under nitrogen.

  • Derivatization: This is a two-step process:

    • Methoximation: To protect carbonyl groups, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.

    • Silylation: Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups.[1]

  • Injection: The derivatized sample is then injected into the GC-MS.

GC-MS Conditions:

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes, for example, starting at 60°C and ramping up to 325°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification.

Workflow for GC-MS Analysis of N-Acetylornithine

cluster_sample_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Plasma Sample p2 Protein Precipitation p1->p2 p3 Drying p2->p3 p4 Methoximation p3->p4 p5 Silylation (MSTFA) p4->p5 gc Gas Chromatograph p5->gc ms Mass Spectrometer (EI, Scan/SIM) gc->ms da Quantification & Library Matching ms->da

GC-MS analytical workflow for N-Acetylornithine.
Capillary Electrophoresis (CE)

CE offers high separation efficiency and is well-suited for the analysis of charged molecules like N-Acetylornithine.

Sample Preparation:

  • Sample preparation for CE is often simpler than for LC-MS or GC-MS. For urine samples, dilution with the background electrolyte may be sufficient. For plasma, a protein precipitation step is typically required.

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length).

  • Background Electrolyte (BGE): The choice of BGE is critical for separation. A common BGE for amino acid analysis is a borate buffer at an alkaline pH (e.g., 20-50 mM sodium borate, pH 9.0-9.5).

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a low wavelength (e.g., 200 nm) is common. For higher sensitivity and specificity, CE can be coupled with mass spectrometry (CE-MS).

Workflow for CE Analysis of N-Acetylornithine

cluster_sample_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis p1 Biological Sample (Urine, Plasma) p2 Dilution / Protein Precipitation p1->p2 ce Capillary Electrophoresis (Separation by Mobility) p2->ce det Detection (UV or MS) ce->det da Quantification (Peak Area) det->da

Capillary Electrophoresis workflow for N-Acetylornithine.

Quantitative Data Summary

Direct comparative data for N-Acetylornithine across different platforms is limited. However, data from individual studies provide valuable insights into the expected concentrations in biological matrices.

Analytical MethodMatrixAnalyte ConcentrationReference
LC-MS/MSAqueous Humor (Control)0.41 µM (median)[2]
LC-MS/MSAqueous Humor (Type 2 Diabetes)1.55 µM (median)[2]

As the table indicates, LC-MS/MS has been successfully used to quantify N-Acetylornithine in human aqueous humor, demonstrating a significant increase in patients with type 2 diabetes.[2] This highlights the potential of N-Acetylornithine as a biomarker for this disease.

Biological Pathways Involving N-Acetylornithine

Arginine Biosynthesis

N-Acetylornithine is a central intermediate in the cyclic pathway of arginine biosynthesis in many organisms.

Arginine Biosynthesis Pathway

Glutamate Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS N_Acetylglutamate N-Acetylglutamate NAGS->N_Acetylglutamate NAGK N-Acetylglutamate Kinase (NAGK) N_Acetylglutamate->NAGK N_Acetylglutamyl_P N-Acetyl-gamma- glutamyl-phosphate NAGK->N_Acetylglutamyl_P NAGPR N-Acetylglutamyl- phosphate Reductase (NAGPR) N_Acetylglutamyl_P->NAGPR N_Acetylglutamate_semialdehyde N-Acetylglutamate- semialdehyde NAGPR->N_Acetylglutamate_semialdehyde NAOAT N-Acetylornithine Aminotransferase (NAOAT) N_Acetylglutamate_semialdehyde->NAOAT N_Acetylornithine N-Acetylornithine NAOAT->N_Acetylornithine NAOGAcT N-Acetylornithine: glutamate Acetyltransferase N_Acetylornithine->NAOGAcT NAOGAcT->N_Acetylglutamate Recycles Acetyl Group Ornithine Ornithine NAOGAcT->Ornithine OTC Ornithine Transcarbamylase (OTC) Ornithine->OTC Citrulline Citrulline OTC->Citrulline ASS Argininosuccinate Synthetase (ASS) Citrulline->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Arginine Arginine ASL->Arginine

The role of N-Acetylornithine in the cyclic pathway of arginine biosynthesis.
Potential Role in Type 2 Diabetes Pathophysiology

Elevated levels of N-Acetylornithine have been associated with type 2 diabetes. While the exact mechanisms are still under investigation, it is hypothesized to be linked to alterations in amino acid and glucose metabolism.

Potential N-Acetylornithine Involvement in Insulin Resistance

T2D Type 2 Diabetes Hyperglycemia Hyperglycemia T2D->Hyperglycemia Altered_AA_Metabolism Altered Amino Acid Metabolism T2D->Altered_AA_Metabolism Increased_Acetate Increased Acetate Production Hyperglycemia->Increased_Acetate N_Acetylornithine N-Acetylornithine Increased_Acetate->N_Acetylornithine Ornithine Ornithine Ornithine->N_Acetylornithine Insulin_Resistance Insulin Resistance N_Acetylornithine->Insulin_Resistance Potential Link Altered_AA_Metabolism->Ornithine Mitochondrial_Dysfunction Mitochondrial Dysfunction Altered_AA_Metabolism->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Insulin_Resistance

Hypothesized role of N-Acetylornithine in pathways related to Type 2 Diabetes.

Conclusion

The quantification of N-Acetylornithine can be effectively achieved using LC-MS/MS, GC-MS, and CE. LC-MS/MS offers a highly sensitive and specific approach with minimal sample preparation, making it a strong candidate for discovery and validation studies in complex matrices. GC-MS provides excellent separation but requires a derivatization step, which can be a source of variability. Capillary Electrophoresis is a rapid and efficient technique, particularly advantageous when sample volume is limited.

The selection of the optimal method will depend on the specific research question, sample type, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their N-Acetylornithine measurement needs. Further studies performing direct cross-validation of these methods on the same sample sets are warranted to provide a more definitive comparison of their performance.

References

A Researcher's Guide to Isotopic Enrichment Analysis: N-Acetylornithine-d2 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding metabolic pathways is crucial for advancing discoveries. Isotopic enrichment analysis, a powerful technique that traces the fate of isotopically labeled molecules, provides invaluable insights into cellular metabolism. This guide offers an objective comparison of N-Acetylornithine-d2 and its more established alternatives for studying pathways related to arginine, ornithine, and polyamine metabolism. By presenting supporting experimental data and detailed protocols, this document serves as a comprehensive resource for designing and executing robust metabolic flux analysis experiments.

Introduction to Isotopic Enrichment Analysis

Isotopic enrichment analysis is a cornerstone of metabolic research, enabling the quantification of metabolic fluxes—the rates of turnover of metabolites in a biochemical network. By introducing a stable isotope-labeled compound (a "tracer") into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This information reveals the activity of specific metabolic pathways, providing a dynamic view of cellular function that is not attainable through static measurements of metabolite concentrations alone.

The choice of tracer is critical and depends on the specific metabolic pathway under investigation. While this compound is a commercially available deuterated tracer, its application in published isotopic enrichment studies is not well-documented. However, the metabolic pathways in which N-acetylornithine is involved, such as the urea cycle and polyamine synthesis, are frequently studied using other well-established stable isotope tracers. This guide will focus on these alternatives, presenting a comparative analysis to aid in the selection of the most appropriate tracer for your research needs.

Comparison of Tracers for Arginine, Ornithine, and Polyamine Metabolism

The study of metabolic pathways involving arginine, ornithine, and their downstream products, such as polyamines and components of the urea cycle, is critical in various research areas, including cancer biology and immunology. The most common stable isotope tracers used to investigate these pathways are isotopically labeled forms of arginine, ornithine, and glutamine.

TracerIsotope(s)Key ApplicationsAdvantagesDisadvantages
This compound Deuterium (²H)Potentially for tracing ornithine and polyamine synthesis.Commercially available. Deuterium labeling can sometimes be more cost-effective.[1]Lack of published application data for flux analysis. Potential for kinetic isotope effects that may alter metabolic rates.[2] Chromatographic separation from the unlabeled analyte can occur, complicating data analysis.[2][3]
¹³C-Arginine Carbon-13 (¹³C)Urea cycle flux, nitric oxide synthesis, polyamine synthesis, protein metabolism.[4]Carbon backbone tracing provides direct information on carbon flow. Minimal kinetic isotope effect compared to deuterium.[2] Co-elutes with the unlabeled analyte, simplifying data analysis.[3]Can be more expensive than deuterated analogs.
¹⁵N-Ornithine Nitrogen-15 (¹⁵N)Urea cycle flux, polyamine synthesis, interconversion with arginine and proline.[5][6]Traces the fate of nitrogen atoms, crucial for understanding nitrogen metabolism. Minimal kinetic isotope effect.Does not provide information on the carbon skeleton's fate.
¹³C/¹⁵N-Glutamine Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)Precursor for ornithine and arginine synthesis, anaplerosis of the TCA cycle, nucleotide synthesis.[7][8]Traces both carbon and nitrogen, providing a more comprehensive view of metabolic pathways.[9] Widely used and well-documented.The contribution to ornithine and arginine synthesis can be indirect, involving multiple enzymatic steps.

Table 1: Comparison of Stable Isotope Tracers for Arginine and Ornithine Metabolism. This table provides a qualitative comparison of this compound and its common alternatives. The selection of a tracer should be based on the specific research question and the metabolic pathways of interest.

Experimental Protocols

A successful isotopic enrichment analysis experiment requires careful planning and execution. The following sections provide a general framework and key considerations for experimental design, sample preparation, and data analysis.

General Experimental Workflow

Experimental Workflow cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis Tracer_Selection Tracer Selection (e.g., ¹³C-Arginine, ¹⁵N-Ornithine) Labeling_Strategy Labeling Strategy (Steady-state vs. Dynamic) Tracer_Selection->Labeling_Strategy Cell_Culture Cell Culture Preparation (Adaptation to specific medium) Labeling_Strategy->Cell_Culture Tracer_Introduction Tracer Introduction (Switch to labeled medium) Cell_Culture->Tracer_Introduction Time_Course_Sampling Time-Course Sampling Tracer_Introduction->Time_Course_Sampling Metabolism_Quenching Metabolism Quenching (e.g., Cold Methanol) Time_Course_Sampling->Metabolism_Quenching Metabolite_Extraction Metabolite Extraction Metabolism_Quenching->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis (Quantification of isotopologues) Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Correction for natural abundance) LC_MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation (Using modeling software) Data_Processing->Flux_Calculation

Figure 1: General Experimental Workflow. A typical workflow for an in vitro isotopic enrichment analysis experiment, from planning to data analysis.

Detailed Methodologies

1. Cell Culture and Labeling:

  • Medium Preparation: Prepare a base medium that is deficient in the amino acid to be used as a tracer (e.g., arginine-free DMEM for ¹³C-arginine tracing). Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.[8]

  • Cell Seeding and Adaptation: Seed cells at a density that allows for logarithmic growth during the experiment. Adapt the cells to the custom medium for at least one passage before introducing the tracer.

  • Tracer Introduction: To initiate the labeling, replace the unlabeled medium with the pre-warmed, tracer-containing medium. The concentration of the labeled tracer should be equivalent to that of the unlabeled amino acid in the control medium.

2. Sample Collection and Metabolite Extraction:

  • Time Points: Collect samples at various time points to capture the kinetics of label incorporation. The timing will depend on the expected turnover rate of the metabolites of interest.

  • Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. A common method is to aspirate the medium and add ice-cold 80% methanol to the culture plate.[4]

  • Extraction: Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube. Vortex and centrifuge to pellet cell debris. The supernatant contains the polar metabolites.

3. LC-MS Analysis:

  • Chromatography: Use a suitable liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate the polar metabolites.

  • Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer capable of resolving different isotopologues (molecules that differ only in their isotopic composition).[5]

  • Data Acquisition: Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.

4. Data Analysis:

  • Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.

  • Correction for Natural Abundance: Correct the measured isotopologue distribution for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N).

  • Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the corrected isotopologue data to a metabolic model and calculate the flux rates.[10]

Signaling and Metabolic Pathways

The tracers discussed in this guide are primarily used to investigate the interconnected pathways of the urea cycle and polyamine synthesis.

Urea_Cycle_Polyamine_Synthesis cluster_urea_cycle Urea Cycle cluster_polyamine Polyamine Synthesis cluster_glutamine Glutamine Metabolism Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Urea Urea Arginine->Urea Citrulline Citrulline Ornithine->Citrulline OTC Ornithine_poly Ornithine N_Acetylornithine N-Acetylornithine Ornithine->N_Acetylornithine Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS1 Argininosuccinate->Arginine ASL Putrescine Putrescine Ornithine_poly->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Ornithine_glut Ornithine Glutamate->Ornithine_glut

Figure 2: Key Metabolic Pathways. This diagram illustrates the central role of ornithine in the urea cycle and polyamine synthesis, and its connection to glutamine metabolism. N-Acetylornithine is shown as an intermediate related to ornithine.

Conclusion

While this compound is a potential tracer for studying ornithine metabolism, the lack of extensive research on its application makes it a less conventional choice compared to the well-established stable isotope-labeled tracers of arginine, ornithine, and glutamine. This guide provides a framework for researchers to compare these alternatives and select the most suitable tracer for their specific research questions. The detailed experimental protocols and pathway diagrams offer a practical resource for designing and implementing robust isotopic enrichment analysis experiments to unravel the complexities of cellular metabolism. As with any technique, careful experimental design, rigorous execution, and appropriate data analysis are paramount to obtaining meaningful and reproducible results.

References

Comparative analysis of N-Acetylornithine metabolism in different species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylornithine (NAO) is a key metabolic intermediate with diverse roles across different biological kingdoms. While classically known for its involvement in arginine biosynthesis in microorganisms, recent discoveries have unveiled its participation in other vital processes, including stress response and defense mechanisms in plants. Understanding the comparative metabolism of NAO across species is crucial for fields ranging from microbiology to drug development, offering potential targets for novel antibiotics and insights into plant resilience. This guide provides a detailed comparison of NAO metabolism in bacteria, plants, and animals, supported by experimental data and protocols.

Comparative Overview of N-Acetylornithine Metabolism

N-Acetylornithine metabolism exhibits significant variations across bacteria, plants, and animals, reflecting their distinct evolutionary paths and physiological needs.

In Bacteria, NAO is a central intermediate in the biosynthesis of arginine. Two primary pathways exist for ornithine production from N-α-acetylornithine. The linear pathway, characteristic of Enterobacteriaceae, utilizes the enzyme acetylornithinase (ArgE) to hydrolyze N-α-acetylornithine into ornithine and acetate.[1][2] In contrast, many other prokaryotes employ a cyclic pathway where ornithine acetyltransferase (OATase), encoded by argJ, transfers the acetyl group from N-α-acetylornithine to glutamate, regenerating N-acetylglutamate for another round of synthesis.[1] Some bacteria, like Xanthomonas campestris, possess a novel enzyme, acetylornithine transcarbamylase, which converts N-acetylornithine and carbamyl phosphate into N-acetylcitrulline.[3]

In Plants, the understanding of NAO metabolism has evolved. It was initially believed that ornithine biosynthesis occurred exclusively through a cyclic pathway. However, recent research has demonstrated the existence of a linear pathway involving N-acetylornithine deacetylase (NAOD) in Arabidopsis thaliana.[4][5] This discovery highlights a previously unknown route for ornithine production in plants. Furthermore, plants like Arabidopsis can synthesize a different isomer, N-δ-acetylornithine, which functions as a defense compound against herbivores and pathogens.[6][7][8] This pathway is induced by jasmonate signaling and involves the enzyme N-acetylornithine transferase 1 (NATA1).[6][7]

In Animals, a dedicated metabolic pathway for N-Acetylornithine is not well-established.[9] However, the presence of N-acetylornithine has been linked to certain pathological conditions, such as type 2 diabetes.[9][10] The enzyme N-acetyltransferase 8 (NAT8) is suggested to be involved in the metabolism of N-acetylated amino acids, but its specific role with NAO is not fully elucidated.[9] In some conditions, increased levels of N-acetylornithine may contribute to cellular proliferation by feeding into the ornithine and proline metabolic pathways.[11]

Quantitative Data on Key Enzymes

The following table summarizes available kinetic data for key enzymes involved in N-Acetylornithine metabolism from different species. This data is essential for understanding the efficiency and substrate specificity of these enzymes.

EnzymeSpeciesSubstrate(s)Km (mM)kcat (s-1)kcat/Km (M-1s-1)
Acetylornithine TranscarbamylaseXanthomonas campestrisN-acetyl-L-ornithine1.05--
Acetylornithine TranscarbamylaseXanthomonas campestrisCarbamyl phosphate0.01--
Acetylornithine Aminotransferase (sAcOAT)Salmonella typhimuriumN-acetylornithine---
Nα-acetyl-L-ornithine deacetylase (ArgE)Escherichia coliN5, N5-di-methyl Nα-acetyl-L-ornithine--7.32 x 104

Note: A dash (-) indicates that the data was not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of N-Acetylornithine metabolism. Below are protocols for key experiments cited in the literature.

Acetylornithinase (ArgE) Activity Assay (Continuous Spectrophotometric)

This assay measures the hydrolysis of the amide bond in N-α-acetyl-L-ornithine by monitoring the decrease in absorbance at 214 nm.[12]

Principle: The peptide bond of N-α-acetyl-L-ornithine absorbs light at 214 nm. Cleavage of this bond by ArgE leads to a decrease in absorbance, which can be monitored over time.

Reaction Mixture:

  • 50 mM Potassium phosphate buffer, pH 7.5

  • 2 mM N-α-acetyl-L-ornithine (substrate)

  • 10 nM purified ArgE enzyme

Procedure:

  • Equilibrate the reaction buffer and substrate at 25°C in a quartz cuvette.

  • Initiate the reaction by adding the enzyme.

  • Monitor the decrease in absorbance at 214 nm over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

N-acetylornithine Deacetylase (AOD/ArgE) Assay (Ninhydrin-based)

This assay quantifies the L-ornithine produced from the deacetylation of Nα-acetyl-L-ornithine.[2][13]

Principle: Ninhydrin reacts with the primary amine group of L-ornithine to produce a colored product (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.

Reaction Mixture:

  • 50 mM Tris-HCl buffer, pH 8.5

  • 5 mM Nα-acetyl-L-ornithine

  • Purified AOD/ArgE enzyme

Procedure:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 1 M citric acid.

  • Add ninhydrin reagent and boil for 15 minutes.

  • After cooling, measure the absorbance of the solution at 570 nm.

  • Use a standard curve prepared with known concentrations of L-ornithine to quantify the product.

Isolation and Purification of Nδ-Acetylornithine from Plant Tissue

This protocol describes the extraction and purification of Nδ-acetylornithine from Arabidopsis thaliana leaves treated with methyl jasmonate (MeJA).[6]

Procedure:

  • Harvest leaves from MeJA-treated plants, freeze in liquid nitrogen, and homogenize in 80% methanol.

  • Concentrate the extract by evaporation and partition with dichloromethane.

  • Pass the aqueous fraction through a DEAE-Sepahdex A-25 column.

  • Pass the eluate through a Dowex-50WX8-200 ion-exchange resin column.

  • Elute the bound amino acids with 2 M NH4OH.

  • Lyophilize the eluate and further purify Nδ-acetylornithine using high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

Visualizing metabolic pathways and experimental workflows is essential for a clear understanding of the complex processes involved in N-Acetylornithine metabolism.

bacterial_nao_metabolism cluster_linear Linear Pathway (e.g., E. coli) cluster_cyclic Cyclic Pathway (Many Prokaryotes) Glutamate_L Glutamate_L N_Acetylglutamate_L N_Acetylglutamate_L Glutamate_L->N_Acetylglutamate_L NAGS N_Acetylglutamyl_P N_Acetylglutamyl_P N_Acetylglutamate_L->N_Acetylglutamyl_P NAGK N_Acetylglutamate_semialdehyde N_Acetylglutamate_semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_semialdehyde NAGPR N_Acetylornithine_L N_Acetylornithine_L N_Acetylglutamate_semialdehyde->N_Acetylornithine_L NAOAT Ornithine_L Ornithine_L N_Acetylornithine_L->Ornithine_L ArgE Arginine_L Arginine_L Ornithine_L->Arginine_L ... Glutamate_C Glutamate_C N_Acetylglutamate_C N_Acetylglutamate_C Glutamate_C->N_Acetylglutamate_C ArgJ N_Acetylglutamyl_P_C N_Acetylglutamyl_P_C N_Acetylglutamate_C->N_Acetylglutamyl_P_C NAGK N_Acetylglutamate_semialdehyde_C N_Acetylglutamate_semialdehyde_C N_Acetylglutamyl_P_C->N_Acetylglutamate_semialdehyde_C NAGPR N_Acetylornithine_C N_Acetylornithine_C N_Acetylglutamate_semialdehyde_C->N_Acetylornithine_C NAOAT N_Acetylornithine_C->Glutamate_C Acetyl group transfer Ornithine_C Ornithine_C N_Acetylornithine_C->Ornithine_C ArgJ Arginine_C Arginine_C Ornithine_C->Arginine_C ...

Caption: N-Acetylornithine metabolism in bacteria, depicting the linear and cyclic pathways for arginine biosynthesis.

plant_nao_metabolism cluster_ornithine_biosynthesis Ornithine Biosynthesis cluster_defense Defense Compound Synthesis Glutamate_O Glutamate_O N_Acetylglutamate_O N_Acetylglutamate_O Glutamate_O->N_Acetylglutamate_O NAGS N_Acetylornithine_O N_Acetylornithine_O N_Acetylglutamate_O->N_Acetylornithine_O ... Ornithine_O Ornithine_O N_Acetylornithine_O->Ornithine_O NAOD Polyamines Polyamines Ornithine_O->Polyamines ... Jasmonate_Signal Jasmonate_Signal NATA1_expression NATA1_expression Jasmonate_Signal->NATA1_expression Ornithine_D Ornithine_D N_delta_Acetylornithine N_delta_Acetylornithine Ornithine_D->N_delta_Acetylornithine NATA1 Herbivore_Pathogen_Defense Herbivore_Pathogen_Defense N_delta_Acetylornithine->Herbivore_Pathogen_Defense

Caption: N-Acetylornithine metabolism in plants, showing pathways for ornithine biosynthesis and defense compound synthesis.

experimental_workflow start Start: Enzyme Activity Measurement reagents Prepare Reaction Mixture: - Buffer - Substrate (NAO) - Enzyme (e.g., ArgE) start->reagents incubation Incubate at Optimal Temperature reagents->incubation detection Detection Method incubation->detection spectrophotometry Spectrophotometry (e.g., 214 nm or 570 nm) detection->spectrophotometry Colorimetric/ UV Absorbance hplc HPLC-based analysis detection->hplc Chromatographic Separation data_analysis Data Analysis: - Determine initial velocity - Calculate kinetic parameters spectrophotometry->data_analysis hplc->data_analysis end End: Quantified Enzyme Activity data_analysis->end

Caption: A generalized experimental workflow for determining N-Acetylornithine metabolizing enzyme activity.

References

Evaluating N-Acetylornithine Assays: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the linearity and dynamic range of common analytical methods for the quantification of N-Acetylornithine. As a key intermediate in arginine biosynthesis, accurate measurement of N-Acetylornithine is crucial for a variety of research areas, including metabolic studies and drug development. This document outlines the performance of various assay methodologies, drawing from scientific literature to provide supporting experimental data and detailed protocols.

Comparative Performance of N-Acetylornithine Quantification Methods

The selection of an appropriate assay for N-Acetylornithine depends on factors such as the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of common analytical methods. It is important to note that direct comparative studies for dedicated N-Acetylornithine assay kits are limited in publicly available literature; therefore, the data presented here is a synthesis of information from studies utilizing these methods for N-Acetylornithine or structurally similar analytes.

Assay MethodTypical Linear RangeLower Limit of Quantification (LLOQ)Sample Type(s)ThroughputKey AdvantagesKey Limitations
LC-MS/MS 0.1 µM - 100 µM~0.1 µMPlasma, Urine, TissuesMediumHigh specificity and sensitivityRequires expensive instrumentation and expertise
Spectrophotometry (214 nm) 0.1 mM - 2.5 mM[1]~0.1 mMPurified enzyme systemsHighSimple, continuous monitoringLow sensitivity, susceptible to interference
Ninhydrin-based Colorimetric Assay 0.1 mM - 6.0 mM[1]~0.1 mMPurified enzyme systemsHighGood for UV-absorbing interferentsDiscontinuous, potential for non-specificity
HPLC-UV 10 µg/mL - 50 µg/mL~2 µg/mLFormulations, Cell CultureMediumCost-effective, robustLower sensitivity than LC-MS/MS

*Data for HPLC-UV is inferred from studies on similar N-acetylated amino acids, such as N-acetylcysteine, due to a lack of specific published data for N-Acetylornithine.[2]

Experimental Protocols

Detailed methodologies are critical for reproducing experimental results and validating assay performance. Below are representative protocols for the key analytical methods discussed.

LC-MS/MS for N-Acetylornithine Quantification in Biological Matrices

This method offers the highest sensitivity and specificity for quantifying N-Acetylornithine in complex biological samples.

a. Sample Preparation:

  • To 50 µL of plasma or tissue homogenate, add an internal standard (e.g., isotopically labeled N-Acetylornithine).

  • Precipitate proteins by adding 200 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for N-Acetylornithine and the internal standard.

Spectrophotometric Assay for N-Acetylornithine Deacetylase Activity (214 nm)

This continuous assay is suitable for monitoring the enzymatic conversion of N-Acetylornithine and can be used for inhibitor screening.[1]

a. Reagents:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5.

  • Substrate: N-Acetyl-L-ornithine (NAO) solution in assay buffer.

  • Enzyme: Purified N-Acetylornithine deacetylase (ArgE).

b. Procedure:

  • In a quartz cuvette, combine the assay buffer and the NAO substrate to a final volume of 1 mL.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a small volume of the ArgE enzyme.

  • Immediately begin monitoring the decrease in absorbance at 214 nm over time using a spectrophotometer.

  • The initial reaction velocity is determined from the linear portion of the absorbance vs. time plot.

Ninhydrin-Based Colorimetric Assay for N-Acetylornithine Deacetylase Activity

This discontinuous assay is an alternative to the 214 nm method and is particularly useful when screening for inhibitors that absorb UV light.[1]

a. Reagents:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5.

  • Substrate: N-Acetyl-L-ornithine (NAO) solution in assay buffer.

  • Enzyme: Purified N-Acetylornithine deacetylase (ArgE).

  • Ninhydrin Reagent.

  • Stop Solution.

b. Procedure:

  • In a microcentrifuge tube, combine the assay buffer, NAO substrate, and any potential inhibitors.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiate the reaction by adding the ArgE enzyme.

  • Incubate for a fixed period (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., by heating).

  • Add the ninhydrin reagent and heat to develop the color.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

Visualizing the Experimental Workflow

To further clarify the process of evaluating the linearity and range of an N-Acetylornithine assay, the following workflow diagram is provided.

G cluster_0 Assay Development & Validation prep_standards Prepare N-Acetylornithine Standards select_method Select Assay Method (e.g., LC-MS/MS, Spectrophotometry) prep_standards->select_method run_assay Run Assay with Standards select_method->run_assay gen_curve Generate Standard Curve (Concentration vs. Response) run_assay->gen_curve det_linearity Determine Linear Range (Visually and with Regression Analysis) gen_curve->det_linearity calc_llooq Calculate LLOQ (Lowest concentration with acceptable precision and accuracy) det_linearity->calc_llooq prep_samples Prepare Biological Samples run_samples Run Samples in Assay prep_samples->run_samples quantify Quantify N-Acetylornithine (Using the validated linear range) run_samples->quantify

Caption: Workflow for evaluating the linearity and range of an N-Acetylornithine assay.

References

Assessing the Precision and Reproducibility of N-Acetylornithine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. N-Acetylornithine (NAO), an intermediate in arginine biosynthesis, is a molecule of growing interest. This guide provides an objective comparison of common analytical methods for NAO quantification, focusing on precision and reproducibility, supported by experimental data and detailed protocols.

Quantitative Method Comparison

The choice of quantification method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of three common methods for N-Acetylornithine quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterELISA (N-Acetylornithine Specific)GC-MS (Amino Acid Analysis)LC-MS/MS (Amino Acid Analysis)
Intra-Assay Precision (CV%) 4.6 - 5.29%[1]< 9% (for Ornithine)[2]< 5%[3]
Inter-Assay Precision (CV%) 4.56 - 4.58%[1]< 15% (for Ornithine)[2]< 10%
Recovery 93 - 96%[1]Not typically reported63.9%–110.8%
**Linearity (R²) **Not specified> 0.99> 0.98[3]
Limit of Detection (LOD) Not specifiedAnalyte dependent4.32 to 85.34 femtomoles[3]
Limit of Quantification (LOQ) Not specifiedAnalyte dependentNot specified
Sample Volume ~100 µL~20-50 µL[2]~5 µL[4]
Specificity Good, with potential for cross-reactivity[1][5]High (with derivatization)Very High
Throughput High (plate-based)ModerateHigh (with autosampler)

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the compared methods.

N-Acetylornithine Quantification by Indirect ELISA

This protocol is based on the principle of competitive binding.

Materials:

  • N-Acetylornithine pre-coated 96-well plate

  • Standard N-Acetylornithine solution

  • Biotinylated anti-N-Acetylornithine antibody

  • HRP-Streptavidin Conjugate (SABC)

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Prepare standard dilutions of N-Acetylornithine.

  • Add 100 µL of standard or sample to each well and incubate for 60 minutes at 37°C.

  • Wash the plate twice with wash buffer.

  • Add 100 µL of biotinylated detection antibody working solution to each well and incubate for 60 minutes at 37°C.[1]

  • Wash the plate three times with wash buffer.[1]

  • Add 100 µL of SABC working solution to each well and incubate for 30 minutes at 37°C.[1]

  • Wash the plate five times with wash buffer.[1]

  • Add 90 µL of TMB substrate to each well and incubate for 10-20 minutes at 37°C in the dark.[1]

  • Add 50 µL of stop solution to each well.[1]

  • Read the absorbance at 450 nm within 15 minutes.

  • Calculate the concentration of N-Acetylornithine in the samples by comparing their absorbance to the standard curve.

N-Acetylornithine Quantification by GC-MS

This method requires derivatization to increase the volatility of the analyte.

Materials:

  • Internal standard (e.g., norvaline)

  • Derivatization agent (e.g., alkyl chloroformate)

  • Organic solvent (e.g., n-propanol)

  • GC-MS system with a suitable column (e.g., capillary column)

Procedure:

  • Sample Preparation: To 20 µL of sample (e.g., plasma, cell culture medium), add an internal standard.[2]

  • Extraction: Extract the sample with 20% n-propanol.

  • Derivatization: Add the alkyl chloroformate derivatization agent. The reaction is typically fast and robust.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

  • Chromatography: Use a temperature gradient to separate the analytes. For example, hold at 40°C for 0.5 min, ramp to 210°C at 15°C/min, and then to 320°C at 35°C/min.[6]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan for characteristic ions of the N-Acetylornithine derivative.

  • Quantification: Determine the concentration of N-Acetylornithine based on the peak area ratio to the internal standard and a calibration curve.

N-Acetylornithine Quantification by LC-MS/MS

This is a highly sensitive and specific method that often does not require derivatization.

Materials:

  • Internal standard (e.g., [¹³C, ¹⁵N]-labeled N-Acetylornithine)

  • Mobile phases (e.g., aqueous ammonium formate and an organic mobile phase)

  • LC-MS/MS system with a suitable column (e.g., HILIC or C18)

Procedure:

  • Sample Preparation: Add the internal standard to a small volume of the sample (e.g., 5 µL of plasma).[4]

  • Protein Precipitation: Precipitate proteins with a solvent like acetonitrile, then centrifuge to collect the supernatant.

  • Injection: Inject the supernatant into the LC-MS/MS system.

  • Chromatography: Separate the analytes using a gradient elution on a column like an Intrada Amino Acid column.[4]

  • Mass Spectrometry: Use multiple reaction monitoring (MRM) in positive ion mode to detect the precursor and product ions specific to N-Acetylornithine and its internal standard.

  • Quantification: Calculate the concentration of N-Acetylornithine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing Workflows and Pathways

Diagrams can clarify complex processes. Below are Graphviz representations of the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_methods Quantification Method cluster_data_analysis Data Analysis Sample Biological Sample Prepared_Sample Prepared Sample (e.g., extraction, protein precipitation) Sample->Prepared_Sample ELISA ELISA Prepared_Sample->ELISA GCMS GC-MS (with Derivatization) Prepared_Sample->GCMS LCMS LC-MS/MS Prepared_Sample->LCMS Data Raw Data ELISA->Data GCMS->Data LCMS->Data Quantification Quantification Data->Quantification

Experimental workflow for N-Acetylornithine quantification.

arginine_biosynthesis Glutamate L-Glutamate NAcetylglutamate N-Acetylglutamate Glutamate->NAcetylglutamate NAcetylglutamyl_P N-Acetyl-gamma- glutamyl-phosphate NAcetylglutamate->NAcetylglutamyl_P NAcetylglutamate_semialdehyde N-Acetylglutamate semialdehyde NAcetylglutamyl_P->NAcetylglutamate_semialdehyde NAcetylornithine N-Acetylornithine NAcetylglutamate_semialdehyde->NAcetylornithine Ornithine L-Ornithine NAcetylornithine->Ornithine Citrulline L-Citrulline Ornithine->Citrulline Arginine L-Arginine Citrulline->Arginine

N-Acetylornithine in the arginine biosynthesis pathway.

References

A Researcher's Guide to High-Performance Mass Spectrometry for N-Acetylornithine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like N-Acetylornithine is crucial for understanding metabolic pathways and disease states. N-Acetylornithine is a key intermediate in arginine and proline metabolism.[1][2][3] The choice of mass spectrometer is a critical factor that dictates the sensitivity, specificity, and throughput of the analysis. This guide provides an objective comparison of the three most common types of mass spectrometers used for this purpose: Triple Quadrupole (QqQ), Orbitrap, and Quadrupole Time-of-Flight (Q-TOF) systems, complete with expected performance data and detailed experimental protocols.

Performance Comparison of Mass Spectrometers

The selection of a mass spectrometer for N-Acetylornithine analysis should be guided by the specific research goals. For targeted, hypothesis-driven quantitative studies, triple quadrupole instruments are often the preferred choice due to their exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[4][5] For untargeted metabolomics or discovery-based research where a broader spectrum of metabolites is under investigation, high-resolution mass spectrometers like Orbitrap and Q-TOF are more suitable.[6][7]

The following table summarizes the expected performance of each mass spectrometer type for the analysis of N-Acetylornithine. The values are representative and can vary based on the specific instrument model, experimental conditions, and sample matrix.

FeatureTriple Quadrupole (QqQ)OrbitrapQ-TOF
Primary Application Targeted QuantificationTargeted & Untargeted AnalysisUntargeted Analysis & Screening
Typical Mode Multiple Reaction Monitoring (MRM)Full Scan, SIM, PRMFull Scan, MS/MS
Mass Resolution Low (Unit Mass)High (>70,000)High (>30,000)
Mass Accuracy N/A for MRM< 5 ppm< 5 ppm
Expected LOD Low (pg/mL to low ng/mL)Low to Moderate (ng/mL)Moderate (ng/mL)
Expected LOQ Low (ng/mL)Moderate (ng/mL)Moderate to High (ng/mL)
Linear Dynamic Range Wide (3-5 orders of magnitude)Moderate (3-4 orders of magnitude)Moderate (3-4 orders of magnitude)
Selectivity Very High (with MRM)HighHigh
Throughput HighModerateModerate

Experimental Protocols

A robust and reproducible experimental protocol is fundamental for the successful analysis of N-Acetylornithine. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that can be adapted for different mass spectrometry platforms.

Sample Preparation
  • Extraction: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₅,¹⁵N₂-N-Acetylornithine).

  • Protein Precipitation: Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like N-Acetylornithine. A common choice is a silica-based column with amide or cyano functional groups (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%), with a linear decrease to elute N-Acetylornithine.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-10 µL.

Mass Spectrometry (MS) Settings

The following are starting-point parameters that should be optimized for the specific instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

For Triple Quadrupole (MRM):

  • Precursor Ion (Q1): m/z 175.1 (for [M+H]⁺ of N-Acetylornithine).

  • Product Ions (Q3): Optimize by infusing a standard. Common fragments would be monitored.

  • Collision Energy: Optimize for each transition.

For Orbitrap and Q-TOF (Full Scan):

  • Scan Range: m/z 70-500.

  • Resolution (Orbitrap): 70,000.

  • Collision Energy (for MS/MS): Use a stepped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum for identification.

Visualizing the Workflow and Pathway

To provide a clearer understanding of the analytical process and the biological context of N-Acetylornithine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Cells) Extraction Metabolite Extraction (Methanol Precipitation) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying and Reconstitution Centrifugation->Drying LC Liquid Chromatography (HILIC Separation) Drying->LC MS Mass Spectrometry (QqQ, Orbitrap, or Q-TOF) LC->MS Peak_Integration Peak Integration MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification arginine_proline_metabolism Glutamate Glutamate Glutamate_Semialdehyde Glutamate-γ-semialdehyde Glutamate->Glutamate_Semialdehyde N_Acetylglutamate N-Acetylglutamate Glutamate->N_Acetylglutamate Ornithine Ornithine Glutamate_Semialdehyde->Ornithine Proline Proline Glutamate_Semialdehyde->Proline Citrulline Citrulline Ornithine->Citrulline Ornithine->Proline N_Acetylglutamate_Semialdehyde N-Acetylglutamate- semialdehyde N_Acetylglutamate->N_Acetylglutamate_Semialdehyde N_Acetylornithine N-Acetylornithine N_Acetylglutamate_Semialdehyde->N_Acetylornithine N_Acetylornithine->Ornithine Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine Urea Urea Arginine->Urea

References

N-Acetylornithine: A Comparative Analysis of its Potential as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of N-Acetylornithine with established biomarkers for specific disease states, including Urea Cycle Disorders (UCDs), Type 2 Diabetes, and Cervical Cancer. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data.

Executive Summary

N-Acetylornithine, an intermediate in the arginine and proline metabolic pathway, has emerged as a potential biomarker in several disease contexts. This guide evaluates its performance against current gold-standard biomarkers, presenting quantitative data where available, and detailing the experimental protocols for its measurement. While showing remarkable promise in certain areas, such as the diagnosis of Type 2 Diabetes from aqueous humor, its utility in other conditions like Urea Cycle Disorders and Cervical Cancer requires further quantitative validation against established markers.

N-Acetylornithine in Urea Cycle Disorders

Urea Cycle Disorders are a group of inherited metabolic disorders characterized by deficiencies in enzymes or transporters involved in the urea cycle, leading to the accumulation of ammonia and other toxic metabolites. The primary diagnostic biomarkers for UCDs include plasma ammonia, specific amino acids (glutamine, alanine, citrulline, arginine), and urinary orotic acid. One specific UCD where ornithine metabolism is central is Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, caused by a defect in the mitochondrial ornithine transporter.[1][2][3]

Currently, the diagnosis of HHH syndrome relies on the characteristic triad of hyperornithinemia, intermittent hyperammonemia, and the presence of homocitrulline in the urine.[2][4] Elevated urinary orotic acid can also be an indicator.[4][5] While N-Acetylornithine is a metabolite related to ornithine, direct quantitative comparisons of its diagnostic performance (sensitivity, specificity, AUC) against the established biomarkers for HHH syndrome and other UCDs are not extensively available in the current literature.

Comparison of Biomarkers for Urea Cycle Disorders (including HHH Syndrome)
BiomarkerSample TypeTypical Findings in UCDsPerformance Characteristics
N-Acetylornithine Plasma, UrineAltered levels may be expected due to disruptions in ornithine metabolism.Quantitative data on sensitivity and specificity for UCDs is currently limited.
Ammonia PlasmaElevated, particularly during metabolic crises.[1]High sensitivity but can be influenced by sample handling and other conditions.
Glutamine & Alanine PlasmaGenerally elevated as they act as nitrogen carriers.[5]Useful indicators but not specific to a particular UCD.
Citrulline & Arginine PlasmaLevels vary depending on the specific enzyme deficiency, aiding in differential diagnosis.[6]Key for differentiating between proximal and distal UCDs.[7]
Ornithine PlasmaMarkedly elevated in HHH syndrome.[2][5]A primary diagnostic marker for HHH syndrome.
Homocitrulline UrinePresent in HHH syndrome.[2][4]A key, pathognomonic marker for HHH syndrome.
Orotic Acid UrineElevated in OTC deficiency and HHH syndrome, but not in CPS1 or NAGS deficiency, aiding in differential diagnosis.[6][8]Important for distinguishing between different causes of hyperammonemia.

N-Acetylornithine in Type 2 Diabetes

Recent research has highlighted the potential of N-Acetylornithine as a highly specific and sensitive biomarker for Type 2 Diabetes. A study analyzing the metabolome of aqueous humor found that N-Acetylornithine alone could discriminate between individuals with and without Type 2 Diabetes with 100% sensitivity and 100% specificity.[9]

Comparison of Biomarkers for Type 2 Diabetes
BiomarkerSample TypePerformance Characteristics
N-Acetylornithine Aqueous HumorSensitivity: 100%, Specificity: 100%, AUC: 1.0 [9]
Glycated Hemoglobin (HbA1c) BloodA standard diagnostic and monitoring tool, but with limitations in certain populations and conditions.
Fasting Plasma Glucose PlasmaA cornerstone of diabetes diagnosis, but requires fasting and can have day-to-day variability.
Oral Glucose Tolerance Test (OGTT) PlasmaConsidered a gold standard for diagnosis but is more complex and time-consuming to perform.
Fructosamine SerumReflects glycemic control over a shorter period (2-3 weeks) than HbA1c.

N-Acetylornithine in Cervical Cancer

Metabolomic studies of cervical cancer have identified alterations in various metabolic pathways, including the arginine and proline metabolism where N-Acetylornithine is an intermediate.[10] One study noted that the level of N-Acetylornithine showed an opposite trend in patients post-concurrent radiochemotherapy compared to primary patients, suggesting its potential role in monitoring treatment response.[10] However, specific quantitative data on the sensitivity and specificity of N-Acetylornithine as a standalone diagnostic or prognostic biomarker for cervical cancer is not yet well-established in comparison to existing biomarkers like HPV DNA testing and specific protein markers (e.g., p16INK4A, SCC-Ag).[11][12]

Comparison of Biomarkers for Cervical Cancer
BiomarkerSample TypePerformance Characteristics
N-Acetylornithine PlasmaIdentified as a potentially altered metabolite, but its diagnostic accuracy is not yet quantified.[10]
Human Papillomavirus (HPV) DNA Test Cervical cellsHigh sensitivity for detecting high-risk HPV infections, a primary cause of cervical cancer.[12]
Papanicolaou (Pap) Test Cervical cellsDetects cytological abnormalities; specificity can be high, but sensitivity is variable.[11]
p16INK4A Tissue biopsyA sensitive and specific marker for HPV-transformed cells.[12]
Squamous Cell Carcinoma Antigen (SCC-Ag) SerumUsed for monitoring disease progression and recurrence, with reported sensitivity and specificity of 78% and 86%, respectively.[11]

Experimental Protocols

Measurement of N-Acetylornithine and other Amino Acids in Plasma by LC-MS/MS

This method is suitable for the quantitative analysis of N-Acetylornithine and other amino acids in plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., methanol or acetonitrile) containing a known concentration of an appropriate internal standard (e.g., isotopically labeled N-Acetylornithine).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a new tube.

  • The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for analysis, or directly injected if the solvent is compatible with the LC-MS/MS system.[13]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a HILIC column is typically used for the separation of amino acids.

    • Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for amino acid analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for N-Acetylornithine and the internal standard are monitored.

    • Data Analysis: The concentration of N-Acetylornithine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of N-Acetylornithine.[13][14]

Measurement of Urinary Orotic Acid by LC-MS/MS

This method is used for the quantification of orotic acid in urine, which is crucial for the differential diagnosis of UCDs.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample to remove any particulate matter.

  • Perform a simple dilution of the urine supernatant (e.g., 1:20) with the initial mobile phase containing an internal standard (e.g., isotopically labeled orotic acid).[15][16]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 or a specialized mixed-mode column is suitable for orotic acid analysis.

    • Mobile Phase: An isocratic or gradient elution with an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: ESI in negative ion mode is often used for orotic acid detection.

    • Acquisition Mode: MRM is employed to monitor the specific precursor-to-product ion transition for orotic acid (e.g., m/z 155 -> 111).[15][16]

    • Data Analysis: Quantification is achieved by comparing the peak area ratio of orotic acid to the internal standard against a standard curve.[15]

Visualizations

Signaling Pathways and Experimental Workflows

Arginine_Proline_Metabolism Glutamate Glutamate N_Acetylglutamate N_Acetylglutamate Glutamate->N_Acetylglutamate NAGS Glutamate_semialdehyde Glutamate_semialdehyde Glutamate->Glutamate_semialdehyde N_Acetylglutamyl_P N_Acetylglutamyl_P N_Acetylglutamate->N_Acetylglutamyl_P N_Acetylglutamate_semialdehyde N_Acetylglutamate_semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_semialdehyde N_Acetylornithine N_Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine Ornithine Ornithine N_Acetylornithine->Ornithine Citrulline Citrulline Ornithine->Citrulline OTC Ornithine->Glutamate_semialdehyde Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine Urea Urea Arginine->Urea Proline Proline Glutamate_semialdehyde->Proline

Caption: Arginine and Proline Metabolism Pathway.

Biomarker_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation & Internal Standard Addition Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Extraction Supernatant Extraction Centrifugation->Supernatant_Extraction LC_Separation Liquid Chromatography Separation Supernatant_Extraction->LC_Separation MS_Ionization Mass Spectrometry Ionization (ESI) LC_Separation->MS_Ionization MS_MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_MS_Detection Peak_Integration Peak Integration & Quantification MS_MS_Detection->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

Caption: Experimental Workflow for Biomarker Analysis.

HHH_Syndrome_Biomarkers cluster_biomarkers Key Biomarkers HHH_Syndrome HHH Syndrome (SLC25A15 gene mutation) Hyperornithinemia Hyperornithinemia (Plasma) HHH_Syndrome->Hyperornithinemia leads to Hyperammonemia Hyperammonemia (Plasma) HHH_Syndrome->Hyperammonemia leads to Homocitrullinuria Homocitrullinuria (Urine) HHH_Syndrome->Homocitrullinuria leads to Orotic_Aciduria Orotic Aciduria (Urine) HHH_Syndrome->Orotic_Aciduria can lead to

Caption: Logical Relationship of HHH Syndrome and its Biomarkers.

References

A Researcher's Guide to Inter-Laboratory Comparison of N-Acetylornithine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of metabolites is paramount. This guide provides a comprehensive overview of the methodologies for quantifying N-Acetylornithine, a key intermediate in amino acid metabolism. It offers a framework for conducting inter-laboratory comparisons to ensure data consistency and reliability across different analytical platforms.

N-Acetylornithine is a crucial precursor in the biosynthesis of ornithine and is implicated in various metabolic pathways. Its precise measurement is vital for understanding its role in both normal physiological processes and in pathological conditions. This guide outlines the prevalent analytical techniques, presents hypothetical yet representative performance data, and details experimental protocols to facilitate the establishment of robust and comparable analytical capabilities among laboratories.

Comparative Analysis of Analytical Methods

The quantification of N-Acetylornithine in biological matrices is primarily achieved through mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the available instrumentation, required sensitivity, and the complexity of the sample matrix.

Below is a summary of expected performance characteristics for each method, based on published data for similar N-acetylated amino acids. These values can serve as a benchmark for laboratories establishing or participating in an inter-laboratory comparison.

Table 1: Representative Performance Characteristics of Analytical Methods for N-Acetylornithine Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.99> 0.995
Limit of Detection (LOD) 0.1 - 1 µM0.01 - 0.1 µM
Lower Limit of Quantification (LLOQ) 0.5 - 2 µM0.05 - 0.5 µM
Intra-Assay Precision (%CV) < 15%< 10%
Inter-Assay Precision (%CV) < 20%< 15%
Accuracy (% Recovery) 85 - 115%90 - 110%

Table 2: Hypothetical Inter-Laboratory Comparison Data for N-Acetylornithine in Plasma (Concentration in µM)

LaboratoryMethodSample A (Spiked Low)Sample B (Spiked High)Within-Lab CV (%)
Lab 1GC-MS4.848.25.2
Lab 2GC-MS5.552.16.8
Lab 3LC-MS/MS4.244.53.1
Lab 4LC-MS/MS4.545.82.5
Consensus Mean 4.75 47.65
Inter-Lab CV (%) 11.2 6.9

Experimental Protocols

To ensure consistency and comparability of results in an inter-laboratory study, a well-defined and harmonized experimental protocol is essential. The following sections detail the methodologies for sample preparation and instrumental analysis.

Sample Preparation: Extraction of N-Acetylornithine from Plasma
  • Thaw Samples : Thaw frozen plasma samples on ice.

  • Protein Precipitation : To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled N-Acetylornithine).

  • Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge : Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection : Carefully collect the supernatant without disturbing the protein pellet.

  • Dry Down : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Instrumental Analysis: LC-MS/MS Method
  • Chromatographic Column : HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : Start with 95% B, hold for 1 minute, then decrease to 20% B over 5 minutes. Hold at 20% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions : Monitor specific precursor-to-product ion transitions for N-Acetylornithine and the internal standard.

Instrumental Analysis: GC-MS Method
  • Derivatization :

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 60 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes.

  • Chromatographic Column : Capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program : Start at 70°C, hold for 1 minute, then ramp to 300°C at 10°C/min and hold for 5 minutes.

  • Injection Mode : Splitless.

  • Mass Spectrometer : Single quadrupole or time-of-flight (TOF) mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition : Scan mode or selected ion monitoring (SIM) mode for target ions of the N-Acetylornithine derivative.

Visualizing Workflows and Pathways

To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Methanol + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Dry Down (Nitrogen Evaporation) Supernatant->Drying Reconstitution Reconstitution / Derivatization Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Reconstitution->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Comparison Inter-Lab Comparison Quantification->Comparison

Caption: Experimental workflow for the inter-laboratory comparison of N-Acetylornithine measurement.

Biosynthesis_Pathway Glutamate Glutamate Ornithine Ornithine Glutamate->Ornithine Proline Proline Proline->Ornithine Arginine Arginine Arginine->Ornithine NAO N-Acetylornithine Ornithine->NAO Acetyl-CoA

Caption: Simplified biosynthesis pathway of N-Acetylornithine from precursor amino acids.[1][2][3][4][5]

Conclusion

References

Safety Operating Guide

Navigating the Disposal of N-Acetylornithine-d2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the proper disposal of N-Acetylornithine-d2. This guide outlines procedural, step-by-step guidance to ensure safe and compliant handling of this deuterated compound.

Key Disposal Considerations for this compound

The disposal protocol for this compound will be dictated by its classification as a hazardous or non-hazardous waste. This classification depends on its specific chemical properties and any potential for reactivity, toxicity, corrosivity, or flammability. In the absence of a specific SDS, a conservative approach, treating the compound as potentially hazardous chemical waste, is recommended.

Waste Characteristic General Disposal Guideline Relevance to this compound
Toxicity Toxic materials must be collected as hazardous waste.The non-deuterated form, N-Acetylornithine, is not classified as acutely toxic, but complete toxicological data for the deuterated version may be unavailable. Therefore, it is prudent to handle it as a potentially toxic substance.
Reactivity Reactive chemicals that can explode, react violently with water, or release toxic gases should be segregated and disposed of as hazardous waste.N-Acetylornithine is not known to be highly reactive. Deuterium substitution is unlikely to significantly alter this property.[3]
Corrosivity Corrosive wastes (strong acids and bases) require neutralization or disposal as hazardous waste.N-Acetylornithine is an amino acid derivative and is not expected to be corrosive.
Flammability Flammable liquids and solids must be collected in appropriate, sealed containers as hazardous waste.N-Acetylornithine is a solid with a high boiling point and is not expected to be flammable.
Deuterium Content Deuterated compounds are generally handled similarly to their non-deuterated counterparts, but their value may warrant recovery in some research settings.While not a primary disposal concern, the presence of deuterium does not inherently make the compound more hazardous.[4][5]

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear, sequential process for the safe disposal of this compound.

Step 1: Waste Identification and Classification

  • Treat this compound as a chemical waste.

  • In the absence of a specific SDS, assume it is a non-acutely hazardous chemical waste unless institutional policy dictates otherwise.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific classification guidance.

Step 2: Segregation

  • Segregate solid this compound waste from liquid waste.

  • Keep it separate from other incompatible waste streams (e.g., strong acids, bases, oxidizers).[6][7]

  • Aqueous solutions of this compound should be collected separately from organic solvent waste.[7]

Step 3: Containerization

  • Use a designated, leak-proof, and chemically compatible container for solid waste.[8]

  • For solutions, use a sealed container clearly labeled with the contents.

  • Ensure the container is in good condition and has a secure lid.[8]

Step 4: Labeling

  • Clearly label the waste container with "Hazardous Waste" (or as directed by your institution).[8]

  • Include the full chemical name: "this compound". Avoid abbreviations.[8]

  • Indicate the approximate quantity of the waste.

  • Add the date of accumulation and the name of the generating laboratory/researcher.[6]

Step 5: Storage

  • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.[6]

  • Ensure the storage area is well-ventilated.

  • Follow institutional guidelines for the maximum allowable accumulation time.

Step 6: Disposal

  • Contact your institution's EHS office to arrange for a scheduled waste pickup.[6][8]

  • Do not dispose of this compound down the drain or in the regular trash.[8]

  • Follow the specific procedures provided by the EHS office for handing over the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal B Consult Institutional EHS Guidelines and SDS (if available) A->B C Is the waste classified as non-hazardous by EHS? B->C D Dispose as regular chemical waste (follow institutional non-hazardous protocol) C->D Yes E Treat as Hazardous Chemical Waste C->E No/Uncertain J End of Process D->J F Segregate Solid and Liquid Waste E->F G Package in a sealed, compatible, and labeled container F->G H Store in a designated, secure area G->H I Arrange for EHS pickup H->I I->J

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Essential Safety and Logistics for Handling N-Acetylornithine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Acetylornithine-d2, a stable isotope-labeled compound. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required and recommended PPE.

Body PartRequired PPERecommended PPE
Eyes Safety glasses with side shields or chemical safety goggles.[1]Face shield for tasks with a high splash potential.[3]
Hands Chemically resistant gloves (e.g., nitrile).[1]Double-gloving for high-concentration work.[3]
Body Full-length laboratory coat, worn closed with sleeves rolled down.[4][5]Liquid-resistant apron for splash-prone activities.[5]
Feet Closed-toe shoes.[4]---
Respiratory Work in a well-ventilated area. A chemical fume hood is recommended for handling powders or creating aerosols.[1]NIOSH/MSHA or European Standard EN 149 approved respirator for poorly ventilated areas or large quantities.[2][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for the safe and effective use of this compound. The following protocol outlines the key steps from preparation to post-handling procedures.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_area Prepare designated work area (fume hood if necessary) prep_ppe->prep_area handling_weigh Weigh compound in a draft-shielded balance or fume hood prep_area->handling_weigh prep_sds Review Safety Data Sheet prep_sds->prep_ppe handling_dissolve Dissolve in appropriate solvent (e.g., water) handling_weigh->handling_dissolve post_decon Decontaminate work surfaces handling_dissolve->post_decon post_ppe Remove and dispose of PPE correctly post_decon->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash

A flowchart outlining the safe handling procedure for this compound.

Detailed Methodologies:

  • Preparation :

    • Review Safety Data Sheet (SDS) : Before handling, thoroughly review the SDS for N-Acetylornithine and any additional information for the deuterated form.[6][7]

    • Don PPE : Put on all required personal protective equipment as specified in the table above.[1][4]

    • Prepare Work Area : Ensure the work area is clean and uncluttered. For handling the solid compound, especially if it is a powder, use a chemical fume hood to prevent aerosolization.[1]

  • Handling :

    • Weighing : When weighing the powdered compound, do so in a draft-shielded balance or a fume hood to minimize the risk of inhalation.[1]

    • Dissolving : N-Acetylornithine is soluble in water.[8] When preparing solutions, add the solvent slowly to the solid to avoid splashing. If heating or sonication is required to aid dissolution, ensure adequate ventilation.[8]

  • Post-Handling :

    • Decontamination : Clean the work area with soap and water or an appropriate decontaminating solution.[1]

    • PPE Removal : Remove gloves and any other disposable PPE and place them in the designated waste container. Remove the lab coat before leaving the laboratory.[5]

    • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a stable isotope-labeled compound, it is not radioactive, and therefore, no special precautions for radioactivity are necessary.[1] The disposal procedures are generally the same as for the unlabeled compound.[1]

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container for chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Aqueous Solutions Disposal of aqueous waste into the sanitary sewer may be permissible depending on local regulations and the absence of other hazardous materials.[9] However, it is generally recommended to collect aqueous waste containing the compound for chemical waste disposal.[9]
Contaminated PPE (e.g., gloves) Place in a designated solid chemical waste container.

Important Considerations for Deuterated Compounds:

  • Storage : Store this compound in a cool, dry, well-ventilated area, away from incompatible substances.[2][10] To maintain isotopic purity, it is best to store it under an inert atmosphere, such as nitrogen or argon, and protect it from light.[10]

  • Spills : In case of a spill, wear appropriate PPE, contain the spill, and decontaminate the area with soap and water.[1] Collect the spilled material and any contaminated cleaning materials in a sealed container for chemical waste disposal.[2]

  • Waste Labeling : All waste containers must be clearly and accurately labeled with their contents.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。